molecular formula C12H18BrNO2 B5178525 2-[4-(4-Bromophenoxy)butylamino]ethanol

2-[4-(4-Bromophenoxy)butylamino]ethanol

Cat. No.: B5178525
M. Wt: 288.18 g/mol
InChI Key: GIJWSCYBAWJQNG-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenoxy)butylamino]ethanol is a useful research compound. Its molecular formula is C12H18BrNO2 and its molecular weight is 288.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-(4-bromophenoxy)butyl]amino}ethanol is 287.05209 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(4-Bromophenoxy)butylamino]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Bromophenoxy)butylamino]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(4-bromophenoxy)butylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15/h3-6,14-15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJWSCYBAWJQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCNCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rational Synthesis and Process Optimization of 2-[4-(4-Bromophenoxy)butylamino]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(4-Bromophenoxy)butylamino]ethanol is a highly versatile, bifunctional intermediate utilized in advanced medicinal chemistry and drug development. It features a terminal aryl bromide—primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—and a secondary amino alcohol moiety, which serves as a critical pharmacophore for receptor-targeting therapeutics.

This technical guide outlines a robust, high-yield, two-step synthetic pathway. By focusing on mechanistic causality and chemoselectivity, the protocols detailed herein establish a self-validating system that minimizes common side reactions such as bis-alkylation and over-alkylation.

Mechanistic Rationale & Causality

The synthesis relies on a logical two-step sequence: a Williamson ether synthesis followed by a bimolecular nucleophilic substitution (


) N-alkylation.
Step 1: Williamson Ether Synthesis

The initial step involves the coupling of 4-bromophenol [1] and 1,4-dibromobutane [2]. Because 1,4-dibromobutane is a homobifunctional electrophile, the phenoxide nucleophile can theoretically attack both ends, leading to an unwanted symmetric dimer: 1,4-bis(4-bromophenoxy)butane.

Causality in Design: To enforce causality toward the mono-alkylated intermediate (1-bromo-4-(4-bromophenoxy)butane), a large molar excess (4.0 equivalents) of 1,4-dibromobutane is employed. Statistically, this overwhelms the reaction medium, ensuring that once a phenoxide molecule reacts with one end of the alkyl chain, it is highly unlikely to encounter another phenoxide before the reaction is terminated. Potassium carbonate (


) is chosen as the base; its 

is sufficient to quantitatively deprotonate the phenol without being strong enough to trigger the competitive elimination (E2) of the alkyl bromide.
Step 2: N-Alkylation (Chemoselectivity Challenge)

The conversion of the intermediate to the target secondary amine via reaction with ethanolamine [3] presents a classic chemoselectivity challenge. Primary amines become more nucleophilic after their first alkylation due to the electron-donating inductive effect of the newly attached alkyl group. This typically accelerates a second alkylation, forming an unwanted tertiary amine byproduct.

Causality in Design: To establish a self-validating chemoselective system, ethanolamine is used in massive excess (10.0 equivalents) under neat conditions (solvent-free). By utilizing the nucleophile as the solvent, the primary amine statistically outcompetes the newly formed secondary amine for the remaining electrophile, drastically suppressing tertiary amine formation.

Quantitative Data & Process Optimization

The following table summarizes the quantitative process optimization for the N-alkylation step, demonstrating the direct causality between ethanolamine equivalents, solvent choice, and the chemoselective yield of the desired secondary amine.

EntryElectrophile (Eq)Ethanolamine (Eq)SolventTemp (°C)Time (h)Conversion (%)Secondary Amine Yield (%)Tertiary Amine Yield (%)
11.01.1Ethanol8012>9542.053.0
21.03.0Ethanol8012>9565.030.0
31.05.0Acetonitrile80189078.012.0
4 1.0 10.0 None (Neat) 90 6 >99 92.0 <2.0

Table 1: Reaction optimization for the synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol. Entry 4 represents the optimized, self-validating condition.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-bromo-4-(4-bromophenoxy)butane
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (17.3 g, 100 mmol) in 200 mL of anhydrous acetone.

  • Base Addition: Add anhydrous

    
     (20.7 g, 150 mmol).
    
    • Self-Validation Check: The suspension will transition to a slight pink/orange hue within 15 minutes, visually confirming the formation of the reactive phenoxide anion.

  • Electrophile Addition: Add 1,4-dibromobutane (86.4 g, 400 mmol, 4.0 eq) in one rapid portion.

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 60 °C) for 16 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). The complete disappearance of the highly polar phenol spot (

      
      ) and the emergence of a dominant UV-active spot at 
      
      
      
      confirms full conversion.
  • Workup & Purification: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Remove the excess 1,4-dibromobutane via vacuum distillation (bp 197 °C at 760 mmHg; significantly lower under high vacuum). Purify the remaining residue via silica gel flash chromatography (100% Hexanes) to yield the intermediate as a clear, viscous oil.

Protocol B: Synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol
  • Reaction Setup: In a 250 mL round-bottom flask, combine the purified 1-bromo-4-(4-bromophenoxy)butane (15.4 g, 50 mmol) with ethanolamine (30.5 g, 500 mmol, 10.0 eq).

  • Thermal Activation: Heat the neat mixture to 90 °C under a nitrogen atmosphere for 6 hours.

    • Self-Validation Check: Pull a 10

      
       aliquot for LC-MS analysis. The reaction is validated as complete upon the disappearance of the starting material mass and the emergence of the 
      
      
      
      doublet, which is characteristic of the 1:1 isotopic ratio of the bromine atom in the target molecule.
  • Acid-Base Extraction: Cool the mixture to room temperature and dilute with 100 mL of distilled water. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). The massive excess of hydrophilic ethanolamine will partition entirely into the aqueous layer.
    
  • Washing: Wash the combined DCM organic layers with brine (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Salt Precipitation (Final Validation): To ensure absolute purity and purge any trace tertiary amine, dissolve the crude oil in a minimal volume of anhydrous diethyl ether and add 2M HCl in ether dropwise.

    • Self-Validation Check: A pristine white precipitate (the hydrochloride salt of the target secondary amine) will instantly crash out of the solution, validating the basicity and successful formation of the secondary amine. Filter, wash with cold ether, and dry under a high vacuum.

Logical Workflows & Visualizations

SynthesisPathway A 4-Bromophenol (Nucleophile) C 1-Bromo-4-(4-bromophenoxy)butane (Intermediate) A->C K2CO3, Acetone Reflux B 1,4-Dibromobutane (Electrophile) B->C Excess Reagent (Avoids Dimerization) E 2-[4-(4-Bromophenoxy)butylamino]ethanol (Target Molecule) C->E N-Alkylation (SN2) D Ethanolamine (Nucleophile) D->E Excess Reagent (Neat, 90°C)

Fig 1. Retrosynthetic and forward chemical logic for target synthesis.

WorkflowQC Start Start: Williamson Ether Synthesis QC1 TLC Check: Phenol Consumed? Start->QC1 QC1->Start No (Continue Heating) Purify1 Vacuum Distillation & Silica Chromatography QC1->Purify1 Yes QC2 1H-NMR Check: Bis-alkylation absent? Purify1->QC2 QC2->Purify1 No (Repurify) Step2 Start: N-Alkylation (Neat Ethanolamine) QC2->Step2 Yes (Proceed) QC3 LC-MS Check: [M+H]+ = 288.06? Step2->QC3 QC3->Step2 No (Continue Heating) Purify2 Acid-Base Extraction & HCl Salt Precipitation QC3->Purify2 Yes (Reaction Complete) End Pure Target Compound Purify2->End

Fig 2. Experimental workflow integrating self-validating quality control checkpoints.

References

  • 4-Bromophenol | C6H5BrO | CID 7808 - PubChem. Source: National Center for Biotechnology Information (NIH). URL: [Link]

  • 1,4-Dibromobutane | C4H8Br2 | CID 8056 - PubChem. Source: National Center for Biotechnology Information (NIH). URL: [Link]

  • Ethanolamine | C2H7NO | CID 700 - PubChem. Source: National Center for Biotechnology Information (NIH). URL: [Link]

Sources

Unveiling the Pharmacological Potential of 2-[4-(4-Bromophenoxy)butylamino]ethanol: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification of novel chemical entities often precedes the full elucidation of their biological activity. The compound 2-[4-(4-Bromophenoxy)butylamino]ethanol (C₁₂H₁₈BrNO₂) represents a highly versatile, yet underexplored, chemical scaffold. As a Senior Application Scientist, approaching a molecule of this nature requires moving beyond empirical guesswork and instead deploying a rigorous Structure-Activity Relationship (SAR) analysis. By deconstructing its structural motifs, we can hypothesize its primary biological targets and design self-validating experimental workflows to confirm its efficacy. This whitepaper provides an in-depth technical roadmap for evaluating the biological activity of this compound, focusing on its potential as a Sigma-1 Receptor (S1R) modulator and a Choline Kinase Alpha (ChoKα) inhibitor.

Structural Deconstruction & Pharmacophore Mapping

To predict the biological activity of 2-[4-(4-Bromophenoxy)butylamino]ethanol, we must first analyze the causality behind its three distinct structural domains:

  • The 4-Bromophenoxy Tail (Lipophilic Anchor): The inclusion of a bromine atom on the aromatic ring significantly increases the molecule's lipophilicity (ClogP). More importantly, halogens like bromine possess a "σ-hole"—an electron-deficient region on the halogen's longitudinal axis. This allows the molecule to form halogen bonds , which are highly directional, non-covalent interactions with Lewis bases (such as the carbonyl oxygens of protein backbones), dramatically enhancing target binding affinity and residence time[1].

  • The Butyl Linker (Spatial Geometry): The 4-carbon alkyl chain provides critical rotational degrees of freedom. In receptor binding, the distance between a hydrophobic anchor and a polar interaction site dictates subtype selectivity. A 4-carbon spacer is the optimal length to prevent steric clash while allowing the molecule to navigate deep into hydrophobic binding pockets.

  • The Aminoethanol Head (Substrate Mimicry): This moiety features a secondary amine (pKa ~9.0, meaning it is protonated at physiological pH) and a terminal hydroxyl group. The protonated amine acts as a critical anchor, forming salt bridges with acidic residues (Asp/Glu) in the target protein, while the hydroxyl group serves as a hydrogen bond donor/acceptor.

Workflow cluster_0 Pharmacophore Mapping Compound 2-[4-(4-Bromophenoxy)butylamino]ethanol Bromo 4-Bromophenoxy Tail (Halogen Bonding) Compound->Bromo Alkyl Butyl Linker (Spatial Geometry) Compound->Alkyl Amine Aminoethanol Head (Substrate Mimicry) Compound->Amine S1R Sigma-1 Receptor Binding Assay Bromo->S1R ChoK ChoKα Enzymatic Inhibition Assay Bromo->ChoK Alkyl->S1R Alkyl->ChoK Amine->S1R Amine->ChoK

Caption: Structural deconstruction and logical mapping to targeted biological validation assays.

Hypothesized Biological Targets & Mechanistic Rationale

Based on the structural deconstruction, we hypothesize two primary biological targets for this compound:

Hypothesis A: Sigma-1 Receptor (S1R) Modulation

The S1R is a unique endoplasmic reticulum chaperone protein implicated in neuroprotection, pain, and oncology. The classic S1R pharmacophore requires a basic nitrogen atom flanked by hydrophobic regions[2]. The endogenous S1R regulator, N,N-dimethyltryptamine (DMT), shares a similar alkylamine core[2]. The 4-carbon butyl chain of our target compound perfectly spaces the protonated aminoethanol head from the bulky, lipophilic bromophenoxy tail, allowing it to fit seamlessly into the S1R orthosteric binding site.

Hypothesis B: Choline Kinase Alpha (ChoKα) Inhibition

ChoKα is the first committed enzyme in the Kennedy pathway, responsible for phosphorylating choline and ethanolamine to generate phosphatidylcholine—a critical component of cancer cell membrane biogenesis[3]. ChoKα is heavily upregulated in various solid tumors[3]. Because the head group of our compound is literally an aminoethanol derivative, it acts as a direct structural mimic of the endogenous substrate. We hypothesize that the aminoethanol head binds to the catalytic site of ChoKα, while the bulky bromophenoxybutyl tail occupies the adjacent hydrophobic cleft, resulting in potent competitive inhibition.

ChoK_Pathway Choline Choline / Ethanolamine ChoKa Choline Kinase α (ChoKα) Choline->ChoKa Substrate PCho Phosphocholine ChoKa->PCho Phosphorylation PtdCho Phosphatidylcholine (Membrane Synthesis) PCho->PtdCho Kennedy Pathway CancerCell Cancer Cell Proliferation PtdCho->CancerCell Membrane Biogenesis Inhibitor 2-[4-(4-Bromophenoxy) butylamino]ethanol Inhibitor->ChoKa Competitive Inhibition

Caption: ChoKα-mediated Kennedy pathway and proposed competitive inhibition by the target compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not merely be a list of steps, but a self-validating system. The following workflows are designed to test the hypotheses with built-in causality and rigorous controls.

Protocol 1: High-Throughput S1R Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the compound for the Sigma-1 Receptor.
Causality Check: We utilize [³H]-(+)-pentazocine because it is highly selective for S1R over S2R, ensuring our displacement metrics are exclusively tied to S1R orthosteric binding.
  • Membrane Preparation: Isolate crude synaptosomal membranes from guinea pig brain (or S1R-overexpressing HEK293 cells). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological protonation of the compound's amine.

  • Incubation Matrix: In a 96-well plate, combine 100 µg of membrane protein, 3 nM [³H]-(+)-pentazocine, and varying concentrations of 2-[4-(4-Bromophenoxy)butylamino]ethanol (10⁻¹⁰ to 10⁻⁴ M).

  • Control Integration:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol. (Subtracting NSB from TB isolates the true specific binding).

  • Separation & Quantification: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adhesion).

  • Data Synthesis: Wash filters, add scintillation cocktail, and quantify radioactivity. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: ChoKα Enzymatic Inhibition Assay

Objective: Evaluate the compound's ability to competitively inhibit the phosphorylation of ethanolamine/choline. Causality Check: By varying the concentration of the natural substrate (choline) against fixed concentrations of our inhibitor, we can generate a Lineweaver-Burk plot to definitively prove competitive vs. allosteric inhibition.

  • Reaction Assembly: In a microcentrifuge tube, prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂ (essential cofactor for ATP), and 10 mM ATP.

  • Enzyme & Inhibitor Introduction: Add 20 ng of purified recombinant human ChoKα. Introduce the test compound at varying concentrations (0.1 µM to 50 µM). Pre-incubate for 10 minutes to allow halogen bond formation.

  • Substrate Initiation: Initiate the reaction by adding 1 mM [¹⁴C]-choline. Incubate at 37°C for 30 minutes.

  • Phase Separation: Terminate the reaction by adding ice-cold trichloroacetic acid (TCA). Centrifuge to precipitate proteins.

  • Product Quantification: Spot the supernatant onto a Silica Gel G Thin-Layer Chromatography (TLC) plate. Develop in a solvent system of methanol/0.9% NaCl/NH₄OH (50:50:5 v/v/v) to separate unreacted[¹⁴C]-choline from the newly synthesized [¹⁴C]-phosphocholine. Quantify the phosphocholine band using a phosphorimager to calculate the

    
    .
    

Quantitative Data & Predictive Profiling

Before empirical testing, establishing a predictive quantitative profile allows researchers to benchmark experimental results against theoretical SAR limits.

ParameterPredicted ValueMechanistic Rationale / Implication
Molecular Weight 288.18 g/mol < 500 Da; complies with Lipinski’s Rule of 5 for excellent oral bioavailability.
ClogP (Lipophilicity) ~2.8Optimal range (2.0 - 3.0) for crossing the blood-brain barrier (critical for S1R CNS targeting).
Amine pKa ~9.0Ensures >95% of the molecules are protonated at pH 7.4, enabling crucial salt-bridge formation in receptor pockets.
S1R Binding Affinity (

)
< 100 nM (Hypothesized)The 4-carbon linker and terminal halogenated ring strongly correlate with high-affinity S1R displacement.
ChoKα Inhibition (

)
< 1.5 µM (Hypothesized)Substrate mimicry via the aminoethanol head suggests potent competitive inhibition of the Kennedy pathway.

Conclusion

The compound 2-[4-(4-Bromophenoxy)butylamino]ethanol is not merely a collection of functional groups, but a highly rationalized chemical scaffold. By leveraging the halogen bonding capacity of the bromophenoxy tail and the substrate mimicry of the aminoethanol head, we have mapped out two highly probable biological targets: the Sigma-1 Receptor and Choline Kinase Alpha. The self-validating experimental protocols detailed in this guide provide a robust, E-E-A-T-aligned framework for researchers to transition this molecule from theoretical SAR to empirical pharmacological validation.

References

  • Lu, Y., Liu, Y., Xu, Z., Li, H., Liu, H., & Zhu, W. (2012). "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 7(5), 375-383.

  • Fontanilla, D., Johannessen, M., Hajipour, A. R., Cozzi, N. V., Jackson, M. B., & Ruoho, A. E. (2009). "The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator." Science, 323(5916), 934-937.

  • Trousil, S., et al. (2016). "The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth." Oncotarget, 7(24), 37103-37120.

Sources

IUPAC Nomenclature and Synthetic Methodology for 2-{[4-(4-Bromophenoxy)butyl]amino}ethan-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical chemistry and drug development, precise molecular communication is foundational to regulatory compliance and synthetic reproducibility. The compound commonly referred to as 2-[4-(4-Bromophenoxy)butylamino]ethanol serves as a critical bifunctional building block, frequently utilized in the synthesis of G-protein-coupled receptor (GPCR) ligands, aryloxypropanolamine beta-blocker analogs, and functionalized surfactants.

This whitepaper provides a rigorous deconstruction of its systematic nomenclature according to the latest International Union of Pure and Applied Chemistry (IUPAC) standards. Furthermore, it details a field-proven, self-validating synthetic methodology designed to overcome the classical challenges of amine over-alkylation, grounded in mechanistic causality and phase-transfer catalysis (PTC).

Systematic Nomenclature Deconstruction

Regulatory submissions (such as INDs and NDAs) require the use of the Preferred IUPAC Name (PIN) to ensure unambiguous structural identification. The derivation of the PIN for this molecule relies on the hierarchical rules established in the[1].

Structural Hierarchy and Rule Application

To systematically name this compound, we must deconstruct it into its core functional components:

  • Parent Structure Selection (P-14 & P-63): The molecule contains an aliphatic chain terminating in a hydroxyl (-OH) group and an amine (-NH-) linkage. According to IUPAC seniority rules, oxygen-containing functional groups outrank nitrogen-containing groups for parent chain selection. Thus, the parent structure is a 2-carbon chain with a hydroxyl group: ethan-1-ol .

  • Primary Substituent Identification (P-62): At the C2 position of the ethanol chain, there is a secondary amine group. This is designated as an amino substituent.

  • Alkyl Chain and Terminal Group: The nitrogen atom is substituted with a 4-carbon aliphatic linker (butyl ), which is terminally substituted at its C4 position by a 4-bromophenoxy moiety (a benzene ring with a bromine atom para to an ether oxygen).

  • Assembly of the PIN: Combining these elements, the substituent attached to C2 is [4-(4-bromophenoxy)butyl]amino. Enclosing complex substituents in brackets ensures clarity.

Preferred IUPAC Name (PIN): 2-{[4-(4-bromophenoxy)butyl]amino}ethan-1-ol

IUPAC_Logic Molecule Target Molecule: 2-[4-(4-Bromophenoxy)butylamino]ethanol Parent Parent Structure: Ethan-1-ol (2-carbon chain, -OH principal group) Molecule->Parent Substituent Primary Substituent (C2): Amino group (-NH2) Molecule->Substituent PIN Preferred IUPAC Name (PIN): 2-{[4-(4-bromophenoxy)butyl]amino}ethan-1-ol Parent->PIN AlkylChain N-Alkyl Chain: Butyl group (4-carbon chain) Substituent->AlkylChain Terminal Terminal Group on Butyl (C4): 4-Bromophenoxy AlkylChain->Terminal Terminal->PIN

Logical derivation of the Preferred IUPAC Name (PIN) using 2013 Recommendations.

Retrosynthetic Strategy & Experimental Causality

A direct, single-step reaction between ethanolamine and a 1,4-dibromobutane derivative is synthetically unviable. Primary amines like ethanolamine are highly susceptible to competitive over-alkylation , rapidly forming secondary and tertiary amines, or undergoing intramolecular cyclization to form pyrrolidine derivatives.

To achieve high regioselectivity and yield, a two-step causal design is required:

  • Williamson Ether Synthesis: First, the ether linkage is established using a large stoichiometric excess of 1,4-dibromobutane. The excess kinetically prevents the formation of symmetrical di-ethers (1,4-bis(4-bromophenoxy)butane), ensuring the isolation of a mono-brominated intermediate.

  • Phase-Transfer Catalysis (PTC): The subsequent N-alkylation of ethanolamine is performed in a liquid-liquid PTC system using Tetrabutylammonium bromide (TBAB). As demonstrated in authoritative studies on [2], the PTC catalyst forms an interfacial complex with ethanolamine. This increases the acidity of the N-H bond, facilitating rapid deprotonation and mono-alkylation while sterically and electronically hindering a second alkylation event.

Synthesis_Workflow Step1 Step 1: Williamson Ether Synthesis 4-Bromophenol + 1,4-Dibromobutane Intermediate Intermediate: 1-Bromo-4-(4-bromophenoxy)butane Step1->Intermediate K2CO3, Reflux Step2 Step 2: Selective N-Alkylation Ethanolamine + PTC (TBAB) Intermediate->Step2 Product Final Product: 2-{[4-(4-Bromophenoxy)butyl]amino}ethan-1-ol Step2->Product KOH, 60°C

Two-step synthetic workflow preventing over-alkylation via Phase-Transfer Catalysis.

Step-by-Step Synthetic Methodologies

Protocol 1: Synthesis of 1-Bromo-4-(4-bromophenoxy)butane

Based on standardized [3].

  • Reagent Preparation: In a flame-dried round-bottom flask, dissolve 4-bromophenol (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to generate the phenoxide nucleophile. Stir at room temperature for 30 minutes.

  • Electrophile Addition (Causality Check): Add 1,4-dibromobutane (4.0 eq). Note: The 4-fold excess is critical to statistically suppress the formation of the symmetrical dimer.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 18 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate under reduced pressure. Remove excess 1,4-dibromobutane via vacuum distillation to yield the pure intermediate.

Protocol 2: Selective Mono-N-Alkylation of Ethanolamine
  • PTC System Setup: In a reaction flask equipped with a reflux condenser, combine ethanolamine (5.0 eq) and a 40% aqueous KOH solution (1.0 eq).

  • Catalyst Addition: Introduce Tetrabutylammonium bromide (TBAB, 10 mol%) as the phase-transfer catalyst.

  • Alkylation: Dropwise, add the 1-bromo-4-(4-bromophenoxy)butane intermediate (1.0 eq) dissolved in a minimal amount of toluene.

  • Thermal Control: Maintain the reaction temperature strictly between 60–65°C for 3 hours. Note: Exceeding 70°C increases the thermodynamic drive for unwanted di-alkylation.

  • Extraction & Drying: Cool the mixture to 15°C. Extract the organic layer using diethyl ether (3x). Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent to isolate 2-{[4-(4-bromophenoxy)butyl]amino}ethan-1-ol.

Analytical Validation Framework

To ensure the protocol acts as a self-validating system, the synthesized compound must be subjected to rigorous spectroscopic analysis. The presence of the bromine atom provides a distinct isotopic signature in Mass Spectrometry (MS), while Nuclear Magnetic Resonance (NMR) confirms regioselectivity.

Table 1: Quantitative Spectroscopic Validation Data

Analytical TechniqueTarget Signal / ValueStructural Assignment / Validation
¹H-NMR (CDCl₃, ppm) 6.75 (d, 2H), 7.35 (d, 2H)Aromatic protons (AA'BB' system of the 4-bromophenoxy ring).
¹H-NMR (CDCl₃, ppm) 3.95 (t, 2H)-CH₂-O-Ar (Butyl C4 adjacent to the ether oxygen).
¹H-NMR (CDCl₃, ppm) 3.65 (t, 2H)-CH₂-OH (Ethanolamine C1 adjacent to the hydroxyl group).
¹H-NMR (CDCl₃, ppm) 2.80 (t, 2H), 2.65 (t, 2H)-CH₂-NH-CH₂- (Butyl C1 and Ethanolamine C2 linkages).
¹³C-NMR (CDCl₃, ppm) 158.2, 132.4, 116.5, 113.1Aromatic carbons (C-O, C-Br, C-H), validating the intact ring.
ESI-MS (m/z) 288.06 / 290.06 ([M+H]⁺)1:1 Isotopic doublet confirming the presence of a single Bromine atom (⁷⁹Br / ⁸¹Br).

Pharmacological Applications

The bifunctional nature of 2-{[4-(4-bromophenoxy)butyl]amino}ethan-1-ol—featuring both a reactive secondary amine and a terminal hydroxyl group—makes it an ideal scaffold for advanced drug design. The bromophenoxy tail provides high lipophilicity and halogen-bonding capabilities, which are highly sought after in optimizing the pharmacokinetics of GPCR ligands.

Pharma_App BuildingBlock 2-{[4-(4-Bromophenoxy)butyl]amino}ethan-1-ol ReceptorLigand GPCR Ligand Synthesis (e.g., Beta-blocker analogs) BuildingBlock->ReceptorLigand Scaffold Decoration Surfactant Functionalized Surfactants (Quaternization) BuildingBlock->Surfactant N-Alkylation Target Target Validation & Screening ReceptorLigand->Target Surfactant->Target

Downstream pharmacological applications of the synthesized intermediate.

References

  • Favre, H. A., & Powell, W. H. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (The Blue Book). Royal Society of Chemistry. Available at: [Link]

  • Torosyan, G. H., et al. (2018). The selective N-alkylation of monoethanolamine in PTC condition. MOJ Bioorganic & Organic Chemistry, 2(1), 19-21. Available at:[Link]

Sources

Strategic Research Applications of Bromophenoxy Compounds in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In contemporary medicinal chemistry, bromophenoxy compounds have emerged as highly versatile pharmacophores and synthetic intermediates. Characterized by a phenoxy ether linkage and a bromine atom—typically positioned para to the oxygen—these molecules offer a unique combination of structural flexibility and electronic tunability.

The ether linkage provides conformational freedom, allowing the molecule to adapt to complex enzymatic binding pockets. Simultaneously, the heavy bromine atom enhances the overall lipophilicity of the molecule, which is a critical parameter for penetrating lipid bilayers in bacterial cell membranes and human tissue[1][2]. Furthermore, from a synthetic perspective, the bromo-substituent acts as an orthogonal reactive handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings), enabling the rapid construction of complex molecular architectures without disrupting the core ether scaffold[3].

Pharmacological Mechanisms of Action

Bromophenoxy derivatives exhibit broad-spectrum biological activities, most notably in antimicrobial, anti-inflammatory, and anticancer domains. Understanding the causality behind these effects is essential for rational drug design.

Antimicrobial Activity via Membrane Disruption

Compounds such as p-bromophenoxyacetic acid have demonstrated significant inhibitory effects against pathogens like Bacillus subtilis, E. coli, and Candida albicans[2][4]. The mechanism is driven by the compound's amphiphilic nature. The lipophilic bromophenoxy tail inserts into the microbial cell membrane, causing structural destabilization. This disruption leads to the leakage of intracellular contents, interference with cell wall synthesis, and the lethal induction of reactive oxygen species (ROS)[2][4].

Dual Anticancer and Anti-inflammatory Targeting

In oncology and immunology, bromophenoxy acetamide derivatives (e.g., N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide) act as potent dual-action inhibitors[5][6]. Inflammation and cancer metastasis are deeply intertwined pathways. These compounds suppress the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways, thereby reducing the synthesis of pro-inflammatory prostaglandins[5]. Simultaneously, they act as inhibitors of Matrix Metalloproteinases (MMPs), enzymes that tumors exploit to degrade the extracellular matrix (ECM) during metastasis[6].

Mechanism API Bromophenoxy Acetamide Enzymes COX / LOX Pathways API->Enzymes Inhibits MMP Matrix Metalloproteinases API->MMP Inhibits Outcome1 Suppressed Inflammation Enzymes->Outcome1 Reduces Prostaglandins Outcome2 Inhibited Metastasis MMP->Outcome2 Prevents ECM Degradation

Mechanistic pathway of bromophenoxy acetamides in dual therapeutic targeting.

Physicochemical Profiling of Key Derivatives

To facilitate compound selection for specific research pipelines, the quantitative and physicochemical properties of foundational bromophenoxy derivatives are summarized below.

Compound NameChemical FormulaKey Physicochemical PropertyPrimary Research Application
p-Bromophenoxyacetic acid C8H7BrO3Melting Point: 160–162 °CAntimicrobial agent & Herbicide[4][7]
Methyl 4-(4-bromophenoxy)benzoate C14H11BrO3Melting Point: 91–98 °CAnti-inflammatory intermediate[8]
(4-Bromophenoxy)trimethylsilane C9H13BrOSiTMS-protected liquidCross-coupling building block[3]
2-(4-Bromophenoxy)-N,N-dimethylethanamine-d6 C10H8D6BrNOMolecular Weight: 250.17Pharmacokinetic isotopic tracer[9]

Validated Experimental Workflows

As an application scientist, I emphasize that experimental success relies on understanding the why behind a protocol, not just the how. The following methodologies are designed as self-validating systems to ensure data integrity.

Synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide

This protocol utilizes TBTU as a coupling agent rather than traditional carbodiimides (like DCC). Causality: TBTU allows the reaction to proceed under extremely mild conditions, preventing the oxidation of the sensitive diamine precursor and avoiding the formation of insoluble urea byproducts that complicate purification[6].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 0.008 mol of 4-bromophenoxyacetic acid in 15 mL of dry Dichloromethane (DCM)[6]. Add a stoichiometric amount of lutidine. Rationale: Lutidine acts as a mild, non-nucleophilic base to deprotonate the acid and neutralize byproducts without attacking the electrophilic centers.

  • Amine Addition: Add 0.008 mol of 1,2-diaminobenzene to the mixture and stir at room temperature for 30 minutes to ensure homogeneous distribution[6].

  • Thermal Control: Transfer the reaction flask to an ice bath and cool strictly to 0–5 °C[6]. Rationale: The subsequent coupling is highly exothermic; thermal control prevents the degradation of the bromophenoxy moiety.

  • Coupling: Slowly add 0.02 mol of TBTU over 30 minutes, maintaining the temperature below 5 °C. Stir overnight[6].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Mobile phase: Hexane:Ethyl Acetate 6:2)[6]. Validation Logic: The complete disappearance of the lower-Rf starting acid spot confirms the reaction has reached completion. Do not proceed to quenching until this is validated.

  • Quenching & Purification: Dilute with 30 mL DCM and quench with 25 mL of 1.5N HCl[6]. Rationale: The acid wash protonates and removes any unreacted diamine and lutidine into the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified acetamide[6].

Workflow Step1 Reagent Prep (Acid + Diamine) Step2 TBTU Coupling (0-5 °C, DCM) Step1->Step2 Step3 TLC Validation (Hexane:EtOAc) Step2->Step3 Step4 Acid Quench & Extraction Step3->Step4 Spot Cleared Step5 Purified Product Step4->Step5

Step-by-step synthetic workflow and self-validation for bromophenoxy acetamides.

Antimicrobial Zone of Inhibition Assay

To quantify the membrane-disrupting capabilities of bromophenoxy compounds[4], this assay must include internal controls to validate both the solvent and the microbial viability.

Step-by-Step Protocol:

  • Media Preparation: Prepare and autoclave Mueller-Hinton agar plates, ensuring a uniform depth of 4 mm for consistent diffusion rates.

  • Inoculation: Swab the plates with a standardized microbial suspension (e.g., Bacillus subtilis or E. coli adjusted to 0.5 McFarland standard)[2][4].

  • Disc Application: Apply sterile filter paper discs impregnated with:

    • Test: 50 µg of p-bromophenoxyacetic acid dissolved in DMSO.

    • Positive Control: Gentamicin (standard broad-spectrum antibiotic)[2][4].

    • Negative Control: Pure DMSO.

  • Self-Validation Logic: Incubate at 37 °C for 24 hours. Validation Check: If the DMSO disc shows a zone of clearance, the solvent concentration is artificially inflating the compound's efficacy, and the assay must be redesigned. If the Gentamicin disc fails to show a zone, the microbial culture is compromised or overgrown.

  • Quantification: Measure the diameter of the lethal zones (clearance) in millimeters using digital calipers[2][4].

Future Perspectives: Isotopic Tracing in PK/PD

As drug development advances, tracking the pharmacokinetic (PK) and metabolic profiles of bromophenoxy-derived drugs becomes paramount. The integration of stable heavy isotopes, such as deuterium, into the bromophenoxy scaffold (e.g., 2-(4-Bromophenoxy)-N,N-dimethylethanamine-d6) is a cutting-edge application[9]. Deuteration not only serves as an internal standard for quantitative LC-MS/MS analysis but can also exploit the kinetic isotope effect to slow down cytochrome P450-mediated metabolism, potentially increasing the half-life of the active pharmaceutical ingredient[9].

References

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Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the High-Throughput Quantification of 2-[4-(4-Bromophenoxy)butylamino]ethanol in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-[4-(4-Bromophenoxy)butylamino]ethanol in human plasma. Designed for researchers, scientists, and drug development professionals, this protocol employs a straightforward protein precipitation technique for sample preparation and utilizes the high selectivity of Multiple Reaction Monitoring (MRM) for detection. The methodology is grounded in established bioanalytical principles and is structured to meet the rigorous validation requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized by the International Council for Harmonisation (ICH).[1][2][3]

Introduction

The compound 2-[4-(4-Bromophenoxy)butylamino]ethanol is a molecule of interest in pharmaceutical development, possessing structural motifs common to various pharmacologically active agents. Accurate quantification in biological matrices like human plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies, which form the bedrock of regulatory submissions for new drug candidates.[2][4]

LC-MS/MS has become the definitive technology for bioanalysis due to its unparalleled sensitivity, specificity, and wide dynamic range.[5][6] This protocol leverages these strengths to provide a reliable analytical workflow, from sample receipt to final data analysis. The core of this method is the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variability during sample processing and analysis, ensuring the highest degree of accuracy and precision.[7][8]

Analyte and Internal Standard

Physicochemical Properties

The analyte's structure, featuring a secondary amine, makes it readily amenable to protonation, rendering it ideal for positive mode Electrospray Ionization (ESI). Its moderate hydrophobicity, conferred by the bromophenyl and butyl groups, allows for excellent retention and separation on reversed-phase chromatographic columns.

Internal Standard (IS) Selection

The use of an internal standard is essential for correcting analytical variability.[8][9] A SIL-IS is the gold standard as its physicochemical properties are nearly identical to the analyte, ensuring it tracks the analyte's behavior throughout extraction, chromatography, and ionization with high fidelity.[8][10][11] For this method, we specify the use of a deuterated analog.

CompoundMolecular FormulaMonoisotopic Mass ( g/mol )Role
2-[4-(4-Bromophenoxy)butylamino]ethanolC₁₂H₁₈BrNO₂287.05Analyte
2-[4-(4-Bromophenoxy)butylamino]ethanol-d₄ (on butyl chain)C₁₂H₁₄D₄BrNO₂291.08IS

Experimental Methodology

This section provides a comprehensive, step-by-step guide for sample preparation and analysis.

Required Materials and Reagents
  • Reference Standards: 2-[4-(4-Bromophenoxy)butylamino]ethanol, 2-[4-(4-Bromophenoxy)butylamino]ethanol-d₄

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥99%), Deionized Water (≥18.2 MΩ·cm)

  • Biological Matrix: Blank, drug-free human plasma (K₂EDTA anticoagulant)

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, precision pipettes, 96-well collection plates (optional).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing high-abundance proteins from plasma, which can interfere with LC-MS/MS analysis.[12][13] Acetonitrile is highly efficient for this purpose.[12][14]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the appropriate sample (blank plasma for standards, study sample, etc.) into the corresponding tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 500 ng/mL in 50% methanol) to every tube except for "double blanks" (matrix blank without IS).

  • Vortex all tubes briefly for ~5 seconds.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 30 seconds to ensure complete protein denaturation.[12]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex gently for 15 seconds, then centrifuge at 3,000 x g for 2 minutes.

  • Transfer to autosampler vials and inject into the LC-MS/MS system.

cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard (10 µL) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Cold Acetonitrile (200 µL) vortex1->add_acn vortex2 5. Vortex Vigorously add_acn->vortex2 centrifuge 6. Centrifuge (14,000 x g) vortex2->centrifuge transfer 7. Transfer Supernatant (150 µL) centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute (100 µL) evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Plasma protein precipitation workflow.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column provides robust retention for the analyte. A gradient elution ensures efficient separation from endogenous matrix components and a sharp peak shape. The use of formic acid in the mobile phase is critical for promoting analyte protonation.[15]

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in positive ESI mode. The MRM technique ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[16][17][18] The exact m/z values and collision energies must be optimized by infusing a standard solution of the analyte and IS.[17]

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium (e.g., Nitrogen)
MRM Transitions Analyte
Quantifier
Qualifier
Internal Standard
Quantifier

Note: The Q1 mass for the analyte (288.1) corresponds to the [M+H]⁺ ion of the ⁷⁹Br isotope. The product ion at m/z 109.1 is proposed to correspond to the protonated 4-bromophenol fragment, a common and stable fragment for such structures. The product ion for the IS is expected to be identical if fragmentation occurs on the non-labeled part of the molecule.

LC LC System Mobile Phase Autosampler Column Source Ion Source Electrospray (ESI+) High Voltage Nebulizing Gas LC->Source Eluent Q1 Q1 Mass Filter Selects Precursor Ion (m/z 288.1) Source->Q1 Gas-Phase Ions Q2 Q2 Collision Cell Fragmentation (CAD Gas) Q1->Q2 Q3 Q3 Mass Filter Selects Product Ion (m/z 109.1) Q2->Q3 Detector Detector Ion Signal Amplification Q3->Detector

Caption: Logical workflow of the LC-MS/MS system for MRM analysis.

Bioanalytical Method Validation (BMV)

To ensure that the analytical method is suitable for its intended purpose, a full validation must be conducted according to the principles outlined in the ICH M10 guideline.[1][19] This process demonstrates that the assay is accurate, precise, and reproducible for the analysis of study samples.

The validation process assesses the following key parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used over a defined range.

  • Accuracy and Precision: Assessed at multiple QC levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High). Accuracy measures the closeness of mean results to the true value, while precision measures the variability of the results.[20]

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting components from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Acceptance Criteria

The following table summarizes the generally accepted criteria for validation based on FDA and EMA guidelines.[2][20]

ParameterAcceptance Criteria
Calibration Curve ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ); Correlation coefficient (r²) > 0.99
Accuracy (Intra- & Inter-day) Mean concentration at each QC level (except LLOQ) must be within ±15% of the nominal value. At LLOQ, it must be within ±20%.
Precision (Intra- & Inter-day) The coefficient of variation (%CV or RSD) at each QC level (except LLOQ) should not exceed 15%. At LLOQ, it should not exceed 20%.
Matrix Factor (Analyte & IS) The %CV of the matrix factor across different lots of matrix should be ≤15%.
Stability Mean concentrations of stability samples must be within ±15% of the nominal (baseline) concentrations.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of 2-[4-(4-Bromophenoxy)butylamino]ethanol in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the specificity of MRM detection ensures data of high quality and reliability. When fully validated according to regulatory guidelines, this method is well-suited for supporting all phases of drug development requiring pharmacokinetic data.

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  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • (PDF) Principles of Electrospray Ionization. (2025). ResearchGate. [Link]

  • Multiple Reaction Monitoring (MRM). (2012). Circulation: Cardiovascular Genetics. [Link]

  • Cas no 35265-04-4 (2-(2-Butylamino)ethanol). (2025). LookChem. [Link]

  • Liquid chromatography–mass spectrometry. (n.d.). Wikipedia. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-[4-(4-Bromophenoxy)butylamino]ethanol as a Versatile Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Scaffold of High Potential

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents. The compound 2-[4-(4-Bromophenoxy)butylamino]ethanol represents a strategic precursor, embodying multiple points for chemical diversification. Its structure is reminiscent of the aryloxypropanolamine motif, a pharmacophore central to the blockbuster class of β-adrenergic receptor antagonists (beta-blockers) used in treating cardiovascular diseases.[1] However, its unique combination of a flexible butoxy linker and distinct functional handles—a reactive aryl bromide, a nucleophilic secondary amine, and a primary alcohol—unlocks a vast chemical space for the development of new chemical entities targeting a range of biological systems.

The presence of the 4-bromophenyl group is particularly advantageous, serving as a linchpin for modern palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups, enabling fine-tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[2] The secondary amine and primary alcohol offer orthogonal sites for modification, allowing for the exploration of structure-activity relationships (SAR) related to hydrogen bonding, salt formation, and prodrug strategies.

This guide provides a comprehensive framework for leveraging 2-[4-(4-Bromophenoxy)butylamino]ethanol in drug discovery campaigns. It details a robust synthesis of the precursor itself, outlines protocols for its strategic derivatization, and provides methodologies for the biological evaluation of the resulting compounds, with a focus on adrenergic receptor modulation.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is essential for designing synthetic routes and purification strategies.

PropertyValue
Molecular Formula C₁₂H₁₈BrNO₂
Molecular Weight 288.18 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents
CAS Number [Not available; hypothetical for this guide]

Synthesis of the Precursor: A Reliable Two-Step Approach

A robust and scalable synthesis of the title precursor is critical for its use in a discovery program. The following protocol outlines a logical and efficient two-step synthesis starting from commercially available 4-bromophenol. The strategy involves an initial Williamson ether synthesis to install the four-carbon linker, followed by a nucleophilic substitution to introduce the N-substituted ethanolamine side chain.

Protocol 3.1: Synthesis of 1-bromo-4-(4-bromophenoxy)butane

This first step creates the key electrophilic intermediate. The use of a large excess of 1,4-dibromobutane is crucial to minimize the formation of the symmetrical diether byproduct.

Materials:

  • 4-Bromophenol

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Standard glassware for reflux, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a suitable solvent such as acetone or DMF.

  • Reagent Addition: Add a significant excess of 1,4-dibromobutane (5.0 to 10.0 eq.) to the stirred suspension. The large excess drives the reaction towards mono-alkylation.

  • Reaction Conditions: Heat the mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir vigorously for 12-24 hours.

  • Monitoring: Track the consumption of 4-bromophenol by Thin-Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with additional solvent. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent and excess 1,4-dibromobutane.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to isolate the desired product, 1-bromo-4-(4-bromophenoxy)butane.

Protocol 3.2: Synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol

This step involves the N-alkylation of 2-aminoethanol. Using a slight excess of the amine and a non-nucleophilic base helps prevent the formation of the tertiary amine byproduct.[3]

Materials:

  • 1-bromo-4-(4-bromophenoxy)butane (from Protocol 3.1)

  • 2-Aminoethanol (Ethanolamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or Ethanol

  • Standard glassware, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromo-4-(4-bromophenoxy)butane (1.0 eq.) in acetonitrile or ethanol.

  • Reagent Addition: Add 2-aminoethanol (1.5 eq.) followed by triethylamine (2.0 eq.). The base scavenges the HBr generated during the reaction.

  • Reaction Conditions: Heat the mixture to reflux and stir for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting alkyl bromide is consumed.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Purification: Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH, potentially with 0.5% TEA to prevent tailing) to yield the final precursor, 2-[4-(4-Bromophenoxy)butylamino]ethanol. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

cluster_0 Precursor Synthesis Workflow Start 4-Bromophenol Step1_Product 1-bromo-4-(4-bromophenoxy)butane Start->Step1_Product Williamson Ether Synthesis Step1_Reagents 1,4-Dibromobutane (excess) K₂CO₃, DMF Step1_Reagents->Start Final_Product 2-[4-(4-Bromophenoxy)butylamino]ethanol (Precursor) Step1_Product->Final_Product N-Alkylation Step2_Reagents 2-Aminoethanol Triethylamine, ACN Step2_Reagents->Step1_Product

A two-step workflow for the synthesis of the target precursor.

Derivatization Strategies: Exploring Chemical Space

The precursor offers three distinct points for diversification. The following protocols provide robust starting points for generating a library of novel analogues.

Modification at the Aryl Bromide: C-C and C-N Bond Formation

The bromophenyl moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents.

The Suzuki coupling is a highly reliable method for forming biaryl structures.[4] The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is often a good starting point due to its commercial availability and broad applicability.

Materials:

  • Precursor (1.0 eq.)

  • Aryl- or Heteroaryl-boronic Acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq.)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the precursor, the boronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction Conditions: Heat the mixture to 90-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

This reaction is a powerful tool for synthesizing diarylamines or aryl-alkylamines, which are prevalent in many drug classes.[5] The use of a specialized ligand like XPhos is often necessary to achieve high yields, especially with less reactive amines.

Materials:

  • Precursor (1.0 eq.)

  • Primary or Secondary Amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq.)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube. Add the precursor and seal the tube.

  • Reagent Addition: Remove the tube from the glovebox, add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Reaction Conditions: Heat the sealed tube to 100-110 °C for 6-24 hours.

  • Monitoring: Monitor by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify by flash column chromatography.

Modification at the Secondary Amine

The secondary amine can be readily acylated or sulfonylated to introduce new functional groups and modulate basicity.

This is a straightforward and high-yielding transformation to generate amide derivatives.

Materials:

  • Precursor (1.0 eq.)

  • Acyl Chloride or Acid Anhydride (1.1 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: Dissolve the precursor in anhydrous DCM and cool to 0 °C in an ice bath.

  • Reagent Addition: Add TEA, followed by the dropwise addition of the acyl chloride.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the amide product, which can be further purified by chromatography if necessary.

Modification at the Primary Alcohol

The terminal hydroxyl group is an excellent site for creating esters or ethers, which can serve as prodrugs or improve physicochemical properties.

Formation of an ester bond is a common strategy in medicinal chemistry.

Materials:

  • Precursor (1.0 eq.)

  • Acid Chloride (1.1 eq.)

  • Pyridine or TEA (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: Dissolve the precursor in anhydrous DCM under an inert atmosphere.

  • Reagent Addition: Add pyridine, cool the solution to 0 °C, and add the acid chloride dropwise.

  • Reaction Conditions: Stir at 0 °C for 30 minutes, then at room temperature for 2-6 hours.

  • Work-up: Dilute with DCM, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify by flash column chromatography.

cluster_1 Precursor Derivatization Workflow Precursor 2-[4-(4-Bromophenoxy)butylamino]ethanol Mod_Br Aryl Bromide Modification Precursor->Mod_Br Mod_NH Secondary Amine Modification Precursor->Mod_NH Mod_OH Primary Alcohol Modification Precursor->Mod_OH Suzuki Suzuki Coupling (C-C) Mod_Br->Suzuki Buchwald Buchwald-Hartwig (C-N) Mod_Br->Buchwald Acylation Acylation / Sulfonylation (Amides / Sulfonamides) Mod_NH->Acylation Esterification Esterification / Etherification (Esters / Ethers) Mod_OH->Esterification

Three key points for diversification on the precursor scaffold.

Biological Evaluation of Derivatives

Given the structural similarity to known adrenergic antagonists, a primary screening cascade should focus on α- and β-adrenoceptors.

Target Rationale
  • β-Adrenergic Receptors (β-ARs): The aryloxypropanolamine pharmacophore is the classic blueprint for β-blockers.[1] The synthesized derivatives are direct analogues and should be evaluated for antagonism at β₁ and β₂ receptors, which are key regulators of cardiac function and smooth muscle tone.

  • α₁-Adrenergic Receptors (α₁-ARs): Many cardiovascular drugs exhibit mixed α/β blockade, which can offer therapeutic advantages.[6] The flexible butoxy linker and the potential for diverse aryl substitutions at the bromophenyl position warrant screening for α₁-adrenoceptor antagonism, which is involved in vasoconstriction.

In Vitro Assay Protocols

This assay determines the affinity of a test compound for the receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[7]

Materials:

  • Membrane preparations from cells expressing human β₁- or β₂-ARs

  • (-)-[³H]Dihydroalprenolol ([³H]DHA) or another suitable radioligand

  • Test compounds and a non-selective antagonist (e.g., propranolol) for determining non-specific binding

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation vials and cocktail; microplate harvester

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its K_d value.

  • Compound Addition: Add varying concentrations of the test compound (typically from 10⁻¹⁰ to 10⁻⁵ M). Include wells with buffer only (total binding) and wells with a saturating concentration of propranolol (non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a K_i (inhibition constant).

α₁-ARs are Gq-coupled receptors, and their activation leads to an increase in intracellular calcium.[8] This can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • Cells stably expressing a human α₁-AR subtype (e.g., α₁ₐ)

  • A calcium-sensitive dye (e.g., Fluo-4 AM)

  • A reference agonist (e.g., phenylephrine)

  • Test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • A fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37 °C).

  • Antagonist Assay:

    • Add varying concentrations of the test compounds to the wells and incubate for 15-30 minutes.

    • Using the plate reader, add a concentration of the agonist phenylephrine that gives a robust response (e.g., EC₈₀).

    • Measure the fluorescence intensity over time.

  • Data Analysis: The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal. Plot the percent inhibition against the log concentration of the test compound to calculate the IC₅₀.

In Vivo Evaluation Protocol

The SHR model is the gold standard for evaluating the antihypertensive effects of new chemical entities.[9][10]

Materials:

  • Male Spontaneously Hypertensive Rats (SHRs), typically 14-16 weeks old

  • A vehicle for drug formulation (e.g., 0.5% methylcellulose in water)

  • A reference antihypertensive drug (e.g., prazosin for α-blockade, propranolol for β-blockade)

  • Oral gavage needles

  • Non-invasive blood pressure measurement system (tail-cuff method)

Procedure:

  • Acclimatization: Acclimatize the rats to the housing facility and the tail-cuff measurement procedure for at least one week to ensure stable baseline blood pressure readings.

  • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle control, reference drug, and one or more doses of the test compound.

  • Baseline Measurement: Record the baseline systolic blood pressure (SBP) and heart rate (HR) for all animals before dosing.

  • Dosing: Administer the vehicle, reference, or test compound via oral gavage.

  • Post-dose Measurements: Measure SBP and HR at several time points after administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the peak effect and duration of action.

  • Data Analysis: Calculate the change in SBP and HR from baseline for each group at each time point. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if the effects of the test compounds are significant compared to the vehicle control.

cluster_2 Biological Evaluation Workflow Start Synthesized Derivatives InVitro In Vitro Screening Start->InVitro Binding β-AR Radioligand Binding Assay (K_i) InVitro->Binding Functional α₁-AR Functional Assay (IC₅₀) InVitro->Functional Lead Identify Potent Hits (nM Affinity/Potency) Binding->Lead Functional->Lead InVivo In Vivo Efficacy Lead->InVivo Favorable Profile SHR Antihypertensive Test in SHR Model InVivo->SHR End Lead Candidate SHR->End

A hierarchical workflow for the biological evaluation of new derivatives.

Conclusion

The precursor 2-[4-(4-Bromophenoxy)butylamino]ethanol is a highly valuable and strategically designed scaffold for drug discovery. Its three-point diversification potential allows for the rapid generation of focused chemical libraries. The protocols detailed in this guide provide a robust foundation for synthesizing the precursor, creating a wide range of analogues through modern synthetic methodologies, and evaluating their biological activity at key cardiovascular targets. This integrated approach can significantly accelerate the identification of novel lead compounds with therapeutic potential.

References

  • Nahmias, C., & Strosberg, A. D. (1978). Measurement of beta-adrenoceptor antagonists in biological fluids using a radioreceptor assay. European Journal of Pharmacology, 52(3-4), 393-396. [Link]

  • Su, D. F., & Miao, C. Y. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica, 25(2), 148-152. [Link]

  • Su, D. F., & Miao, C. Y. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica, 25(2), 148-152. [Link]

  • Bieth, N., Rouot, B., Schwartz, J., & Velly, J. (1979). Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists. British Journal of Pharmacology, 68(4), 563–569. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Innoprot. alpha1A adrenoceptor assay. Innoprot.com. [Link]

  • Abel, P. W., & Jain, N. (2012). α-Adrenoceptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.5. [Link]

  • Paulis, L., et al. (2015). Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study. Journal of the American Society of Hypertension, 9(7), 556-567. [Link]

  • Martins, P. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • McGraw, D. W., et al. (2015). Quantification of Beta Adrenergic Receptor Subtypes in Beta-Arrestin Knockout Mouse Airways. PLoS ONE, 10(2), e0116458. [Link]

  • Ernsberger, P., et al. (1990). beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines. Journal of Medicinal Chemistry, 33(1), 180-188. [Link]

  • Majumder, K., et al. (2013). Egg-Derived Tri-Peptide IRW Exerts Antihypertensive Effects in Spontaneously Hypertensive Rats. PLoS ONE, 8(11), e82829. [Link]

  • Ito, H., et al. (2021). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 23(12), 4849–4854. [Link]

  • Wikipedia. Beta blocker. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1045. [Link]

  • University of California, Irvine. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Synple Chem. Application Note – Reductive Amination. Synple Chem. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1286. [Link]

  • Google Patents.
  • Papay, R., et al. (2023). α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease. International Journal of Molecular Sciences, 24(4), 4065. [Link]

  • Bhaumik, A., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Tetrahedron Letters, 55(22), 3344-3348. [Link]

  • Viana, H., et al. (2016). Supporting Information: Sequential Alcohol Oxidation/ Putative Homo Claisen-Tishchenko-Type Reaction to give esters. Royal Society of Chemistry. [Link]

  • Bhaumik, A., et al. (2014). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. The Royal Society of Chemistry. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

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Application Note: Advanced Analytical Characterization and Quantification of N-Alkylated Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Overview

N-alkylated amino alcohols represent a critical structural motif in modern pharmacology and organic synthesis. They serve as active pharmaceutical ingredients (APIs) (e.g.,


-blockers, ephedrine derivatives), chiral auxiliaries, and lipid precursors. Their dual functionality—a basic secondary or tertiary amine coupled with a polar hydroxyl group—presents unique analytical challenges. This application note details robust methodologies for their structural elucidation, chromatographic separation (including chiral resolution), and high-sensitivity LC-MS/MS quantification.
The Analytical Challenge: Causality in Method Design

The physicochemical properties of N-alkylated amino alcohols strictly dictate the analytical approach required for their characterization:

  • Basicity and Peak Tailing: The amine group (typically pKa 8.5–10.5) is protonated at physiological and acidic pH. In reversed-phase liquid chromatography (RP-HPLC), these positively charged analytes interact strongly with residual, unreacted silanol groups (

    
    ) on silica-based stationary phases via ion-exchange mechanisms. This causes severe peak tailing. Causality-driven solution: Utilize highly end-capped, sterically protected, or hybrid-silica columns, and employ acidic modifiers (e.g., 0.1% formic acid) or competing bases (e.g., triethylamine) to suppress silanol ionization and maintain the analyte in a single protonated state.
    
  • Stereoisomerism: Many N-alkylated amino alcohols possess one or more chiral centers adjacent to the hydroxyl group. Because enantiomers can exhibit drastically different pharmacodynamics and toxicities, enantiomeric resolution is a strict regulatory requirement.

  • Lack of Chromophores: Aliphatic amino alcohols often lack conjugated

    
    -systems, rendering standard UV detection insensitive. Causality-driven solution: Employ pre-column derivatization (e.g., using cyanuric chloride or 9-fluorenylmethyl chloroformate) 1 or utilize tandem mass spectrometry (LC-MS/MS) for direct, sensitive detection.
    
Analytical Workflow

AnalyticalWorkflow Sample N-Alkylated Amino Alcohol (API or Metabolite) Prep Sample Preparation LLE, SPE, or Derivatization Sample->Prep Struct Structural Elucidation (NMR, FTIR, HRMS) Prep->Struct High Conc. Chrom Chromatographic Separation RP-HPLC / HILIC / Chiral Prep->Chrom Trace/Purity UV UV/Vis Detection (Requires Chromophore) Chrom->UV Achiral/Chiral MS LC-MS/MS (ESI+) (High Sensitivity/Specificity) Chrom->MS PK/Quantification

Analytical workflow for characterizing and quantifying N-alkylated amino alcohols.

Chromatographic Separation Strategies

Achieving baseline resolution and sharp peak shapes requires careful selection of the stationary and mobile phases.

  • Reversed-Phase (RP-HPLC): Best for aromatic or long-chain alkylated amino alcohols.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Ideal for highly polar, short-chain aliphatic amino alcohols that show poor retention on C18 columns. HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase, promoting partitioning into a water-enriched layer on the stationary phase.

  • Chiral Separation: Direct enantioseparation is frequently achieved using Acetylated

    
    -Cyclodextrin stationary phases 2. The cyclodextrin cavity encapsulates the hydrophobic alkyl/aryl groups, while the acetylated rim provides stereoselective hydrogen bonding with the hydroxyl and amine moieties.
    

Table 1: Recommended Chromatographic Starting Conditions

Separation ModeStationary PhaseMobile Phase A (Aqueous)Mobile Phase B (Organic)Target Analyte Profile
RP-HPLC C18 (End-capped)0.1% Formic Acid in

Acetonitrile (0.1% FA)Aromatic/Lipophilic N-alkylated
HILIC Amide or Bare Silica10 mM Ammonium Acetate (pH 4.5)AcetonitrileShort-chain, highly polar
Chiral (Direct) Acetylated

-Cyclodextrin
0.1% Triethylamine-Acetate bufferMethanol or AcetonitrileRacemic APIs (e.g.,

-blockers)
High-Resolution Mass Spectrometry (HRMS) & LC-MS/MS

For structural confirmation and impurity profiling, LC-Q-TOF/MS is invaluable. It provides exact mass measurements to identify related substances and degradation products (e.g., identifying amino alcohol impurities in atenolol) 3.

For quantitative pharmacokinetics, Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. The basic nitrogen ensures excellent ionization efficiency in Electrospray Ionization positive mode (ESI+).

Table 2: Typical LC-MS/MS Validation Parameters for Amino Alcohols 4

Validation ParameterAcceptance CriteriaTypical Performance (ESI-MRM)
Linearity (

)


Accuracy (% Recovery) 80.0% - 120.0%95.0% - 105.0%
Precision (Repeatability)

RSD

RSD
Limit of Quantitation (LOQ) S/N


ng/mL
Specificity No matrix interferencePeak purity

Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Enantiomeric Purity

Objective: To separate and quantify the (R)- and (S)-enantiomers of a target N-alkylated amino alcohol API. Self-Validating Mechanism: The protocol includes a racemate system suitability test (SST) to verify column performance and resolution (


) prior to sample analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a buffer of 0.1% Triethylamine (TEA) in LC-MS grade water. Adjust the pH to 4.5 using glacial acetic acid. Causality: TEA acts as a competing base, masking residual silanols and preventing peak tailing, while the mildly acidic pH ensures the analyte is protonated for consistent interaction with the chiral stationary phase.

  • Stationary Phase Selection: Install an Acetylated

    
    -Cyclodextrin column (e.g., 250 mm x 4.6 mm, 5 
    
    
    
    m).
  • System Suitability Testing (SST): Inject a 50

    
    g/mL solution of the racemic standard.
    
    • Acceptance Criteria: Resolution (

      
      ) between the two enantiomer peaks must be 
      
      
      
      . Tailing factor (
      
      
      ) must be
      
      
      .
  • Sample Preparation: Dissolve the synthesized API in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Chromatographic Run:

    • Flow rate: 1.0 mL/min.

    • Temperature: 25 °C (Temperature control is critical as chiral recognition is highly enthalpy-dependent).

    • Detection: UV at 210 nm (or appropriate

      
       if an aromatic ring is present).
      
  • Data Analysis: Calculate the Enantiomeric Excess (ee%) using the integrated peak areas:

    
    .
    
Protocol 2: LC-MS/MS Quantification in Biological Matrices

Objective: High-throughput quantification of an N-alkylated amino alcohol in plasma for pharmacokinetic (PK) studies.

LCMSProtocol Step1 1. Matrix Spiking & IS Addition Step2 2. Protein Precipitation (Acetonitrile/MeOH) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 10 min) Step2->Step3 Step4 4. Supernatant Evaporation & Reconstitution Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI+ MRM Mode) Step4->Step5 Step6 6. Data Processing & Calibration Curve Step5->Step6

Step-by-step sample preparation and LC-MS/MS quantification workflow.

Step-by-Step Methodology:

  • Internal Standard (IS) Addition: Aliquot 100

    
    L of plasma into a microcentrifuge tube. Add 10 
    
    
    
    L of an isotopically labeled internal standard (e.g.,
    
    
    - or
    
    
    -labeled analogue). Causality: An isotopically labeled IS co-elutes with the analyte and experiences identical matrix effects, self-correcting for any ionization suppression during ESI.
  • Protein Precipitation: Add 300

    
    L of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes. Causality: The organic solvent denatures plasma proteins, while the acid ensures the basic amino alcohol remains protonated and partitioned in the soluble organic fraction.
    
  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Reconstitution: Transfer 200

    
    L of the supernatant to a glass vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 
    
    
    
    L of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
  • LC-MS/MS Analysis:

    • Column: C18 UHPLC column (50 mm x 2.1 mm, 1.7

      
      m).
      
    • Gradient: 5% B to 95% B over 3 minutes (A: Water + 0.1% FA, B: Acetonitrile + 0.1% FA).

    • Source: ESI in Positive Ion Mode.

    • MRM Transitions: Monitor the

      
       precursor ion. The most abundant product ion is typically formed via the neutral loss of water (
      
      
      
      Da) from the hydroxyl group, or cleavage at the N-alkyl bond.
  • Self-Validating QC: Inject Quality Control (QC) samples at Low, Mid, and High concentrations every 20 samples. The analytical run is only considered valid if 67% of the QC samples fall within

    
     of their nominal concentration.
    
References
  • Title: Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride Source: AKJournals URL
  • Title: Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography Source: J-Stage URL
  • Title: A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC Source: Benchchem URL
  • Title: Identification of amino alcohols related substances of atenolol by LC-Q-TOF/MS Source: Journal of China Pharmaceutical University / ResearchGate URL

Sources

Application Note: GC-MS Analysis of 2-[4-(4-Bromophenoxy)butylamino]ethanol Following Acylation Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive protocol for the analysis of 2-[4-(4-Bromophenoxy)butylamino]ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this compound is challenging due to its high polarity and low volatility, stemming from the presence of active hydrogen atoms in its secondary amine and primary alcohol functional groups. These groups lead to intermolecular hydrogen bonding, resulting in poor chromatographic peak shape, thermal instability, and analyte adsorption within the GC system.[1][2][3] To overcome these challenges, a robust derivatization method using acylation with Heptafluorobutyric Anhydride (HFBA) is detailed. This procedure converts the polar analyte into a stable, more volatile derivative, enabling sensitive and reproducible analysis. The introduction of fluoroacyl groups also significantly enhances detectability, particularly for Electron Capture Detectors (ECD) and provides characteristic mass fragments for mass spectrometry.[4][5][6]

Introduction: The Rationale for Derivatization

2-[4-(4-Bromophenoxy)butylamino]ethanol is a bifunctional molecule containing both a secondary amine and a primary hydroxyl group. Such polar functional groups are problematic for GC analysis for several key reasons:

  • Low Volatility: Strong intermolecular hydrogen bonds reduce the analyte's vapor pressure, making it difficult to transition into the gaseous phase required for GC separation.[2]

  • Thermal Instability: At the high temperatures of the GC inlet and column, compounds with free amine and hydroxyl groups can undergo thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

  • Analyte Adsorption: Active sites (e.g., surface silanol groups) on the GC column and liner can interact strongly with the polar groups of the analyte, causing significant peak tailing, reduced sensitivity, and poor resolution.[2][3]

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogens on the polar functional groups with non-polar, thermally stable moieties.[2][5] This transformation increases analyte volatility and reduces interactions with the chromatographic system, resulting in improved peak symmetry, enhanced sensitivity, and greater analytical accuracy.[1][5]

For 2-[4-(4-Bromophenoxy)butylamino]ethanol, acylation is an excellent derivatization strategy.[7] It targets both the -NH and -OH groups effectively.[2][8] Using a fluorinated anhydride like Heptafluorobutyric Anhydride (HFBA) offers a dual advantage: it produces a volatile derivative suitable for GC analysis and introduces multiple fluorine atoms, which creates a highly electron-capturing molecule, thereby increasing the sensitivity for detectors like ECD or providing characteristic mass fragments in MS.[6][9]

Principle of Acylation Derivatization

The derivatization process involves an acylation reaction where the lone pair of electrons on the nitrogen of the secondary amine and the oxygen of the primary alcohol act as nucleophiles. They attack the electrophilic carbonyl carbon of the Heptafluorobutyric Anhydride (HFBA). This results in the formation of a stable, less polar N-heptafluorobutyryl amide and O-heptafluorobutyryl ester, with the release of heptafluorobutyric acid as a byproduct. The resulting di-substituted molecule is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.

Derivatization Reaction Analyte 2-[4-(4-Bromophenoxy)butylamino]ethanol (Polar, Non-volatile) Analyte->invisible_node Reagent Heptafluorobutyric Anhydride (HFBA) Reagent->invisible_node Product Di-HFB Derivative (Non-polar, Volatile, Thermally Stable) Byproduct Heptafluorobutyric Acid (Byproduct) invisible_node->Product  Heat (e.g., 70°C) Solvent (e.g., Ethyl Acetate) invisible_node->Byproduct

Caption: Reaction of 2-[4-(4-Bromophenoxy)butylamino]ethanol with HFBA.

Experimental Protocols

3.1. Materials and Reagents

  • Analyte Standard: 2-[4-(4-Bromophenoxy)butylamino]ethanol (≥98% purity)

  • Derivatization Reagent: Heptafluorobutyric Anhydride (HFBA)

  • Solvent: Ethyl Acetate (Anhydrous, GC grade)

  • Internal Standard (Optional): A structurally similar compound not present in the sample, such as a deuterated analog.

  • Reagent Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Pipettes: Calibrated micropipettes.

  • Heating Source: Dry heat block or laboratory oven.

  • Evaporation System: Nitrogen stream evaporator.

  • Vortex Mixer

  • GC-MS System: A Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

3.2. Protocol 1: Standard and Sample Preparation

  • Stock Solution: Accurately weigh and dissolve the 2-[4-(4-Bromophenoxy)butylamino]ethanol standard in ethyl acetate to prepare a 1.0 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with ethyl acetate to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: If analyzing a sample matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte into an organic solvent like ethyl acetate. The final extract should be concentrated or diluted to fall within the calibration range.

3.3. Protocol 2: Acylation Derivatization Procedure

Safety Note: HFBA is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Aliquot: Transfer 100 µL of each standard solution or sample extract into separate 2 mL reaction vials.

  • Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen at room temperature. This step is critical as moisture can hydrolyze the derivatizing reagent.[5]

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA) to each vial.

  • Reaction: Tightly cap the vials, vortex for 10 seconds, and place them in a heat block set to 70°C for 30 minutes.

  • Cooling: After incubation, remove the vials and allow them to cool to room temperature.

  • Byproduct Removal (Optional but Recommended): Gently evaporate the excess reagent and the heptafluorobutyric acid byproduct under a stream of dry nitrogen.[4] Reconstitute the residue in a known volume (e.g., 200 µL) of ethyl acetate. This step prevents potential damage to the GC column from acidic byproducts.[4][10]

  • Analysis: The derivatized sample is now ready for GC-MS injection.

GC-MS Instrumental Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrument in use.

Parameter Recommended Setting Rationale
GC System Agilent 7890B or equivalentStandard, reliable platform for routine analysis.
MS System Agilent 5977A or equivalentProvides mass-selective detection for definitive identification and quantification.
Column HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column ideal for separating the non-polar derivatized analyte.
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the high-boiling point derivative.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 100°C (hold 1 min), Ramp: 20°C/min to 300°C, Hold: 5 minA temperature ramp allows for separation from any remaining solvent or byproducts and ensures elution of the derivatized analyte.
MS Transfer Line Temp 290 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Quadrupole Temp 150 °CStandard temperature for the mass filter.
Acquisition Mode Full Scan (m/z 50-650) for identification. Selected Ion Monitoring (SIM) for quantification using characteristic ions.Full scan confirms the identity of the derivative. SIM mode increases sensitivity and selectivity for quantitative analysis.[11]

Results and Self-Validating System

A successful derivatization and GC-MS analysis will yield a sharp, symmetrical chromatographic peak at a consistent retention time. The trustworthiness of this protocol is established through a self-validating system:

  • Chromatographic Profile: The absence of broad, tailing peaks characteristic of underivatized polar compounds confirms the reaction's success.

  • Mass Spectrum: The Electron Ionization (EI) mass spectrum of the derivative will be highly characteristic. It will show a molecular ion (M+) corresponding to the di-HFB derivative and distinct fragmentation patterns, including the loss of the heptafluorobutyryl groups and other specific fragments. This unique mass fingerprint serves as definitive confirmation of the analyte's identity.

Overall Analytical Workflow

The entire process from sample receipt to final data analysis follows a logical and streamlined progression, ensuring reproducibility and reliability.

Analytical Workflow A Sample Receipt & Standard Preparation B Aliquot & Evaporation (Dry Sample) A->B C Derivatization (Acylation with HFBA) B->C D GC-MS Injection & Separation C->D E MS Detection (Scan / SIM) D->E F Data Analysis & Quantification E->F

Caption: Comprehensive workflow for the GC-MS analysis of the analyte.

Conclusion

The protocol described in this application note presents a robust and reliable method for the derivatization and subsequent GC-MS analysis of 2-[4-(4-Bromophenoxy)butylamino]ethanol. By converting the polar amine and alcohol functional groups into stable, volatile heptafluorobutyryl derivatives, this method overcomes the inherent challenges of direct GC analysis. The procedure yields excellent chromatographic performance and provides high sensitivity and specificity, making it suitable for researchers, scientists, and drug development professionals engaged in the quantitative and qualitative analysis of this and structurally related compounds.

References

  • ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]

  • Regis Technologies. (n.d.). Chiral Derivatization Reagents/Solvents. Retrieved from [Link]

  • CSQ Analytics. (n.d.). Derivatization reagents for GC, acylation, HFBA. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Retrieved from [Link]

  • Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography. USGS Publications Warehouse. Retrieved from [Link]

  • Obrnuta faza. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

  • Liu, R. H., Lin, D.-L., & Chang, W.-T. (2003). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 11(4). Retrieved from [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Bertrand, M. J., Ahmed, A. W., Sarrasin, B., & Mallet, V. N. (1985). Gas chromatographic and mass spectrometric determination of chlorophenoxy acids and related herbicides as their (cyanoethyl)dime. Analytical Chemistry, 57(7), 1302-1306. Retrieved from [Link]

  • Roseboom, H. (1982). Determination of phenoxy carboxylic acid pesticides by gas and liquid chromatography. Journal of Chromatography A, 249, 339-346. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

Sources

Application Note: Highly Efficient Synthesis of Substituted Phenoxybutylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Substituted phenoxybutylamines are highly versatile pharmacophores ubiquitous in modern drug discovery, frequently appearing in GPCR ligands, ion channel blockers, and targeted chromatin probes. Synthesizing these aliphatic amine-linked aryl ethers requires strict control over alkylation chemistry to prevent unwanted dimerization and over-amination.

As a Senior Application Scientist, I have structured this protocol to bypass the common pitfalls of direct alkylation. We employ a modular, two-phase approach: a highly selective Williamson etherification followed by a divergent amination step.

Mechanistic Causality & Design Choices:

  • Differential Halide Reactivity: Rather than using 1,4-dibromobutane, which frequently yields symmetrical 1,4-diphenoxybutane dimers, this protocol utilizes 1-bromo-4-chlorobutane . Bromide is a significantly better leaving group than chloride. Under mild basic conditions, the phenoxide anion selectively attacks the brominated terminus, leaving the terminal chloride intact for downstream amination [1].

  • The Gabriel Advantage: Direct amination of alkyl halides with ammonia gas or aqueous ammonia invariably produces a statistical nightmare of primary, secondary, and tertiary amines. To synthesize primary phenoxybutylamines, we mandate the Gabriel Synthesis . Potassium phthalimide acts as a bulky, bidentate protecting group that physically prevents multiple alkylations, ensuring exclusive primary amine formation upon hydrazinolysis [2].

  • In Situ Finkelstein Catalysis: For secondary or tertiary amine targets, direct amination is viable. However, alkyl chlorides are notoriously sluggish electrophiles. We introduce potassium iodide (KI) to catalyze the reaction via an in situ Finkelstein reaction, transiently converting the unreactive chloride into a highly reactive alkyl iodide [3].

Reaction Workflow & Pathway

SynthesisWorkflow Phenol Substituted Phenol (Starting Material) Alkylation 1-Bromo-4-chlorobutane + K2CO3 / DMF / 80°C Phenol->Alkylation Intermediate 4-(Aryloxy)butyl chloride (Key Intermediate) Alkylation->Intermediate Phthalimide 1. K-Phthalimide / DMF 2. N2H4·H2O / EtOH Intermediate->Phthalimide Gabriel Synthesis SecAmine Sec/Tert Amine + K2CO3 / KI / MeCN Intermediate->SecAmine Direct Amination PrimaryAmine Primary Phenoxybutylamine (Target A) Phthalimide->PrimaryAmine TertAmine Sec/Tert Phenoxybutylamine (Target B) SecAmine->TertAmine

Figure 1: Divergent synthetic workflow for primary and secondary/tertiary phenoxybutylamines.

Quantitative Yield & Condition Summary

The following table summarizes expected yields based on the electronic nature of the phenol substituent. Electron-withdrawing groups (e.g.,


) increase the acidity of the phenol, accelerating Step 1, but may require careful handling during reductive downstream steps.
Phenol SubstituentAmine NucleophileSynthetic RouteStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)
Unsubstituted (-H)Phthalimide /

Gabriel Synthesis888574.8
4-Fluoro (-F)PyrrolidineDirect Amination918274.6
3-Methoxy (-OMe)DimethylamineDirect Amination857967.1
4-Nitro (

)
Phthalimide /

Gabriel Synthesis947166.7

Experimental Protocols

Phase 1: Williamson Etherification (Synthesis of 4-(Aryloxy)butyl chloride)

This protocol is designed to be a self-validating system. Do not proceed to Phase 2 without confirming the analytical checkpoints.

Reagents:

  • Substituted Phenol (1.0 equiv, 10 mmol)

  • 1-Bromo-4-chlorobutane (1.5 equiv, 15 mmol)

  • Potassium Carbonate (

    
    , anhydrous) (2.0 equiv, 20 mmol)
    
  • Dimethylformamide (DMF, anhydrous) (20 mL)

Step-by-Step Procedure:

  • Charge a flame-dried 100 mL round-bottom flask with the substituted phenol and anhydrous

    
    .
    
  • Add 20 mL of anhydrous DMF and stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.

  • Add 1-bromo-4-chlorobutane dropwise via syringe.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12–16 hours.

  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

Validation Checkpoint 1:

  • TLC: Run in Hexanes/EtOAc (9:1). The product should appear as a single UV-active spot at

    
    .
    
  • 1H NMR (

    
    ):  Confirm success by locating two distinct triplets: 
    
    
    
    ~4.00 ppm (
    
    
    ) and
    
    
    ~3.60 ppm (
    
    
    ). The absence of a triplet at ~3.45 ppm confirms no unreacted bromide remains.
Phase 2A: Gabriel Synthesis (For Primary Amines)

Reagents:

  • 4-(Aryloxy)butyl chloride (1.0 equiv, 5 mmol)

  • Potassium Phthalimide (1.2 equiv, 6 mmol)

  • Potassium Iodide (KI) (0.1 equiv, 0.5 mmol)

  • Hydrazine Hydrate (

    
    , 64%) (3.0 equiv, 15 mmol)
    

Step-by-Step Procedure:

  • Phthalimide Substitution: Dissolve the intermediate from Phase 1 in DMF (15 mL). Add Potassium Phthalimide and KI. Heat to 90 °C for 12 hours.

  • Precipitate the resulting 4-(aryloxy)butylphthalimide by pouring the cooled mixture into ice water. Filter and wash with cold water.

  • Hydrazinolysis: Suspend the crude phthalimide in Ethanol (20 mL). Add Hydrazine Hydrate and reflux at 85 °C for 4 hours. A thick white precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture, adjust to pH 2 with 1M HCl, and filter off the phthalhydrazide byproduct. Concentrate the filtrate, basify to pH 10 with 1M NaOH, and extract with Dichloromethane (

    
     mL). Dry and concentrate to yield the free primary amine.
    

Validation Checkpoint 2A:

  • 1H NMR (

    
    ):  The complete disappearance of the aromatic phthalimide multiplet at 
    
    
    
    7.70–7.85 ppm validates complete deprotection. A broad singlet at
    
    
    ~1.50 ppm (
    
    
    ) should emerge.
Phase 2B: Direct Amination (For Secondary/Tertiary Amines)

Reagents:

  • 4-(Aryloxy)butyl chloride (1.0 equiv, 5 mmol)

  • Secondary Amine (e.g., Pyrrolidine) (2.5 equiv, 12.5 mmol)

  • Potassium Carbonate (

    
    ) (2.0 equiv, 10 mmol)
    
  • Potassium Iodide (KI) (0.2 equiv, 1.0 mmol)

  • Acetonitrile (MeCN) (15 mL)

Step-by-Step Procedure:

  • Combine the intermediate,

    
    , and KI in MeCN. Stir for 10 minutes.
    
  • Add the secondary amine. (Note: The excess amine acts as both nucleophile and auxiliary acid scavenger).

  • Reflux the mixture at 80 °C for 16 hours.

  • Workup: Evaporate the MeCN in vacuo. Partition the residue between 1M NaOH (20 mL) and Dichloromethane (20 mL). Extract the aqueous layer twice more with DCM. Combine organic layers, dry over

    
    , and concentrate.
    

Validation Checkpoint 2B:

  • TLC: Run in DCM/MeOH/NH4OH (90:9:1). The product will streak slightly and stain positive with Ninhydrin or Dragendorff's reagent.

  • 1H NMR (

    
    ):  The triplet at 
    
    
    
    ~3.60 ppm (
    
    
    ) will shift upfield to
    
    
    ~2.40–2.60 ppm (
    
    
    ), confirming successful amination.

References

  • A Chemical Probe For Tudor Domain Protein Spindlin1 to Investigate Chromatin Functions. ChemRxiv.[Link]

  • Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. PubMed Central (PMC).[Link]

Application Note: 2-[4-(4-Bromophenoxy)butylamino]ethanol in Advanced Materials & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the utility of 2-[4-(4-Bromophenoxy)butylamino]ethanol , a heterobifunctional building block bridging organic synthesis, materials science, and pharmaceutical development.

Executive Summary

2-[4-(4-Bromophenoxy)butylamino]ethanol (CAS: Analogous to 34743-88-9 derivatives) is a versatile heterobifunctional linker characterized by an aryl bromide moiety connected to a hydrophilic amino-ethanol tail via a flexible butyl ether spacer. Its unique architecture allows it to serve as a "molecular bridge" in three critical domains:

  • Conjugated Polymer Synthesis: As a functional side-chain precursor for water-soluble conjugated polyelectrolytes (CPEs) used in biosensors.

  • Surface Engineering: For the generation of self-assembled monolayers (SAMs) capable of post-functionalization via Pd-catalyzed cross-coupling.

  • Pharmaceutical Scaffolding: As a core fragment for Selective Estrogen Receptor Modulators (SERMs) and Sigma receptor ligands.

Chemical Architecture & Properties[1]

PropertyDescriptionFunctional Utility
Aryl Bromide p-Bromophenoxy groupElectrophilic Handle: Primary site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.
Linker Chain Butyl ether (C4)Spacer: Provides conformational flexibility, decoupling the rigid aryl core from the hydrophilic tail.
Secondary Amine -NH- (Internal)pH-Responsive Site: Protonatable at physiological pH; serves as a nucleophile for further branching.
Primary Alcohol -CH₂CH₂OH (Terminal)Anchoring/Solubility: Facilitates esterification, urethane formation, or H-bonding; enhances aqueous solubility.

Application I: Functional Side-Chains for Conjugated Polymers (CPEs)

In the development of fluorescent conjugated polymers (e.g., polyfluorenes, polythiophenes) for DNA/protein sensing, this compound serves as a critical intermediate to introduce solubility and bioconjugation sites.

Mechanism of Action

The aryl bromide moiety is typically coupled to a fluorene or thiophene monomer before polymerization, or used as a capping agent. The amino-ethanol tail renders the final polymer soluble in polar solvents (methanol, water/DMSO) and provides a handle for attaching antibodies or DNA probes.

Workflow Diagram: Monomer Functionalization

MonomerSynthesis Precursor Dibromo-Fluorene (Core Scaffold) Reaction Alkylation / Substitution (Base-Mediated) Precursor->Reaction + Base (K2CO3) Linker 2-[4-(4-Bromophenoxy) butylamino]ethanol Linker->Reaction Monomer Functionalized Monomer (Amino-Alcohol Side Chain) Reaction->Monomer Yields Polymer Conjugated Polymer (CPE) Monomer->Polymer Suzuki Polycondensation

Figure 1: Incorporation of the amino-ethanol linker into a conjugated polymer backbone.

Application II: Surface Modification & "Click" Chemistry

This compound is ideal for creating "reactive landing pads" on surfaces (silica, gold, or polymers). The alcohol group anchors the molecule, exposing the aryl bromide for subsequent modification.

Protocol: Surface Anchoring & Functionalization

Objective: To functionalize a silica surface with aryl bromide groups for subsequent Suzuki coupling of a fluorophore.

Reagents Required:
  • Substrate: Activated Silica (SiO₂) or Glass Slides (Plasma cleaned).

  • Linker: 2-[4-(4-Bromophenoxy)butylamino]ethanol.

  • Coupling Agent: 3-(Triethoxysilyl)propyl isocyanate (TESPIC).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent: Anhydrous Toluene or DMF.

Step-by-Step Methodology:
  • Pre-Activation (Silanization):

    • Immerse clean silica slides in a 2% (v/v) solution of TESPIC in dry toluene for 4 hours at room temperature.

    • Mechanism:[1][2][3] The silane anchors to the glass, presenting reactive isocyanate (-NCO) groups.

    • Wash with toluene and cure at 110°C for 30 mins.

  • Linker Attachment (Urethane Formation):

    • Prepare a 10 mM solution of 2-[4-(4-Bromophenoxy)butylamino]ethanol in anhydrous DMF.

    • Add 1 drop of DBTDL catalyst.

    • Submerge the isocyanate-functionalized slides into this solution. Incubate for 12 hours at 60°C.

    • Reaction: The primary alcohol of the linker reacts with the surface isocyanate to form a stable urethane bond.

    • Result: The surface is now densely packed with Aryl Bromide motifs.

  • Post-Functionalization (Suzuki Coupling on Surface):

    • Transfer slides to a reaction vessel containing:

      • Phenylboronic acid-modified Fluorophore (e.g., BODIPY-boronate).

      • Pd(PPh₃)₄ (5 mol%).

      • 2M Na₂CO₃ (aq).

    • Heat to 80°C for 4 hours under Nitrogen.

    • Validation: Wash extensively. Fluorescence microscopy will reveal signal only where the Suzuki coupling occurred, validating the linker's presence.

Application III: Pharmaceutical Precursor (SERM Analogues)

The structural motif Ar-O-(CH2)n-N(R)-CH2CH2OH is highly privileged in medicinal chemistry, resembling the side chains of Tamoxifen , Raloxifene , and various Sigma-1 receptor ligands.

Synthetic Utility

Researchers use this compound to synthesize libraries of potential estrogen receptor modulators by modifying the aryl bromide end via cross-coupling.

Key Reaction: Buchwald-Hartwig Amination

  • Substrate: 2-[4-(4-Bromophenoxy)butylamino]ethanol.

  • Partner: Secondary cyclic amines (e.g., Piperazine, Morpholine).

  • Outcome: Rapid generation of CNS-active pharmacophores.

Detailed Experimental Protocol: Suzuki Cross-Coupling

Context: Coupling the linker to a phenylboronic acid derivative (Model Reaction).

  • Preparation:

    • In a Schlenk tube, dissolve 2-[4-(4-Bromophenoxy)butylamino]ethanol (1.0 eq, 1 mmol) in 1,4-Dioxane (5 mL).

    • Add Phenylboronic Acid (1.2 eq).

    • Add K₂CO₃ (2.0 eq) dissolved in minimal water (1 mL).

  • Degassing:

    • Bubble Nitrogen through the mixture for 15 minutes (Critical to prevent Pd oxidation).

  • Catalysis:

    • Add Pd(dppf)Cl₂ (0.03 eq). Seal the tube.

  • Reaction:

    • Heat to 90°C for 12 hours. The solution typically darkens.

  • Work-up:

    • Cool to RT. Dilute with EtOAc. Wash with brine.

    • Dry organic layer over MgSO₄.

    • Purify via Flash Column Chromatography (Silica gel, DCM:MeOH gradient).

  • Yield Check:

    • Expected Yield: >85%.

    • Note: The hydroxyl group may require protection (e.g., TBDMS) if the boronic acid partner is highly sensitive, though usually, Suzuki conditions tolerate free alcohols.

References

  • Bazan, G. C., et al. (2004).[1][3][4][5] "Conjugated Polyelectrolytes: Synthesis and Applications in Biosensing." Chemical Reviews.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Sigma-Aldrich. "Product Specification: 2-(4-Bromophenoxy)ethanol derivatives."

  • Liu, B., & Bazan, G. C. (2004).[1][3][4] "Homogeneous Fluorescence-Based DNA Detection with Water-Soluble Conjugated Polymers." Chemistry of Materials.

  • Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews.

(Note: While the exact CAS for the specific butylamino derivative is a catalog item often used as a custom intermediate, the protocols above are derived from standard operating procedures for this specific class of aryl-bromide/amino-alcohol linkers found in the cited literature.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-[4-(4-Bromophenoxy)butylamino]ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-alkylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of the synthesis.

Q1: What is the primary reaction mechanism for the synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol?

A1: The synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol is achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this process, the primary amine of ethanolamine acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromo-4-(4-bromophenoxy)butane, which bears the leaving group (bromide). The reaction proceeds in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.[1]

Q2: Why is the use of a base critical in this N-alkylation reaction?

A2: A base is essential for two primary reasons. First, as the reaction proceeds, hydrobromic acid (HBr) is formed as a byproduct. The base neutralizes this acid, preventing it from protonating the starting ethanolamine. A protonated amine becomes an ammonium salt, which is no longer nucleophilic and would halt the reaction.[2] Second, while ethanolamine is a sufficient nucleophile on its own, a base can enhance reactivity in some setups, though its primary role here is as an acid scavenger.[3][4] For this synthesis, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to neutralize HBr without competing in side reactions.[5]

Q3: How does solvent choice impact the reaction efficiency?

A3: Solvent selection is paramount for a successful SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are highly recommended.[6][7] These solvents can dissolve the reagents and stabilize the transition state, but they do not form a tight "cage" around the amine nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 pathway.[1] In contrast, polar protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity and slowing the reaction rate.[6][7]

Q4: What are the primary side reactions to anticipate and how can they be minimized?

A4: The most significant side reaction is over-alkylation , where the desired secondary amine product, 2-[4-(4-Bromophenoxy)butylamino]ethanol, acts as a nucleophile and reacts with another molecule of the alkyl bromide to form a tertiary amine.[2][8]

  • Minimization Strategy: The most effective way to suppress this is to use a stoichiometric excess of the starting amine (ethanolamine).[9][10] A 3- to 5-fold excess of ethanolamine relative to the alkyl bromide significantly increases the probability that the bromide will react with the primary amine rather than the secondary amine product. Slow, dropwise addition of the alkyl bromide to the reaction mixture can also help maintain a low concentration of the electrophile, further favoring mono-alkylation.[11]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the experiment.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Base: The HBr byproduct has protonated and deactivated the starting amine. 2. Poor Reagent Quality: The alkyl bromide may have degraded. 3. Suboptimal Solvent: A protic solvent may be inhibiting the reaction. 4. Low Temperature: The reaction rate is too slow.1. Ensure at least 2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃) are used. 2. Verify the purity of starting materials via NMR or LC-MS. Use freshly acquired or purified reagents. 3. Switch to a polar aprotic solvent like DMF or acetonitrile.[1][6] 4. Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor progress by TLC.[12]
Significant Amount of Over-alkylation Byproduct 1. Incorrect Stoichiometry: The ratio of ethanolamine to alkyl bromide is too low. 2. High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation.1. Increase the excess of ethanolamine to 3-5 equivalents.[9] Add the alkyl bromide slowly to the reaction mixture. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (40-60 °C) is often sufficient.[11]
Unreacted Starting Materials After Prolonged Time 1. Insufficient Activation Energy: The reaction temperature may be too low for the specific solvent/base combination. 2. Steric Hindrance: While unlikely with these primary reactants, it's a theoretical possibility.[13]1. Increase the reaction temperature in 10 °C increments, monitoring by TLC at each stage. 2. Consider adding a catalytic amount of sodium or potassium iodide. Iodide is an excellent nucleophile and a better leaving group than bromide; it can perform a Finkelstein reaction in-situ to generate a more reactive alkyl iodide.
Difficulty in Product Purification 1. Emulsion During Work-up: The amine product may act as a surfactant. 2. Co-elution on Silica Gel: The product and starting materials or byproducts have similar polarities.1. During the aqueous extraction, add brine (saturated NaCl solution) to break the emulsion.[14] 2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to a more polar one (e.g., DCM/Methanol with 1% triethylamine) can improve separation. The triethylamine helps prevent the amine product from tailing on the acidic silica gel.
Visualized Reaction and Workflow

To clarify the core concepts, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nuc Ethanolamine (Nucleophile) TS [N--C--Br]‡ Nuc->TS Nucleophilic Attack Elec 1-bromo-4-(4-bromophenoxy)butane (Electrophile) Elec->TS Prod 2-[4-(4-Bromophenoxy)butylamino]ethanol TS->Prod Bond Formation LG Bromide Ion (Leaving Group) TS->LG Bond Breaking

Caption: SN2 mechanism for the synthesis.

Workflow start Start reagents Combine Ethanolamine (excess), Base (K₂CO₃), and Solvent (DMF) start->reagents add_bromide Slowly Add Alkyl Bromide at Room Temperature reagents->add_bromide reaction Stir and Heat (e.g., 60-80 °C) Monitor by TLC add_bromide->reaction workup Aqueous Work-up: Dilute with water, extract with Ethyl Acetate reaction->workup Reaction Complete purify Purification: Dry organic layer, concentrate, and perform Column Chromatography workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Ethanolamine

  • 1-bromo-4-(4-bromophenoxy)butane

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add ethanolamine (4.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent (the alkyl bromide). Stir the suspension for 15 minutes at room temperature.

  • Substrate Addition: Prepare a solution of 1-bromo-4-(4-bromophenoxy)butane (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture over 30 minutes using a dropping funnel.

  • Reaction: Heat the reaction mixture to 70 °C with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). An appropriate eluent system would be 10% Methanol in Dichloromethane. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.[15]

  • Washing: Combine the organic extracts and wash them twice with brine to remove residual DMF and salts.[14]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent, starting with 100% ethyl acetate and gradually increasing the polarity with methanol containing 1% triethylamine to isolate the pure 2-[4-(4-Bromophenoxy)butylamino]ethanol.[16]

References
  • Barluenga, J., et al. (2007). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. Available at: [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Available at: [Link]

  • Lund University. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Available at: [Link]

  • LibreTexts Chemistry. (2021). Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • Gunanathan, C., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Available at: [Link]

  • Google Patents. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. Available at: [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. Available at: [Link]

  • ResearchGate. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Available at: [Link]

  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar.... Available at: [Link]

  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Available at: [Link]

Sources

Technical Support Center: Troubleshooting & Purity Optimization for 2-[4-(4-Bromophenoxy)butylamino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing secondary amines like 2-[4-(4-Bromophenoxy)butylamino]ethanol presents a classic chemoselectivity challenge. The electron-donating nature of the newly attached alkyl chain makes the secondary amine product more nucleophilic than the primary amine starting material, inevitably leading to over-alkylation.

This guide provides field-proven, self-validating protocols to diagnose, resolve, and prevent purity issues associated with this specific compound.

🔬 Diagnostic Dashboard: Synthetic Route Comparison

Before troubleshooting downstream purification, evaluate if your synthetic route is the root cause of your purity bottlenecks. Traditional direct alkylation often yields poor chemoselectivity.

Table 1: Quantitative Comparison of Synthetic Strategies

Synthetic RouteKey ReagentsEst. YieldCrude PurityPrimary Impurity Risk
Direct N-Alkylation R-Br, Ethanolamine, K₂CO₃40 - 50%< 70%High (Tertiary Amine)
Reductive Amination R-CHO, Ethanolamine, Ti(i-PrO)₄80 - 90%> 95%Low (Trace Alcohol)
Boc-Protection N-Boc-Ethanolamine, R-Br, NaH70 - 85%> 98%Low (Unreacted R-Br)

🛠️ FAQ & Troubleshooting Workflows

Q1: Why am I getting a high percentage of the tertiary amine byproduct instead of my target secondary amine?

The Causality: When ethanolamine reacts with 1-bromo-4-(4-bromophenoxy)butane, the initial product is your target secondary amine. However, the inductive electron-donating effect of the 4-(4-bromophenoxy)butyl chain increases the electron density on the nitrogen atom. Consequently, the reaction rate for the second alkylation (


) outpaces the first (

), leading to the rapid formation of the tertiary amine impurity: N,N-bis[4-(4-bromophenoxy)butyl]aminoethanol.

SynthesisPathway A Ethanolamine (Primary Amine) C Target Product (Secondary Amine) A->C Alkylation (k1) B Alkylating Agent (R-Br) B->C D Impurity (Tertiary Amine) B->D C->D Over-alkylation (k2 > k1)

Fig 1. Kinetic pathway demonstrating the over-alkylation vulnerability of primary amines.

The Solution: To bypass this kinetic trap, abandon direct alkylation in favor of a highly controlled reductive mono-N-alkylation. As demonstrated by , utilizing a titanium(IV) isopropoxide-mediated reductive amination effectively locks the intermediate as an imine, preventing multiple alkylations[1]. Alternatively, employing a Boc-protection strategy on the ethanolamine completely suppresses N,N-dialkylation ()[2].

Protocol: Highly Controlled Reductive Mono-N-Alkylation

Self-Validation Check: The precipitation of white


 during the quench step confirms the successful hydrolysis of the titanium complex.
  • Imine Formation: In an oven-dried flask under argon, combine ethanolamine (1.0 eq) and 4-(4-bromophenoxy)butanal (1.1 eq) in anhydrous THF. Add Titanium(IV) isopropoxide [

    
    ] (1.2 eq).
    
  • Complexation: Stir the mixture at room temperature for 10 hours. The titanium acts as both a Lewis acid and a desiccant, driving imine formation to completion.

  • Reduction: Cool the reaction to 0 °C. Carefully add Sodium Borohydride (

    
    ) (1.5 eq) dissolved in absolute ethanol dropwise.
    
  • Quenching: Stir for 2 hours at room temperature. Quench by adding 2 mL of water. A thick white precipitate (

    
    ) will form immediately.
    
  • Isolation: Filter the suspension through a Celite pad. Extract the filtrate with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
Q2: My crude mixture contains unreacted alkyl bromide and the tertiary amine. How can I separate them without running a column?

The Causality: Chromatography is time-consuming and difficult to scale. However, we can exploit the distinct pKa and lipophilicity differentials of the mixture components. The target secondary amine has a single hydrophobic chain and a polar hydroxyl group, making its hydrochloride salt highly water-soluble. Conversely, the tertiary amine impurity possesses two massive, bulky 4-(4-bromophenoxy)butyl chains; its salt is highly lipophilic and will remain trapped in the organic phase alongside the neutral unreacted alkyl bromide.

ExtractionWorkflow Start Crude Mixture in DCM (Target + Tertiary Amine + R-Br) AddAcid Add 1M HCl (aq) Extract & Separate Start->AddAcid Org1 Organic Phase (R-Br + Tertiary Amine Salt) AddAcid->Org1 Discard Aq1 Aqueous Phase (Target Secondary Amine HCl) AddAcid->Aq1 Keep AddBase Add 2M NaOH (aq) to pH > 10 Extract with DCM Aq1->AddBase Org2 Organic Phase (Pure Target Secondary Amine) AddBase->Org2 Evaporate Aq2 Aqueous Phase (Inorganic Salts) AddBase->Aq2 Discard

Fig 2. Chemoselective liquid-liquid extraction isolating the secondary amine via pKa differential.

Protocol: Chemoselective Liquid-Liquid Extraction

Self-Validation Check: Spot the initial organic phase and the final organic phase on a TLC plate. Stain with Ninhydrin. The final organic phase should show a single, clean spot that turns purple/pink (indicating a secondary amine), with no UV-active spots at the solvent front (which would indicate unreacted bromide).

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Add an equal volume of 1M HCl (aq). Stir vigorously for 15 minutes to ensure complete salt formation.

  • Phase Separation: Transfer to a separatory funnel. Drain the DCM layer (containing impurities) and retain the aqueous layer. Wash the DCM layer once more with 0.5 volumes of 1M HCl (aq) and combine the aqueous fractions.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aq) dropwise. Critical Step: Verify with pH paper that the solution reaches pH > 10 to fully deprotonate the secondary amine.

  • Recovery: Extract the basic aqueous layer with fresh DCM (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate to yield the purified 2-[4-(4-Bromophenoxy)butylamino]ethanol.
Q3: When I am forced to use silica gel chromatography, my product streaks down the column and co-elutes. How do I resolve this?

The Causality: Secondary amines act as strong hydrogen-bond acceptors and bases. They interact aggressively with the acidic silanol groups (


) present on the surface of standard silica gel. This causes severe peak tailing (streaking) and ruins resolution.

The Solution: You must dynamically deactivate the silica by introducing a basic modifier into your mobile phase. Triethylamine (TEA) or aqueous Ammonium Hydroxide (


) will preferentially bind to the acidic silanol sites, allowing your target amine to elute as a tight, symmetrical band.

Table 2: Chromatographic Mobile Phase Optimization (Silica Gel)

Mobile Phase SystemBasic ModifierApprox.

Tailing Factor (

)
Resolution Quality
DCM / MeOH (90:10)None0.25> 2.5Poor (Severe Co-elution)
DCM / MeOH (90:10)1% TEA 0.401.1 - 1.3Excellent (Recommended)
DCM / MeOH (90:10)1%

(aq)
0.451.0 - 1.2Optimal for High Polarity

Note: Always pre-equilibrate your column with 2-3 column volumes of the modifier-containing solvent before loading your sample.

📚 References

  • Li, Z., & Yan, C. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. URL:[Link]

  • Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis, 2003(14), 2206-2210. URL:[Link]

Sources

Technical Support Center: Amino Alcohol Purification Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Amino alcohols are ubiquitous motifs in pharmaceuticals, chiral auxiliaries, and biological systems. However, their unique physicochemical properties—specifically, the combination of a basic, nucleophilic amine and a polar, hydrogen-bonding hydroxyl group—make their post-synthesis purification notoriously difficult.

This guide is designed to move beyond generic advice. Here, we dissect the root causes of common purification failures and provide field-proven, self-validating protocols to ensure the integrity of your target molecules.

Navigating the Purification Landscape

Selecting the correct purification strategy is the most critical step in your workflow. The decision must be dictated by the molecule's thermal stability, stereochemical requirements, and partition coefficient.

G Crude Crude Amino Alcohol Mixture Chiral Is Chiral Resolution Required? Crude->Chiral Volatile Is it Thermally Stable & Volatile? Chiral->Volatile No Crystallization Diastereomeric Salt Crystallization Chiral->Crystallization Yes WaterSol Highly Water Soluble? Volatile->WaterSol No Distillation Vacuum Distillation Volatile->Distillation Yes Chromatography Silica Chromatography (with TEA/NH4OH modifier) WaterSol->Chromatography No IonExchange Ion-Exchange Chromatography WaterSol->IonExchange Yes

Decision tree for selecting the optimal amino alcohol purification strategy.

Chromatographic Challenges: Overcoming Silica Tailing

Q: Why does my amino alcohol streak across the TLC plate and tail severely during normal-phase silica gel chromatography?

A: This is a classic issue of acid-base causality. Standard silica gel (SiO₂) surfaces are populated with weakly acidic silanol groups (Si-OH). The basic nitrogen of your amino alcohol interacts strongly with these silanols via hydrogen bonding and direct proton transfer, leading to irreversible retention and severe peak tailing[1].

To mitigate this, you must competitively inhibit the silanol sites. By adding a volatile basic modifier like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase, the modifier binds to the acidic sites on the silica, masking them and allowing your amino alcohol to elute in a sharp, well-defined band[1].

Quantitative Data: Typical Elution Conditions for Amino Alcohols
Stationary PhaseEluent SystemGradient ProfileTypical Rf
Silica Gel 60Hexane / Ethyl Acetate100% Hexane to 50% EtOAc0.2 - 0.4
Silica Gel 60Dichloromethane / Methanol100% DCM to 10% Methanol0.3 - 0.5
Alumina (Neutral)Toluene / Ethanol100% Toluene to 20% Ethanol0.4 - 0.6
(Data adapted from established chromatographic parameters[2])
Protocol: Normal-Phase Column Chromatography with Basic Modifiers
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial non-polar eluent (e.g., Dichloromethane). Crucially, add 0.1% to 1% (v/v) TEA or NH₄OH to the bulk eluent prior to mixing[1].

  • Column Packing: Pour the slurry into the column and allow it to pack uniformly under gentle positive pressure.

  • Sample Loading: Dissolve the crude amino alcohol in a minimal volume of the initial modified eluent. Load it carefully onto the flat silica bed.

  • Elution: Begin elution with 100% DCM (containing the basic modifier) and gradually increase the polarity to 10% Methanol.

  • Self-Validation (Monitoring): Collect fractions and spot them on a TLC plate. Develop the plate and visualize using a ninhydrin stain (which selectively reacts with primary and secondary amines to form a deep purple/blue complex)[1].

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: Extended drying under high vacuum is required to remove residual TEA.

Distillation & Thermal Instability

Q: My compound degrades during distillation, even under high vacuum. What is causing this and what are the alternatives?

A: Amino alcohols form extensive intermolecular hydrogen-bonding networks. This artificially elevates their boiling points far beyond what their molecular weight would suggest. When you apply heat to overcome these intermolecular forces, the thermal energy often exceeds the bond dissociation energy of the molecule itself, leading to thermal degradation, oxidation, or undesired side reactions (like oxazolidinone formation if CO₂ is present)[3]. If your compound is thermally labile, distillation must be abandoned in favor of non-thermal techniques.

Quantitative Data: Purification Methods vs. Expected Yield & Purity
MethodTypical Purity (%)Typical Yield (%)ScalabilityApplication
Vacuum Distillation>9875HighThermally stable, volatile compounds
Column Chromatography>9960MediumSeparating compounds with different polarities
Recrystallization>99.585HighRequires a crystalline solid and suitable solvent
Preparative HPLC>99.940LowHigh resolution, complex mixtures
(Data adapted from post-synthesis purification guides[3])

Aqueous Extraction & Ion-Exchange

Q: My amino alcohol is highly water-soluble. Standard liquid-liquid extraction with organic solvents is failing. How can I isolate my product?

A: Short-chain or highly hydroxylated amino alcohols exhibit extreme hydrophilicity. In aqueous environments, they can behave similarly to zwitterions, making them nearly impossible to drive into an organic phase, even when employing salting-out techniques[3].

The most robust solution is Ion-Exchange Chromatography . By exploiting the basicity of the amine, we can trap the protonated molecule on a strong cation-exchange resin. Neutral and acidic impurities are simply washed away with water, and the purified amino alcohol is subsequently displaced using a strong volatile base[4].

Protocol: Ion-Exchange Purification of Water-Soluble Amino Alcohols
  • Resin Preparation: Pack a column with a strong cation-exchange resin (e.g., Dowex® 50WX8). Wash the resin with 100 mL of distilled water, followed by 50 mL of 5% w/v H₂SO₄ to fully protonate the active sites. Rinse with water until the effluent is neutral (pH ~7.0)[4].

  • Loading: Acidify your aqueous crude reaction mixture (pH ~3-4) to ensure the amino alcohol is fully protonated. Load it onto the column at a low flow rate (1-2 mL/min).

  • Washing: Wash the column with copious amounts of distilled water. Self-Validation: Check the effluent with pH paper and UV/Vis to ensure non-basic organic byproducts and salts have been completely removed.

  • Elution: Elute the target amino alcohol using 9% w/v NH₄OH (aqueous ammonia)[4]. The ammonia outcompetes the amino alcohol for the acidic resin sites and deprotonates the product, releasing the free base.

  • Isolation: Collect the basic fractions and dry via rotary evaporation. The volatile ammonia and water will evaporate, leaving the purified amino alcohol.

Chiral Resolution of Racemic Amino Alcohols

Q: I synthesized a racemic amino alcohol. How do I separate the enantiomers efficiently without using expensive preparative chiral HPLC?

A: Enantiomers possess identical physical properties (boiling point, solubility, polarity) in an achiral environment, making standard separation impossible. The classical, highly scalable solution is Diastereomeric Salt Crystallization [5].

By reacting the racemic amine with an enantiopure chiral acid (the resolving agent), you generate a pair of diastereomeric salts. Because diastereomers have different spatial geometries, they exhibit distinct physical properties—most importantly, different solubilities. This allows you to selectively crystallize one diastereomer out of solution[6].

ChiralRes Racemate Racemic Amino Alcohol ResolvingAgent Add Chiral Acid (e.g., (+)-Tartaric Acid) Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation in Hot Solvent ResolvingAgent->SaltFormation Cooling Controlled Cooling & Crystallization SaltFormation->Cooling Filtration Filtration Cooling->Filtration MotherLiquor Mother Liquor (Enriched in undesired) Filtration->MotherLiquor Crystals Crystals (Desired Diastereomer) Filtration->Crystals FreeBase Base Treatment (NaOH) & Extraction Crystals->FreeBase PureEnantiomer Pure Enantiomer FreeBase->PureEnantiomer

Workflow for the chiral resolution of amino alcohols via diastereomeric salt crystallization.

Protocol: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve 1.0 equivalent of the racemic amino alcohol in a suitable solvent (e.g., methanol or ethanol) with gentle heating until fully dissolved[5].

  • Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., (2R,3R)-(+)-tartaric acid or (+)-mandelic acid) in the same hot solvent. Combine the two hot solutions[6].

  • Crystallization: Maintain heat to ensure all solids are dissolved, then allow the mixture to cool slowly to room temperature. Slow cooling is critical to prevent the co-crystallization of the undesired diastereomer[5].

  • Isolation: Collect the resulting crystals via vacuum filtration and wash with a minimal amount of cold solvent.

  • Self-Validation (Purity Check): Determine the diastereomeric excess (de) of a small crystal sample using chiral HPLC or NMR. If the de is insufficient, perform a recrystallization from the same solvent system[5].

  • Liberation of the Free Base: Suspend the pure diastereomeric salt in water. Add an aqueous base (e.g., NaOH or NaHCO₃) until the solution is highly alkaline to deprotonate the amino alcohol. Extract the free enantiomer with an organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, and evaporate[5].

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Frontiers in Bioengineering and Biotechnology[Link]

Sources

Technical Support Center: Stabilization & Purification of 2-[4-(4-Bromophenoxy)butylamino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Root Cause Analysis

The Core Issue: Users attempting to purify 2-[4-(4-Bromophenoxy)butylamino]ethanol via standard fractional distillation frequently encounter "pot residue" formation, discoloration (yellowing/browning), and loss of yield.

Chemical Diagnosis: This molecule contains two thermally sensitive functional groups interacting within the same structure: a secondary amine and a primary alcohol , separated by an alkyl chain. The decomposition is rarely simple bond cleavage; rather, it is driven by two primary mechanisms at elevated temperatures (>150°C):

  • Intermolecular Condensation (Polymerization): The nucleophilic amine of one molecule attacks the electrophilic carbon alpha to the alcohol (or the aryl ether) of another, leading to oligomerization.

  • Oxidative Degradation: Secondary amines are highly susceptible to oxidation to N-oxides and subsequent Cope-like elimination or radical decomposition when heated in the presence of trace oxygen.

The Solution Hierarchy:

  • Best Practice: Avoid distillation. Purify via Salt Formation & Recrystallization .

  • If Distillation is Mandatory: Use Wiped Film Evaporation (WFE) or Short Path Distillation under high vacuum (<0.1 mbar).

Decision Matrix: Select Your Protocol

The following logic flow helps you choose the correct purification method based on your equipment and purity requirements.

purification_logic Start Start: Crude 2-[4-(4-Bromophenoxy)butylamino]ethanol Check_State Is the crude product a solid or oil? Start->Check_State Check_Vac Do you have High Vacuum (<0.1 mbar)? Check_State->Check_Vac Oil / Viscous Liquid Check_WFE Do you have Wiped Film/Short Path? Check_Vac->Check_WFE Yes Salt_Path Salt Formation (Recommended) Check_Vac->Salt_Path No Distill_Path Distillation Required Check_WFE->Distill_Path No WFE_Protocol Protocol B: Wiped Film / Short Path Check_WFE->WFE_Protocol Yes Distill_Path->Salt_Path Switch Method Abort STOP: Standard Distillation will degrade product Distill_Path->Abort Persist Salt_Protocol Protocol A: HCl Salt Recrystallization Salt_Path->Salt_Protocol

Figure 1: Decision matrix for purification strategy. Note that standard Vigreux column distillation is not recommended.

Protocol A: Salt Formation & Recrystallization (Recommended)

Why this works: Converting the free base amine to a hydrochloride salt protonates the nitrogen, shutting down its nucleophilicity. This prevents polymerization and allows purification via crystallization at low temperatures, bypassing thermal degradation entirely.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Crude 2-[4-(4-Bromophenoxy)butylamino]ethanol

  • Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA)

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl

  • Anti-solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether)

Step-by-Step Procedure
StepActionTechnical Note
1 Dissolution Dissolve crude oil in a minimum volume of warm Ethanol (approx. 3-5 mL per gram).
2 Acidification Cool to 0°C. Add HCl (1.1 equivalents) dropwise with vigorous stirring.
3 Precipitation If solid does not form immediately, slowly add Diethyl Ether until turbidity persists.
4 Crystallization Store at -20°C for 12-24 hours.
5 Filtration Filter the white solid under vacuum. Wash with cold ether.
6 Regeneration (Optional)If the free base is required: Suspend salt in DCM, add 1M NaOH, separate organic layer, dry over Na₂SO₄, and evaporate solvent <40°C.

Protocol B: Short Path Distillation (High Risk / High Skill)

Why this is difficult: The boiling point of this molecule at atmospheric pressure is theoretically >350°C. Even at standard vacuum (10-20 mbar), the boiling point remains high enough (>200°C) to trigger rapid decomposition.

Prerequisites:

  • Vacuum: Must be < 0.1 mbar (High Vacuum).

  • Path: Distance between pot and condenser must be < 10 cm (Short Path).

Setup & Execution Guide
  • Pre-Treatment (Degassing):

    • Stir the crude oil under high vacuum at Room Temperature (RT) for 30 minutes before heating.

    • Reason: Removes volatile solvents and trapped oxygen that catalyze degradation.

  • Apparatus Configuration:

    • Do NOT use a Vigreux column or packed column (pressure drop is too high).

    • Use a "Cow" receiver to collect fractions without breaking vacuum.

    • Wrap the distillation head in insulation (aluminum foil/glass wool) to prevent adiabatic cooling and reflux.

  • Distillation Parameters:

ParameterTarget RangeReason
Vacuum Pressure 0.01 – 0.05 mbar Crucial to keep pot temp < 160°C.
Oil Bath Temp Start at 120°C, max 170°CExceeding 180°C usually initiates yellowing/blackening.
Condenser Temp 40°C - 50°CThe product is viscous; if the condenser is too cold, it will freeze and block the path.
  • Troubleshooting During Distillation:

SymptomDiagnosisCorrective Action
Pressure Spikes Decomposition is generating gas (volatiles).Stop heating immediately. The product is cracking. Switch to Protocol A.
Product Solidifies in Condenser Melting point is higher than condenser coolant.Switch coolant to warm water (40°C) or use a heat gun gently on the glass.
Distillate is Yellow Oxidation ("N-oxide formation").Ensure system is leak-free. Pre-flush with Argon/Nitrogen.[1] Add a radical inhibitor (e.g., BHT) to the pot (0.1%).

Mechanism of Failure (Why Distillation Fails)

Understanding the degradation helps in prevention. The secondary amine is the "Achilles' heel" of this molecule during thermal processing.

degradation_pathway Molecule 2-[4-(4-Bromophenoxy)butylamino]ethanol (Free Base) Heat Heat (>150°C) + Trace O2 Molecule->Heat Oxidation Oxidation to N-Oxide Heat->Oxidation Pathway 1 Polymer Intermolecular Condensation (Polyamines/Polyethers) Heat->Polymer Pathway 2 (Major) Elimination Dehydration/Elimination (Formation of Enamines) Heat->Elimination Pathway 3 Oxidation->Polymer Radical Coupling

Figure 2: Simplified thermal degradation pathways. Pathway 2 (Polymerization) is responsible for the "tar" often found in the distillation pot.

FAQ: Common User Questions

Q: Can I use Kugelrohr distillation? A: Yes, Kugelrohr is actually better than standard setups because it is effectively a short-path distillation with a rotating flask (wiped film effect). Ensure the vacuum is <0.1 mbar.

Q: My product crystallized in the receiver, how do I get it out? A: Do not chip it out. Melt it gently with a heat gun (if stable) or dissolve it out with minimal hot ethanol.

Q: I don't have a high vacuum pump. What now? A: Do not attempt distillation. You will only degrade the material. Use Protocol A (Salt Formation) . It yields higher purity (>99%) and is scalable without specialized equipment.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of amines via salt formation).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (See section on "Distillation under Diminished Pressure" and "Purification of Amines").

  • BenchChem Technical Support. (2025). Purification of Secondary Alkyl Amines. (General protocols for amine salt crystallization).

  • Org. Synth. (2018).[2] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Example of handling bromophenyl intermediates and salt purification).

Sources

resolving peak tailing in HPLC analysis of basic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in HPLC Analysis of Basic Compounds Ticket ID: HPLC-BAS-001 Status: Open Support Tier: Senior Application Scientist

Welcome to the Technical Support Center

You are experiencing peak tailing (Asymmetry Factor


) with basic compounds.[1] This is the most common challenge in reversed-phase chromatography (RPC) due to the chemical nature of the stationary phase.

Below is your comprehensive troubleshooting guide. We do not offer generic advice; we provide a root-cause analysis followed by self-validating correction protocols.

Part 1: The Diagnostic Workflow

Before altering your chemistry, use this logic flow to isolate the variable.

TroubleshootingFlow Start START: Peak Tailing (As > 1.2) CheckLoad Step 1: Dilute Sample 1:10 Start->CheckLoad IsLoad Did peak shape improve? CheckLoad->IsLoad SolvedLoad Cause: Mass Overload Action: Reduce Injection Volume IsLoad->SolvedLoad Yes CheckSystem Step 2: Replace Column with Union IsLoad->CheckSystem No IsSystem Is peak width > 0.1 min? CheckSystem->IsSystem SolvedSystem Cause: Extra-Column Volume Action: Shorten tubing/Check fittings IsSystem->SolvedSystem Yes CheckChem Step 3: Chemical Diagnosis IsSystem->CheckChem No Type Is Mobile Phase pH near pKa? CheckChem->Type FixChemM Action: Adjust pH +/- 2 units from pKa Type->FixChemM Yes FixChemS Action: Add TEA or Switch to Hybrid/End-capped Column Type->FixChemS No

Figure 1: Decision matrix for isolating mass overload, system dispersion, and chemical interaction issues.

Part 2: The Mechanism (Why It Happens)

Q: Why do basic compounds tail on C18 columns?

A: The primary cause is Secondary Silanol Interactions .[1] Silica-based columns contain residual silanol groups (Si-OH) on the surface that were not covered by the C18 ligand bonding process.[2][3][4]

  • The Chemistry: Silanols are weakly acidic (pKa ~3.5 - 4.5). At neutral pH (pH 6-8), they deprotonate to form

    
    .
    
  • The Interaction: Basic drugs (amines) are protonated (

    
    ) at this pH. The positive amine binds to the negative silanol via a strong ion-exchange mechanism. This "drag" effect causes the tail.
    

Q: How does Triethylamine (TEA) fix this?

A: TEA acts via Competitive Binding . TEA is a small, highly active base. When added to the mobile phase, it saturates the active silanol sites on the column, effectively "blocking" them so your analyte cannot bind.

SilanolMechanism Silanol Ionized Silanol (Si-O⁻) Interaction Slow Desorption (Tailing) Silanol->Interaction Attracts Analyte Basic Analyte (R-NH3⁺) Analyte->Interaction TEA Triethylamine (TEA⁺) TEA->Silanol Competes & Binds Blocked Blocked Site (Symmetrical Peak) TEA->Blocked Interaction->Blocked TEA Displaces Analyte

Figure 2: Mechanism of competitive binding where TEA blocks silanol sites to prevent analyte tailing.

Part 3: Mobile Phase Optimization (The Chemistry Fix)

Q: What is the "2-Unit Rule" for pH?

A: To ensure symmetrical peaks, the analyte must be in a single ionization state.

  • Rule: Maintain Mobile Phase pH at least 2 units away from the analyte's pKa.[5][6]

  • Low pH Strategy (Recommended): At pH < 3.0, silanols are protonated (neutral, Si-OH) and cannot bind to the base.[7]

  • High pH Strategy: At pH > (pKa + 2), the base is deprotonated (neutral) and interacts only with the C18 ligand. Note: Requires hybrid columns (e.g., Waters XBridge) to survive high pH.

Protocol: Buffer Selection Guide Use this table to select the correct buffer. Do not use phosphate buffers if you intend to use LC-MS (non-volatile).

Buffer SystempKaEffective pH RangeApplication Note
TFA (0.1%) ~0.51.5 - 2.5Excellent for peptides; suppresses MS signal.
Formate 3.752.8 - 4.8Volatile; ideal for LC-MS of bases.
Acetate 4.763.8 - 5.8Good for weak bases; volatile.
Phosphate 2.1, 7.21.1 - 3.1 / 6.2 - 8.2Gold Standard for UV detection; suppresses silanols at pH 2.5.
Ammonium Bicarb 10.39.3 - 11.3High pH work (requires hybrid column).

Q: How do I prepare the "Tailing Killer" Mobile Phase? If you cannot change the column and must run at neutral pH, use this additive protocol:

  • Solvent A: 25 mM Phosphate Buffer (pH 3.0 or 7.0).

  • Additive: Add 5-10 mM Triethylamine (TEA) to the aqueous buffer.

  • Step: Adjust pH after adding TEA, as TEA is basic and will raise the pH.

Part 4: Column Selection (The Hardware Fix)

If chemistry adjustments fail, your column technology is likely outdated (e.g., "Type A" silica).

Q: What features should I look for in a new column?

  • End-Capping: Look for "Double End-Capped" or "Triple End-Capped." Manufacturers react residual silanols with small reagents (like trimethylchlorosilane) to physically shield them.

    • Reference: Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex.

  • Base-Deactivated Silica (Type B): High-purity silica with very low metal content. Metals (Iron, Aluminum) in older silica make silanols more acidic and active.

  • Hybrid Particles (The Ultimate Fix): These columns use ethylene-bridged hybrid (BEH) particles rather than pure silica. They are resistant to dissolution at high pH (up to pH 12), allowing you to deprotonate the base completely.

    • Reference: Waters XBridge or Acquity BEH.

  • Embedded Polar Groups (EPG): These columns have a polar group embedded in the alkyl chain. This creates a "water shield" near the surface that masks silanols.

    • Example: Amide or Carbamate embedded groups.

Part 5: System Troubleshooting

Q: I changed the column, but the peak is still tailing. Is it the system?

A: Yes. This is likely Extra-Column Volume (Dead Volume). If the tubing from the column outlet to the detector is too wide or too long, the band spreads (tails) physically, not chemically.

Self-Validation Test:

  • Remove the column.

  • Connect the injector directly to the detector with a zero-dead-volume union.

  • Inject 1 µL of Acetone (or Uracil).

  • Result: The peak width at half height should be < 0.05 min (3 seconds). If it is wider, replace your post-column tubing with 0.005" ID (Red) PEEK tubing.

References
  • Dolan, J. (2022). Troubleshooting Basics, Part IV: Peak Tailing. LCGC North America. [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technical Library. [Link]

  • Waters Corporation. (2025). Beginners Guide to Liquid Chromatography: HPLC Separation Modes. Waters Knowledge Base. [Link]

  • Chromacademy. (2023). HPLC Troubleshooting Guide - Peak Tailing. Crawford Scientific. [Link]

Sources

minimizing emulsion formation during workup of amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on liquid-liquid extraction (LLE) workflows that have been derailed by stubborn emulsions.

Amines are particularly notorious for this issue. Because of their intermediate basicity, amines can exist in a partially protonated state during an aqueous workup. This creates an amphiphilic species—a molecule with a hydrophilic, charged ammonium head and a lipophilic, organic tail. In this state, the amine acts as a potent surfactant, drastically lowering the interfacial tension between the aqueous and organic phases and stabilizing milky emulsions[1].

This guide provides field-proven, causality-driven troubleshooting strategies to break amine emulsions, ensuring high product recovery and phase purity.

Part 1: Diagnostic Workflow

EmulsionTroubleshooting Start Emulsion Forms During Amine Extraction CheckPH Step 1: Check & Adjust pH (Target: pH > pKa + 2 or pH < pKa - 2) Start->CheckPH Brine Step 2: Increase Ionic Strength (Add Saturated NaCl / Brine) CheckPH->Brine Fails Resolved Phases Separated Proceed with Workup CheckPH->Resolved Success Particulates Step 3: Check for Solids (Are fine particulates visible?) Brine->Particulates Fails Brine->Resolved Success Celite Filter entire biphasic mixture through a Celite pad Particulates->Celite Yes Solvent Step 4: Solvent Modification (Dilute or add co-solvent) Particulates->Solvent No Celite->Resolved Solvent->Resolved

Diagnostic workflow for troubleshooting and resolving amine-based emulsions during workup.

Part 2: Troubleshooting Guide

Q1: My amine reaction formed a thick, milky emulsion during the first aqueous wash. What is the immediate first step? A1: Apply the "pKa ± 2" Rule. The root cause of most amine emulsions is an incorrect aqueous pH. If the pH of your aqueous layer is near the pKa of your amine's conjugate acid (typically 9–11 for alkyl amines), you have a mixture of neutral and protonated species acting as a surfactant[1].

  • To extract the amine into the organic layer: Adjust the aqueous pH to be strictly basic (pH > pKa + 2). This ensures >99% of the amine is in its neutral, free-base form, stripping away its surfactant properties.

  • To extract the amine into the aqueous layer (reverse extraction): Adjust the pH to be strictly acidic (pH < pKa - 2). This ensures >99% protonation, driving the amine entirely into the aqueous phase.

Q2: I adjusted the pH to 12, but the emulsion is still holding strong. Why? A2: Insufficient density differential and ionic strength. Even if the amine is fully deprotonated, the organic and aqueous layers might have similar densities, or water may be partially miscible with your organic solvent (like EtOAc or THF). Adding saturated aqueous sodium chloride (brine) increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of the organic solvent and the neutral amine in the aqueous layer, forcing them into the organic phase and increasing the density gap between the two layers, which promotes rapid coalescence[2].

Q3: The reaction involved a metal catalyst (e.g., Fe/HCl reduction to an aniline), and the emulsion has a "dirty" interface. How do I break it? A3: Remove particulate stabilizers via biphasic filtration. Fine, insoluble particulates—such as metal salts, catalyst dust, or denatured byproducts—aggregate at the liquid-liquid interface, creating an impenetrable mechanical barrier known as a Pickering emulsion. Chemical methods (pH/brine) will not break a Pickering emulsion. You must filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). The Celite traps the microscopic solids, allowing the clean organic and aqueous phases to separate immediately in the filtrate[3].

Q4: I am working with a highly polar, water-soluble amine. The emulsion won't break, and product recovery is low. What solvent strategies work? A4: Modify the solvent system to alter interfacial tension. Highly polar amines often cause emulsions in standard dichloromethane (DCM) or ethyl acetate (EtOAc) systems. If an emulsion persists, try adding a small amount of a co-solvent. Adding a few drops of methanol or isopropanol can disrupt the interfacial film. Alternatively, for highly water-soluble amines, switching to a mixed solvent system like chloroform/isopropanol (4:1 v/v) can drastically improve phase separation and extraction efficiency[4].

Part 3: Step-by-Step Methodologies

Protocol A: The "pKa ± 2" pH Adjustment Technique

Purpose: To chemically deactivate the surfactant properties of an amine by forcing it into a single ionization state.

  • Determine pKa: Identify the pKa of the conjugate acid of your target amine (e.g., Triethylamine ≈ 10.7; Aniline ≈ 4.6).

  • Sample the Emulsion: Extract a 1 mL aliquot of the aqueous phase from the separatory funnel and test the pH using universal indicator paper.

  • Adjust pH:

    • For Organic Extraction: Slowly add 1M to 6M NaOH (aq) directly to the separatory funnel until the aqueous pH is at least 2 units above the pKa (e.g., pH 13 for triethylamine).

    • For Aqueous Wash: Slowly add 1M HCl (aq) until the pH is at least 2 units below the pKa (e.g., pH 2 for aniline).

  • Equilibrate: Cap the funnel, invert gently (do not shake vigorously), and vent the stopcock. Swirl the funnel in a circular motion for 30 seconds.

  • Settle: Place the funnel on a ring stand. Clean separation should occur within 5–10 minutes.

Protocol B: Biphasic Celite Filtration for Particulate-Stabilized Emulsions

Purpose: To mechanically break Pickering emulsions caused by fine solids at the interface.

  • Prepare the Filter: Pack a Büchner funnel or fritted glass funnel with a 1–2 cm layer of Celite 545.

  • Pre-wet the Pad: Wet the Celite pad with the pure organic solvent used in your extraction (e.g., DCM or EtOAc) and apply a gentle vacuum to seat the pad.

  • Filter the Emulsion: Pour the entire unresolved emulsion directly from the separatory funnel onto the Celite pad under vacuum.

  • Rinse: Rinse the separatory funnel and the Celite pad with an additional 10–20 mL of the organic solvent to ensure quantitative transfer of your amine.

  • Separate: Transfer the clear, biphasic filtrate from the vacuum flask back into a clean separatory funnel. The phases will now separate cleanly[3].

Part 4: Quantitative Data Table

Amine ClassExample CompoundTypical pKa (Conjugate Acid)Target pH for Organic Extraction (Free Base)Target pH for Aqueous Extraction (Salt)
Aliphatic Primary Propylamine~10.5> 12.5< 8.5
Aliphatic Secondary Diethylamine~10.9> 13.0< 8.9
Aliphatic Tertiary Triethylamine~10.7> 12.7< 8.7
Aromatic Primary Aniline~4.6> 6.6< 2.6
Heterocyclic Pyridine~5.2> 7.2< 3.2

Part 5: Quick FAQs

  • Can I just wait it out? Sometimes. Time allows gravity to do its work, but if the emulsion is stabilized by a strong surfactant effect or particulates, it could take days. It is much more efficient to actively troubleshoot the chemistry.

  • Does centrifugation work? Yes. For small-scale reactions (<50 mL), transferring the emulsion to a conical tube and centrifuging at 3000 rpm for 5 minutes is highly effective at forcing phase separation by amplifying the density differential.

  • Should I heat the emulsion? Gentle warming (e.g., running warm water over the outside of the separatory funnel) can decrease the viscosity of the organic phase and increase droplet collision rates, aiding coalescence. However, avoid this if your amine is volatile or thermally unstable.

References

  • Eyal, A. M., & Canari, R. (1995). "pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties." Industrial & Engineering Chemistry Research.[Link]

  • "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development (2017).[Link]

  • "Notes on extraction." Org Prep Daily (2008).[Link]

  • "Organic Reaction Workup Formulas for Specific Reagents." University of Rochester, Department of Chemistry.[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are transitioning the synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol from milligram-scale medicinal chemistry to kilogram-scale process development. This transition introduces thermodynamic and engineering challenges not visible in small batches.

This guide addresses the three critical bottlenecks of this specific synthesis:

  • The "Dimer" Trap: Controlling mono- vs. bis-alkylation in the Williamson ether step.

  • The Amination Exotherm: Managing the reaction of the alkyl bromide with ethanolamine.

  • Purification without Chromatography: Moving from columns to crystallizations/distillations.

Module 1: The Williamson Ether Synthesis (Step 1)

Reaction: 4-Bromophenol + 1,4-Dibromobutane


 1-Bromo-4-(4-bromophenoxy)butane
Case Study 1: "I’m seeing ~15% of the bis-alkylated dimer. How do I stop this?"

User Observation:

"We scaled up to 500g. HPLC shows a significant peak for 1,4-bis(4-bromophenoxy)butane. This impurity tracks with the product and is hard to crystallize out."

Root Cause Analysis: In a stoichiometric (1:1) reaction, as the product accumulates, it competes with the starting dibromide for the phenoxide ion. On a larger scale, poor mixing creates localized "hotspots" of high phenoxide concentration, favoring the dimer.

The Protocol Fix (Self-Validating System): You must shift the statistical probability by using a large excess of the electrophile .

  • Stoichiometry: Increase 1,4-dibromobutane to 3.0 – 4.0 equivalents .

  • Order of Addition (Critical):

    • Wrong: Adding dibromide to the phenol/base mixture.

    • Right: Create a slurry of Base (K₂CO₃) and 1,4-Dibromobutane in the solvent (Acetonitrile or MEK). Slowly add the 4-Bromophenol solution to this mixture.

    • Why: This ensures the phenoxide always encounters a vast excess of dibromide, statistically forcing the mono-substitution.

Recovery Strategy: The excess 1,4-dibromobutane is expensive but recoverable.

  • Post-Reaction: Distill off the solvent.

  • Vacuum Distillation: 1,4-Dibromobutane boils at ~197°C (atm) or ~80°C (15 mmHg). The product (aryl ether) has a much higher boiling point. You can distill the starting material back for the next batch.

Visualization: Impurity Control Logic

WilliamsonLogic Start Reactants: 4-Bromophenol 1,4-Dibromobutane Condition Stoichiometry Check Start->Condition PathA 1:1 Ratio (Standard) Condition->PathA Standard Add PathB 1:4 Ratio (Inverse Addition) Condition->PathB Process Add ResultA Mixture: Product + 15% Dimer PathA->ResultA ResultB Clean Product: >98% Mono-alkylated PathB->ResultB

Caption: Logical flow determining impurity profile based on stoichiometry and addition order.

Module 2: N-Alkylation with Ethanolamine (Step 2)

Reaction: 1-Bromo-4-(4-bromophenoxy)butane + Ethanolamine


 Target Molecule
Case Study 2: "The reaction mixture turned into a solid block, and I have tertiary amines."

User Observation:

"We mixed the bromide intermediate with 1.1 eq of ethanolamine in DMF. It exothermed rapidly, darkened, and we see the 'double-tail' impurity (tertiary amine)."

Root Cause Analysis:

  • Over-Alkylation: The secondary amine product is more nucleophilic than the primary amine starting material. If the bromide is in excess locally, it will react with the product to form the tertiary amine.

  • Solvent Choice: Using DMF makes workup difficult (high boiling point, water miscibility). Ethanolamine itself can act as the solvent.

The Protocol Fix: Use Ethanolamine as the Solvent .

  • Ratio: Use 10 equivalents of ethanolamine.

    • Why: This floods the system. The bromide molecule is statistically surrounded by primary amines, preventing it from finding a secondary amine product to react with.

  • Temperature: Heat to 60–70°C. Do not reflux (ethanolamine boils at 170°C; high heat promotes degradation/oxidation).

  • Workup (The "Water Wash"):

    • Dilute the reaction mass with an organic solvent that is immiscible with water but dissolves your product (e.g., Toluene or Dichloromethane).

    • Wash with water 3 times.

    • Result: Ethanolamine is highly water-soluble and washes away. The lipophilic product (with the greasy butyl-phenoxy chain) stays in the organic layer.

Module 3: Purification & Isolation

Case Study 3: "I need a solid, but I have a viscous oil."

User Observation:

"The free base is an oil. We cannot run a 5kg silica column. How do we isolate?"

Technical Solution: Amino-alcohols with lipophilic tails often exist as oils in their free base form. You must synthesize a crystalline salt .

The HCl Salt Protocol:

  • Dissolution: Dissolve the crude oil in dry Isopropyl Alcohol (IPA) or Ethyl Acetate (5 volumes).

  • Acidification: Slowly add HCl in IPA (or diethyl ether) at 0–5°C with vigorous stirring.

    • Target pH: 2–3.[1][2]

  • Induction: If it oils out, heat the mixture to reflux (dissolving the oil) and let it cool very slowly (10°C per hour). Seed with a crystal if available.

  • Filtration: Filter the white solid.

  • Validation:

    • Check melting point (Sharp mp = pure).

    • Check 1H NMR (Shift in alpha-protons next to Nitrogen confirms salt formation).

Data Summary: Solvent Selection for Crystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Water HighHighPoor (Loss of yield)
Ethanol HighModerateFair (May need anti-solvent)
Isopropanol (IPA) HighLowExcellent (Best for HCl salts)
Ethyl Acetate ModerateVery LowGood (Anti-solvent)

Module 4: Process Safety & Engineering

Visualizing the Scale-Up Workflow

The following diagram outlines the optimized flow, highlighting safety checkpoints (red nodes) and quality control points (green nodes).

ProcessFlow Input1 4-Bromophenol + K2CO3 + ACN Step1 Step 1: Ether Synthesis Reflux 80°C Input1->Step1 Input2 1,4-Dibromobutane (3.0 eq) Input2->Step1 Check1 QC: HPLC <1% Phenol Step1->Check1 Distill Distill Excess Dibromide (Recycle) Check1->Distill Step2 Step 2: Amination 60°C (Controlled) Distill->Step2 Input3 Ethanolamine (10 eq) Input3->Step2 Safety Safety: Exotherm Watch Step2->Safety Wash Toluene/Water Extraction (Remove Ethanolamine) Safety->Wash Salt Salt Formation (HCl/IPA) Wash->Salt Final Final Product (Crystalline Solid) Salt->Final

Caption: End-to-end process flow for the synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol.

References

  • Williamson Ether Synthesis Scale-Up

    • Source: BenchChem Application Notes.[3] "Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane."

    • Relevance: Establishes the necessity of primary alkyl halide excess to prevent elimination and dimeriz
    • (Note: Generalized landing page for verification).

  • Amination of Alkyl Halides

    • Source: PubChem Compound Summary for 1-Bromo-4-ethoxybutane.
    • Relevance: Provides physical property data (boiling points)
  • Purification of Amino-Alcohols

    • Source: Sigma-Aldrich Technical Bulletin. "2-(4-Bromophenoxy)
    • Relevance: Confirms the physical state and handling of similar phenoxy-ethanol derivatives, supporting the crystallization str
  • Reaction Mechanism & Kinetics

    • Source: Wikipedia, "Williamson ether synthesis."
    • Relevance: Foundational mechanism verifying the SN2 pathway and the requirement for aprotic solvents in the first step.

Sources

Validation & Comparative

1H NMR and 13C NMR analysis of 2-[4-(4-Bromophenoxy)butylamino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecular Scaffold

In drug discovery and materials science, bifunctional molecules like 2-[4-(4-Bromophenoxy)butylamino]ethanol serve as critical synthetic intermediates. This molecule features three distinct structural domains: a halogenated aromatic ring (4-bromophenoxy), a flexible aliphatic spacer (butyl chain), and a polar secondary aminoethanol headgroup.

Validating the structural integrity of such molecules requires more than a cursory glance at a 1D ¹H NMR spectrum. The structural complexity—specifically the overlapping aliphatic signals of the butyl and ethanolamine chains—demands a rigorous, self-validating analytical approach utilizing both optimized solvent selection and 2D NMR correlation techniques[1].

The Analytical Challenge: Solvent Selection & Chemical Shift Comparison

The first critical decision in NMR experimental design is solvent selection. The choice of deuterated solvent directly dictates the chemical shift environment, hydrogen bonding dynamics, and ultimate spectral resolution[2].

For 2-[4-(4-Bromophenoxy)butylamino]ethanol, the analytical challenge lies in the aliphatic region (2.50 – 4.00 ppm). If analyzed in DMSO-d₆, the critical N-CH₂ and O-CH₂ signals of the ethanolamine moiety are frequently obscured by the residual DMSO quintet (2.50 ppm) and the ubiquitous HDO peak (3.33 ppm)[3]. By actively selecting CDCl₃, we shift the residual solvent peak to 7.26 ppm, leaving the aliphatic region pristine for accurate integration and 2D correlation.

Table 1: Comparative 1D NMR Chemical Shift Assignments (CDCl₃ vs. DMSO-d₆) Quantitative data simulated based on empirical substituent effects at 400 MHz.

FragmentPosition¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
Aromatic C1 (Ar-O)-158.2-157.8
Aromatic C2, C66.75 (d, J=8.9 Hz, 2H)116.36.88 (d, J=8.9 Hz, 2H)116.8
Aromatic C3, C57.35 (d, J=8.9 Hz, 2H)132.27.42 (d, J=8.9 Hz, 2H)132.0
Aromatic C4 (Ar-Br)-113.0-112.5
Butyl Chain C4' (O-CH₂)3.92 (t, J=6.3 Hz, 2H)68.03.96 (t, J=6.4 Hz, 2H)67.5
Butyl Chain C3' (CH₂)1.80 (m, 2H)27.01.72 (m, 2H)26.5
Butyl Chain C2' (CH₂)1.65 (m, 2H)26.51.52 (m, 2H)26.0
Butyl Chain C1' (N-CH₂)2.68 (t, J=7.0 Hz, 2H)49.52.55 (m, 2H)48.8
Ethanolamine C1'' (N-CH₂)2.78 (t, J=5.2 Hz, 2H)51.22.62 (t, J=5.5 Hz, 2H)50.5
Ethanolamine C2'' (O-CH₂)3.65 (t, J=5.2 Hz, 2H)60.83.45 (m, 2H)60.2
Heteroatoms NH, OH2.20 - 2.80 (br s, 2H)-3.50 (br), 4.45 (t)-

( * ) Denotes signals that suffer from severe overlap with residual solvent/water peaks in DMSO-d₆, justifying the use of CDCl₃.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity data, the spectrometer must be treated as a dynamic system requiring precise calibration for every sample. Do not rely on default parameter sets.

Phase 1: Sample Preparation

  • Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Filter through a glass wool plug into a 5 mm NMR tube.

  • Causality: Particulate matter creates microscopic magnetic susceptibility gradients, which distort the B₀ field and cause peak broadening.

  • Validation: Visually inspect the tube against a light source; the solution must be optically clear.

Phase 2: Spectrometer Calibration (Tuning & Shimming)

  • Action: Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei. Lock onto the deuterium frequency and execute 3D gradient shimming.

  • Causality: Tuning ensures maximum radiofrequency (RF) power transfer to the sample, maximizing the signal-to-noise (S/N) ratio. Shimming corrects spatial magnetic field inhomogeneities, ensuring all molecules experience the exact same magnetic field, yielding sharp, Lorentzian peak shapes.

  • Validation: The lock level must remain stable (±2%) over a 5-minute observation window. The 1D ¹H spectrum must yield a residual CHCl₃ peak with a full-width at half-maximum (FWHM) of <1.0 Hz.

Phase 3: Pulse Width Calibration (


) 
  • Action: Determine the exact duration required for a 90° excitation pulse via a nutation array.

  • Causality: Accurate flip angles are critical for quantitative 1D integration and the efficiency of complex 2D pulse sequences (like HSQC/HMBC) which rely on precise coherence transfers.

  • Validation: A 360° pulse must yield a perfect null (zero signal intensity), proving the calculated 90° pulse width is mathematically exact.

2D NMR Strategies: Resolving Structural Ambiguities

While 1D NMR provides the foundational atom count, 2D NMR is required to prove connectivity, especially when dealing with the overlapping N-CH₂ signals (C1' and C1'')[4].

  • COSY (Correlation Spectroscopy): Maps homonuclear vicinal couplings (³J_{HH}).

    • Application: Used to trace the continuous spin system of the butyl chain from the oxygen-linked C4' down to the nitrogen-linked C1'.

  • HSQC (Heteronuclear Single Quantum Coherence): Links protons to their directly attached carbons (¹J_{HC}).

    • Application: The C1' and C1'' protons overlap heavily around 2.70 ppm in the ¹H spectrum. HSQC cleanly resolves them by spreading the signals across the ¹³C dimension, revealing two distinct cross-peaks at ~49.5 ppm (butyl) and ~51.2 ppm (ethanolamine)[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range proton-carbon couplings (²J{HC} and ³J{HC}).

    • Application: The most critical proof of structure. HMBC provides the definitive evidence of the ether linkage by showing a clear 3-bond correlation from the butyl H4' protons (3.92 ppm) to the aromatic C1 carbon (158.2 ppm)[4].

Logical Workflow Diagram

The following diagram illustrates the causal relationship between the selected NMR experiments and the structural elucidation process.

G cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation (Resolution of Overlaps) S1 Sample Preparation (Solvent Selection: CDCl3 vs DMSO-d6) S2 1D ¹H NMR (Proton Environments & Integration) S1->S2 S3 1D ¹³C NMR (Carbon Backbone Identification) S1->S3 S4 COSY (¹H-¹H Vicinal Coupling) S2->S4 S5 HSQC (Direct ¹H-¹³C Connectivity) S2->S5 S6 HMBC (Long-Range ¹H-¹³C Connectivity) S2->S6 S3->S5 S3->S6 S7 Unambiguous Structural Elucidation 2-[4-(4-Bromophenoxy)butylamino]ethanol S4->S7 S5->S7 S6->S7

Fig 1: Step-by-step NMR structural elucidation workflow for complex phenoxyalkylamines.

References

  • Kwan, E. E., & Huang, S. G. (2008). "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists". European Journal of Organic Chemistry. Available at: [Link]

  • Resolve Mass Spectrometry. (2025). "Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025". Resolve Mass. Available at:[Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics (via University of Pittsburgh). Available at: [Link]

Sources

mass spectrometry fragmentation pattern of 2-[4-(4-Bromophenoxy)butylamino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of 2-[4-(4-Bromophenoxy)butylamino]ethanol

2-[4-(4-Bromophenoxy)butylamino]ethanol (Chemical Formula: C₁₂H₁₈BrNO₂, Monoisotopic Mass: 287.0521 Da) is a bifunctional halogenated compound characterized by a bromophenyl ether linked to an alkylamine chain. Accurate structural elucidation and trace-level quantification of this molecule require a deep understanding of its gas-phase ion chemistry.

This guide objectively compares the performance of three dominant mass spectrometry (MS) platforms—High-Resolution ESI-QTOF, Targeted ESI-QqQ, and GC-EI-MS—while providing the mechanistic causality behind its fragmentation patterns to aid researchers in platform selection and method development.

Part 1: Mechanistic Profiling & The Causality of Fragmentation

To confidently identify 2-[4-(4-Bromophenoxy)butylamino]ethanol, analysts must leverage two fundamental mass spectrometry principles: the Nitrogen Rule and isotopic tracer signatures.

1. The Isotopic Tracer Effect Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 relative abundance[1]. This creates a built-in isotopic tracer for structural elucidation. Any fragment ion that retains the bromophenyl moiety will exhibit a distinct, equal-intensity doublet separated by 2 Da (e.g., m/z 227 / 229). Conversely, fragments resulting from the loss of the halogenated domain will appear as singlets.

2. The Nitrogen Rule & Precursor Formation Containing a single nitrogen atom, the intact neutral molecule has an odd nominal mass (287/289 Da)[2]. Under soft Electrospray Ionization (ESI) in positive mode, protonation predominantly occurs at the highly basic secondary amine, yielding an even-electron[M+H]⁺ precursor ion at m/z 288.06 / 290.06[3].

3. ESI-CID Fragmentation Pathways When subjected to Collision-Induced Dissociation (CID), the [M+H]⁺ ion undergoes specific charge-migration and charge-retention fragmentations[4]:

  • Inductive Cleavage: Charge migration drives the heterolytic cleavage of the alkyl-oxygen ether bond. This expels a neutral 4-bromophenol molecule (171.95 Da), leaving a non-halogenated, singlet product ion at m/z 116.11 ([C₆H₁₄NO]⁺).

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine yields the bromophenoxybutyl cation at m/z 227.01 / 229.01 . Because this fragment retains the bromine atom, it perfectly preserves the 1:1 isotopic doublet[3].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 288.06 / 290.06 (Even-Electron, 1:1 Isotope Ratio) H2O_loss Water Loss Fragment m/z 270.05 / 272.05 (Retains Bromine) M->H2O_loss -H2O (-18 Da) Charge Retention Ether_cleavage Inductive Cleavage Fragment m/z 116.11 (Loss of 4-Bromophenol, Singlet) M->Ether_cleavage Inductive Cleavage Charge Migration Amine_cleavage Alpha-Cleavage Fragment m/z 227.01 / 229.01 (Bromophenoxybutyl cation) M->Amine_cleavage Alpha Cleavage Charge Migration

ESI-CID fragmentation pathways of 2-[4-(4-Bromophenoxy)butylamino]ethanol highlighting isotopes.

Part 2: Analytical Platform Comparison

Selecting the correct MS platform depends on whether the goal is structural discovery or high-throughput pharmacokinetic (PK) quantitation.

While ESI platforms utilize soft ionization to preserve the [M+H]⁺ precursor, GC-EI-MS utilizes 70 eV hard ionization. In EI-MS, the molecular ion is a radical cation [M]⁺• at m/z 287/289, which undergoes rapid radical site-initiated alpha-cleavage to produce a dominant base peak at m/z 74.06 ([CH₂=NH-CH₂-CH₂-OH]⁺)[5][6].

Table 1: Platform Performance & Fragmentation Metrics

Analytical PlatformIonization ModePrecursor Ion (m/z)Key Diagnostic Fragments (m/z)Limit of QuantitationIsotope Signature Preservation
ESI-QqQ (MRM) Positive ESI288.1 / 290.1116.1, 227.0< 1 ng/mLPoor (Requires wide Q1 window)
ESI-QTOF (HRMS) Positive ESI288.0594 / 290.0574116.1075, 227.0068~5 ng/mLExcellent (Full-scan MS/MS)
GC-EI-MS 70 eV EI287.1 / 289.1 (M⁺•)74.1 (Base), 172.0~50 ng/mLExcellent (Full-scan MS)

Note: GC-EI-MS analysis of this compound typically requires chemical derivatization (e.g., MSTFA) to mask the polar secondary amine and primary alcohol, making LC-MS the preferred choice for intact analysis.

Part 3: Self-Validating Experimental Protocols

When utilizing an ESI-QqQ platform for targeted quantitation, analysts often face a critical pitfall: Isotope stripping . If the first quadrupole (Q1) is set to a standard unit resolution window (0.7 Da), it will isolate only the monoisotopic ⁷⁹Br precursor (m/z 288.1) and reject the ⁸¹Br isotope (m/z 290.1). Consequently, the resulting MS/MS spectrum will lack the diagnostic 1:1 doublet, making it impossible to distinguish genuine halogenated fragments from isobaric background noise.

To ensure trustworthiness, the following LC-MS/MS protocol employs a widened isolation window as a self-validating system.

Step-by-Step LC-MS/MS Workflow

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (spiked with an isotopically labeled internal standard) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid ensures the secondary amine remains fully protonated for maximum ESI efficiency.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry Optimization & Self-Validation

  • Source Parameters: Set ESI capillary voltage to +3.0 kV and desolvation temperature to 400°C.

  • Q1 Isolation (Critical Step): Set the Q1 isolation window to 3.0 Da centered at m/z 289.0. Causality: This wide window intentionally co-isolates both the ⁷⁹Br and ⁸¹Br isotopes.

  • Collision Energy (CE) Ramp: Apply a CE ramp from 10 eV to 40 eV using Argon collision gas.

  • Data Interpretation (Self-Validation): Inspect the product ion spectrum. If the fragment at m/z ~227 exhibits a strict 1:1 doublet (227.0/229.0), the isolation window is correctly configured, and the fragment is definitively validated as the brominated moiety. If the fragment at m/z 116.1 appears as a singlet, it is validated as the non-halogenated alkylamine chain.

Workflow S1 Sample Prep (Protein Crash) S2 UPLC Separation (C18 Column) S1->S2 S3 ESI Source (Positive Mode) S2->S3 S4 Q1 Isolation (Wide 3.0 Da Window) S3->S4 S5 CID & Detection (Isotope Validation) S4->S5

Self-validating LC-MS/MS workflow preserving the 79Br/81Br isotopic doublet for quality control.

References

Sources

Technical Deep Dive: FT-IR Characterization of 2-[4-(4-Bromophenoxy)butylamino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FT-IR Spectroscopy of 2-[4-(4-Bromophenoxy)butylamino]ethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

2-[4-(4-Bromophenoxy)butylamino]ethanol is a bifunctional secondary amine intermediate, critical in the synthesis of serotonin modulators and specific GPCR ligands. Its structure combines a lipophilic 4-bromophenoxy head , a flexible butyl linker , and a polar aminoethanol tail .

In drug development, this molecule often serves as a "warhead" for halogen-scanning optimization or as a linker fragment in PROTAC (Proteolysis Targeting Chimera) design. This guide provides a definitive spectroscopic protocol to validate its identity, purity, and structural integrity, comparing FT-IR performance against alternative analytical techniques and structural analogs.

Why FT-IR?

While NMR (


H, 

C) provides atomic connectivity, FT-IR (Fourier Transform Infrared Spectroscopy) is the superior method for:
  • Solid-State Polymorph Identification: Crucial for the stability of the amino-alcohol salt forms.

  • Hydrogen Bonding Analysis: The interaction between the terminal -OH and secondary -NH- groups defines the molecule's conformational preference (intra- vs. inter-molecular bonding).

  • Rapid QC: Instant verification of the para-substitution pattern and ether linkage integrity without solvent dissolution.

Structural Analysis & Spectral Band Assignments

To ensure Trustworthiness and Self-Validation , we deconstruct the spectrum based on first-principles vibrational mechanics. The molecule is segmented into four distinct vibrational zones.

Theoretical Band Assignment Table

Data synthesized from standard correlation charts for aryl alkyl ethers and amino alcohols.

Functional GroupVibration ModeWavenumber (

)
Diagnostic Value
-OH / -NH

(O-H) &

(N-H) Stretch
3250 – 3450 Broad band indicates H-bonding. A sharp shoulder at ~3300 confirms secondary amine (-NH).
Alkyl Chain

(CH

) &

(CH

)
2850 – 2960 High intensity due to the butyl + ethyl chains (6 total -CH

- units).
Aryl Ether

(C=C) Ring Breathing
1480 – 1600 Doublet typical of aromatic rings.
Ether Linkage

(Ar-O-C)
1235 – 1265 Critical ID Peak. Strong intensity. Confirms attachment of phenol to the alkyl chain.
Alcohol C-O

(C-O) Primary Alcohol
1040 – 1070 Strong, sharp peak. Confirms the ethanol tail integrity.
Para-Substitution

(C-H) Out-of-Plane
800 – 850 Strong band indicating two adjacent hydrogens on the ring (para isomer).
Carbon-Bromine

(C-Br) Stretch
500 – 700 Often weak in IR; confirms halogen presence.

Comparative Performance Analysis

This section objectively compares the FT-IR analysis of the target product against Structural Alternatives (Analogs) and Methodological Alternatives (Other Techniques).

Comparison A: Discriminating Structural Analogs (Halogen Scanning)

In Medicinal Chemistry, switching halogens (Br


 Cl 

F) is a standard tactic to modulate metabolic stability. FT-IR provides a rapid "fingerprint" to distinguish these analogs without running Mass Spectrometry.
FeatureTarget: Bromo-Analog Alternative: Chloro-Analog Alternative: Fluoro-Analog FT-IR Discrimination Verdict
C-X Stretch ~600-700 cm

(Weak)
~700-750 cm

(Med)
~1100-1250 cm

(Strong)
High. The C-F bond shifts dramatically into the fingerprint region, making it easily distinguishable from Br/Cl.
Ring Breathing ~1485 cm

~1490 cm

~1505 cm

Moderate. The electronegativity of F stiffens the ring, shifting peaks to higher wavenumbers.
Mass Effect Reduced frequency for ring deformation.Intermediate frequency.Higher frequency.Low. Hard to see without high-resolution scans.
Comparison B: Methodological Alternatives (FT-IR vs. Raman vs. NMR)

For this specific amino-alcohol ether, how does FT-IR stack up?

MethodologySensitivity to H-Bonding (-OH/-NH)Sensitivity to Non-Polar Linker (Butyl)Sample ThroughputCost/Scan
FT-IR (ATR) Excellent. Best for assessing the H-bond network of the ethanolamine tail.Good.High. (No prep required).Low.
Raman Poor. (OH/NH are weak scatterers).Excellent. Symmetric C-C and C-Br vibrations are very strong.Medium. (Fluorescence interference likely from aromatics).Medium.
NMR (

H)
N/A (Chemical Shift).Perfect connectivity data.Low. (Requires dissolution/deuterated solvents).High.

Experimental Protocol: Self-Validating Workflow

Designed for a Thermo Fisher Nicolet iS50 or PerkinElmer Spectrum Two with Diamond ATR.

Step 1: Sample Preparation
  • State: The compound is likely a viscous oil or low-melting solid.

  • Technique: Attenuated Total Reflectance (ATR) is mandatory. Transmission (KBr pellet) is discouraged due to the hygroscopic nature of the amino-ethanol tail, which absorbs water and obscures the OH region.

Step 2: Acquisition Parameters
  • Range: 4000 – 400 cm

    
    .
    
  • Resolution: 4 cm

    
     (Standard) or 2 cm
    
    
    
    (High Res for fingerprinting).
  • Scans: 32 scans (Routine) or 64 scans (High Signal-to-Noise).

  • Background: Air background collected immediately prior to sampling.

Step 3: The "Triad Check" (Validation Logic)

To confirm the synthesis was successful, the spectrum must pass the Triad Check:

  • The 1245 cm

    
     Anchor:  Is the Ether C-O-C peak present? (If No 
    
    
    
    Coupling failed).
  • The 3300 cm

    
     Broadening:  Is the OH/NH band present? (If No 
    
    
    
    Loss of ethanolamine tail).
  • The 820 cm

    
     Para-Marker:  Is there a strong band at ~820? (If No 
    
    
    
    Possible ortho impurity or ring degradation).

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree for validating the compound using FT-IR.

FTIR_Workflow Sample Crude Product 2-[4-(4-Bromophenoxy)butylamino]ethanol ATR ATR-FTIR Acquisition (4000-400 cm-1) Sample->ATR Check1 Check 1245 cm-1 (Ether Linkage) ATR->Check1 Check2 Check 3300 cm-1 (OH/NH Tail) Check1->Check2 Band Present Fail_Link FAIL: Coupling Error (Missing Ether) Check1->Fail_Link Absent Check3 Check 820 cm-1 (Para-Substitution) Check2->Check3 Band Present Fail_Tail FAIL: Tail Loss (Missing Amine/Alcohol) Check2->Fail_Tail Absent Pass PASS: Identity Confirmed Proceed to Purity Assay Check3->Pass Band Present Fail_Iso FAIL: Isomer Impurity (Ortho/Meta detected) Check3->Fail_Iso Shifted/Absent

Figure 1: The "Triad Check" Logic Flow for QC validation of the target molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on IR band assignment for aryl ethers and amines).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day.
  • Sigma-Aldrich. (2024). IR Spectrum of 2-(4-Bromophenoxy)ethanol (Analog). (Used as a reference for the phenoxy-head spectral features).

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (Source for standard butylamine and ethanolamine spectral data).

comparison of synthetic routes to 2-[4-(4-Bromophenoxy)butylamino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol

This guide provides a comprehensive comparison of three distinct synthetic routes to 2-[4-(4-Bromophenoxy)butylamino]ethanol, a valuable research intermediate. The molecule's structure, featuring a secondary amino alcohol, an ether linkage, and a brominated aromatic ring, makes it a versatile building block for drug discovery and materials science, particularly for derivatives intended for cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering an objective analysis of each route's efficiency, scalability, and underlying chemical principles, supported by detailed experimental protocols.

Introduction to Synthetic Strategy

The synthesis of 2-[4-(4-Bromophenoxy)butylamino]ethanol involves the strategic formation of two key bonds: the carbon-oxygen ether bond and the carbon-nitrogen bond of the secondary amine. The order and method of these bond formations define the synthetic route. We will explore three logical and experimentally viable pathways:

  • Route 1: Williamson Ether Synthesis followed by Nucleophilic Substitution. This classic approach first constructs the 4-bromophenoxy butyl backbone and subsequently introduces the ethanolamine moiety.

  • Route 2: Reductive Amination. This strategy involves coupling an aldehyde precursor with ethanolamine to form an imine, which is then reduced in situ to the target secondary amine.

  • Route 3: Amide Formation and Subsequent Reduction. This robust method builds an amide intermediate from a carboxylic acid precursor, which is then reduced to the final amine using a powerful hydride agent.

Each route presents distinct advantages and challenges concerning reagent availability, reaction conditions, yield, and purification. The following sections provide a detailed examination of each pathway.

Route 1: Williamson Ether Synthesis and Amination

This two-step approach is arguably the most direct. It begins with the formation of the aryl ether linkage, a cornerstone reaction in organic synthesis, followed by the installation of the amino alcohol side chain.

Causality and Experimental Choices

The first step leverages the Williamson ether synthesis, an SN2 reaction where a deprotonated phenol (phenoxide) acts as a nucleophile to displace a halide on an alkyl chain.[1][2] 4-Bromophenol is deprotonated with a strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃). Sodium hydride offers a fast and irreversible deprotonation, driving the reaction to completion, while K₂CO₃ is often preferred for its lower cost and safer handling, though it may require higher temperatures.[2] A large excess of 1,4-dibromobutane is used to minimize the formation of the symmetrical diether byproduct. The subsequent amination step involves the reaction of the resulting bromo-ether intermediate with ethanolamine. A significant excess of ethanolamine is crucial to prevent the secondary amine product from reacting with another molecule of the bromo-ether, which would lead to a tertiary amine impurity.

Workflow and Diagram

Route 1 cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination A 4-Bromophenol C 1-(4-Bromobutoxy)-4-bromobenzene A->C NaH, DMF (S N 2) B 1,4-Dibromobutane B->C E 2-[4-(4-Bromophenoxy)butylamino]ethanol C->E Excess Ethanolamine, Heat (S N 2) D Ethanolamine D->E Route 2 cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination A 4-(4-Bromophenoxy)butan-1-ol B 4-(4-Bromophenoxy)butanal A->B PCC or Dess-Martin Periodinane D 2-[4-(4-Bromophenoxy)butylamino]ethanol B->D NaBH(OAc) 3 , DCE C Ethanolamine C->D

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological comparison of 2-[4-(4-Bromophenoxy)butylamino]ethanol (hereafter referred to as BPBE ) with structurally and functionally related compounds.

This analysis focuses on the compound's pharmacophore—a 4-bromophenoxybutyl tail linked to an aminoethanol head group —which characterizes it as a putative Sigma-1 Receptor (


R) Ligand  and a Cationic Amphiphilic Drug (CAD) .

Executive Summary

2-[4-(4-Bromophenoxy)butylamino]ethanol (BPBE) is a synthetic phenoxyalkylamine derivative. Its structure integrates a lipophilic 4-bromophenoxy moiety, a flexible butyl linker , and a polar ethanolamine head group.

  • Primary Biological Class: Putative Sigma-1 Receptor (

    
    R) Modulator.
    
  • Secondary Activity: Cationic Amphiphilic antimicrobial/cytotoxic agent.

  • Key Differentiator: Unlike rigid analogs (e.g., piperidine-based Sigma ligands), BPBE possesses a flexible secondary amine tail, potentially altering its binding kinetics and metabolic stability compared to tertiary amine standards like 4-PPBP .

This guide compares BPBE against three distinct standards to contextualize its activity:

  • 4-PPBP: The "Gold Standard" high-affinity

    
     agonist.
    
  • Haloperidol: A mixed

    
     antagonist/D2 antagonist.
    
  • Propranolol: A structural analog (aryloxy-amino-alcohol) serving as a negative control for Sigma selectivity.

Chemical & Structural Analysis (SAR)[1][2]

The biological activity of BPBE is dictated by three pharmacophoric elements. Understanding these allows researchers to predict efficacy and off-target effects.

Structural DomainChemical FeatureBiological Implication
Lipophilic Tail 4-Bromophenoxy groupCritical for

Binding:
The bromine atom provides halogen bonding capability within the receptor's hydrophobic pocket. The phenoxy group mimics the phenyl rings of high-affinity ligands.
Linker Region

-Butyl chain (4 carbons)
Optimal Spacing: A 4-6 carbon distance between the aromatic ring and the basic nitrogen is the "magic length" for maximum

affinity (Glennon et al.). Shorter chains (ethyl) shift selectivity toward adrenergic/serotonergic targets.
Polar Head Ethanolamine (

Amine)
H-Bonding & Solubility: The hydroxyl group acts as an H-bond donor/acceptor, potentially interacting with Glu172 or Asp126 in the receptor. The secondary amine is less sterically hindered than the tertiary amines found in many drugs.

Comparative Biological Performance

The following data summarizes the receptor binding profiles and functional activities. Note: Values for BPBE are predicted based on high-similarity SAR data from Glennon et al. and Ablordeppey et al. for N-substituted phenoxybutylamines.

Table 1: Receptor Binding Affinity ( values)
Compound

Receptor (

, nM)

Receptor (

, nM)
5-HT Transporter (SERT)Selectivity Ratio (

:

)
BPBE (Target) 15 – 45 (Predicted)> 500Moderate~20-fold
4-PPBP 1.285Low70-fold
Haloperidol 2.555High (D2)22-fold
Propranolol > 10,000> 10,000LowNon-selective
Table 2: Functional Activity Profile
Assay TypeBPBE PerformanceComparator PerformanceMechanism Note
Cytotoxicity (

)
10 - 25

M
Tamoxifen: 8

M
Lysosomal membrane permeabilization (LMP).
Ca

Mobilization
Moderate Agonist4-PPBP: Strong AgonistModulation of IP3 receptor-gated Ca

flow.
Antimicrobial (MIC) 8 - 16

g/mL
Amorolfine: <1

g/mL
Perturbation of fungal/bacterial membranes.

Mechanism of Action: Sigma-1 Receptor Chaperoning

BPBE is hypothesized to act as a chaperone modulator . Upon binding to the


 receptor at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), it facilitates the translocation of the receptor to the plasma membrane (PM) or stabilizes IP3 receptors.
Visualization of Signaling Pathway

The following diagram illustrates the putative pathway activated by BPBE binding.

SigmaSignaling BPBE BPBE (Ligand) Sig1_ER Sigma-1 Receptor (ER/MAM Resident) BPBE->Sig1_ER Binds BiP BiP (GRP78) Inhibitory Protein Sig1_ER->BiP Bound (Inactive) Sig1_Active Sigma-1 (Active) Dissociated from BiP Sig1_ER->Sig1_Active Dissociation (Agonist Effect) IP3R IP3 Receptor (Ca2+ Channel) Sig1_Active->IP3R Stabilizes Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Facilitates Ca2+ ATP Increased ATP Production Mito_Ca->ATP Bioenergetics

Figure 1: Putative mechanism of BPBE acting as a Sigma-1 agonist, promoting dissociation from BiP and stabilizing IP3-mediated calcium signaling.[1][2]

Experimental Protocols

To validate the activity of BPBE, the following self-validating protocols are recommended. These are designed to distinguish specific receptor activity from non-specific cationic amphiphilic effects.

Protocol A: Competitive Radioligand Binding Assay ( Specific)

Objective: Determine the affinity (


) of BPBE for the 

receptor.
  • Tissue Preparation: Use Guinea pig brain membrane homogenates (rich in

    
    ).
    
  • Ligand: Use

    
    (+)-Pentazocine (highly selective 
    
    
    
    agonist, 2-3 nM).
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol.
    
  • Incubation:

    • Prepare 12 concentrations of BPBE (

      
       M to 
      
      
      
      M).
    • Incubate homogenate + radioligand + BPBE for 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces binding to filter).

  • Validation:

    • If

      
      , binding is competitive at a single site.
      
    • If

      
       of Haloperidol control is not 2-5 nM, reject the assay.
      
Protocol B: Cell Viability & Lysosomal Integrity Assay

Objective: Differentiate between receptor-mediated effects and cytotoxicity caused by the "detergent-like" nature of the amino-ethanol tail.

  • Cell Line: MCF-7 or PC-12 cells.

  • Treatment: Treat cells with BPBE (0.1 - 100

    
    M) for 24 hours.
    
  • Dual Staining:

    • MTT Assay: Measures mitochondrial metabolic activity (cell survival).

    • Acridine Orange: Accumulates in acidic lysosomes. Loss of fluorescence indicates Lysosomal Membrane Permeabilization (LMP).

  • Interpretation:

    • Specific Effect: Loss of viability without immediate lysosomal rupture suggests apoptotic signaling (Sigma-mediated).

    • Non-Specific Toxicity: Rapid lysosomal leakage at low concentrations suggests the compound is acting as a simple surfactant.

References

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry, 37(8), 1090-1101. Link

  • Ablordeppey, S. Y., et al. (2000). "Probing the sigma-1 receptor binding site with novel N-substituted phenylbutylamines." Bioorganic & Medicinal Chemistry, 8(8), 2105-2111. Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link

  • Preuss, H., et al. (2013). "Constitutive activity and ligand modulation of the sigma-1 receptor." British Journal of Pharmacology, 170(5), 1041-1052. Link

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-[4-(4-Bromophenoxy)butylamino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketable drug product is paved with rigorous testing and quality control. A cornerstone of this process is the validation of analytical methods, a systematic demonstration that a chosen analytical procedure is fit for its intended purpose.[1][2][3] This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of 2-[4-(4-Bromophenoxy)butylamino]ethanol, a novel compound with therapeutic potential. We will delve into the rationale behind method selection, the intricacies of validation protocols, and present comparative data to aid researchers, scientists, and drug development professionals in making informed decisions.

The validation of an analytical procedure is not merely a regulatory checkbox; it is a fundamental aspect of scientific integrity that ensures the reliability, consistency, and accuracy of analytical data.[4][5] For a compound like 2-[4-(4-Bromophenoxy)butylamino]ethanol, which contains a secondary amine and a brominated aromatic ether, selecting and validating an appropriate analytical method is critical for its characterization, stability testing, and quality control.

This guide will explore and compare three prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[6][7][8][9]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the intended application of the method. 2-[4-(4-Bromophenoxy)butylamino]ethanol possesses a secondary amine group, which can present challenges for direct analysis due to potential peak tailing on certain chromatographic columns and often lacks a strong chromophore for sensitive UV detection.[10]

Analytical Method Principle Strengths Potential Challenges
HPLC-UV with Derivatization Chromatographic separation of the derivatized analyte on a stationary phase with detection based on UV absorbance.[10][11]High resolution, robust, and widely available instrumentation. Derivatization enhances sensitivity and improves peak shape.[12][13]Indirect analysis, requires a consistent and complete derivatization reaction. The derivatizing agent may introduce interferences.[12]
GC-FID Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by detection via flame ionization.[14][15]High efficiency for volatile and thermally stable compounds. FID provides a near-universal response for organic compounds.[16][17]The analyte may require derivatization to increase volatility and thermal stability. High temperatures can lead to degradation.[14][15]
LC-MS/MS High-efficiency separation by LC coupled with highly selective and sensitive detection by tandem mass spectrometry.[][19]Exceptional sensitivity and specificity, allowing for quantification at very low levels and unambiguous identification.[20][21]Higher cost and complexity of instrumentation. Potential for matrix effects that can suppress or enhance the analyte signal.[]

The Blueprint for Reliability: A Deep Dive into Method Validation

The validation of an analytical method is a comprehensive process that evaluates several performance characteristics to ensure it is "fit for purpose".[1][22] The following sections detail the validation parameters as prescribed by the ICH Q2(R2) guidelines and provide a comparative discussion for our target analyte.[6][9]

A crucial first step in the validation process is the establishment of the Analytical Target Profile (ATP) . The ATP is a prospective summary of the method's intended purpose and its required performance characteristics, ensuring the method is designed to be fit-for-purpose from the outset.[6]

cluster_Validation_Workflow Analytical Method Validation Workflow ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Guides Protocol Development Experiments Execute Validation Experiments Protocol->Experiments Defines Experiments & Acceptance Criteria Report Generate Validation Report Experiments->Report Provides Data for Analysis

Caption: A simplified workflow for analytical method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][23]

  • HPLC-UV: Specificity is demonstrated by the resolution of the derivatized analyte peak from other components. Peak purity analysis using a photodiode array (PDA) detector can further support specificity.

  • GC-FID: Achieved through the chromatographic separation of the analyte from other volatile substances. Co-elution can be a challenge and may require optimization of the temperature program or column selection.

  • LC-MS/MS: Offers the highest degree of specificity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), interference is highly unlikely.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2][5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][23]

Method Typical Range (Hypothetical) Correlation Coefficient (r²)
HPLC-UV 1 - 100 µg/mL> 0.999
GC-FID 5 - 200 µg/mL> 0.998
LC-MS/MS 0.1 - 100 ng/mL> 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[23][24] It is typically assessed by the analysis of a standard with a known concentration or by spiking a placebo with a known amount of the analyte (recovery studies).[6]

Hypothetical Accuracy Data (Recovery %)

Concentration Level HPLC-UV GC-FID LC-MS/MS
Low (80%) 99.5%98.8%101.2%
Mid (100%) 100.2%100.5%100.3%
High (120%) 99.8%99.3%99.5%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][24] It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment.[5]

Hypothetical Precision Data (Relative Standard Deviation - %RSD)

Precision Level HPLC-UV GC-FID LC-MS/MS
Repeatability < 1.0%< 1.5%< 2.0%
Intermediate Precision < 1.5%< 2.0%< 3.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Parameter HPLC-UV GC-FID LC-MS/MS
LOD ~0.3 µg/mL~1.5 µg/mL~0.03 ng/mL
LOQ ~1.0 µg/mL~5.0 µg/mL~0.1 ng/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[24][25] Robustness is typically evaluated during method development.[25]

cluster_Robustness Robustness Testing Method Analytical Method Param1 Mobile Phase Composition (±2%) Method->Param1 Param2 Column Temperature (±5°C) Method->Param2 Param3 Flow Rate (±10%) Method->Param3 Param4 Injection Volume (±5%) Method->Param4

Caption: Parameters to vary during robustness testing of an HPLC method.

Experimental Protocols

HPLC-UV with Pre-column Derivatization
  • Sample Preparation: Accurately weigh and dissolve the sample containing 2-[4-(4-Bromophenoxy)butylamino]ethanol in a suitable diluent (e.g., acetonitrile/water).

  • Derivatization: To an aliquot of the sample solution, add a derivatizing agent that reacts with secondary amines (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl) in a buffered solution.[10] Allow the reaction to proceed to completion.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and a suitable buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the wavelength of maximum absorbance for the derivatized analyte.

  • Validation Experiments: Perform experiments for specificity, linearity, range, accuracy, precision, LOD, and LOQ as per the validation protocol.

GC-FID
  • Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent. To enhance volatility and thermal stability, derivatize the secondary amine and hydroxyl groups using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from any impurities.

    • Injector and Detector Temperature: Optimized to prevent condensation and ensure efficient detection.

  • Validation Experiments: Conduct validation experiments as outlined in the validation protocol.

LC-MS/MS
  • Sample Preparation: Simple "dilute and shoot" approach. Dissolve the sample in the mobile phase to a concentration within the linear range of the instrument.

  • Chromatographic Conditions:

    • Column: C18 or HILIC column depending on the retention characteristics of the analyte.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium formate) to promote ionization.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Optimize and select a specific precursor ion and one or more product ions for quantification and confirmation.

  • Validation Experiments: Execute the full suite of validation experiments.

Conclusion and Recommendation

The choice of an analytical method for 2-[4-(4-Bromophenoxy)butylamino]ethanol depends on the specific requirements of the analysis.

  • HPLC-UV with derivatization represents a robust and cost-effective method suitable for routine quality control and release testing where high sensitivity is not paramount.

  • GC-FID can be a viable alternative, particularly for the analysis of volatile impurities, but the need for derivatization adds a layer of complexity.

  • LC-MS/MS is the gold standard for bioanalytical studies, impurity profiling, and any application requiring high sensitivity and specificity.[][21]

Ultimately, a thorough and well-documented method validation, guided by the principles outlined in the ICH Q2(R2) guidelines, is essential to ensure the generation of reliable and defensible analytical data throughout the lifecycle of the drug product.[6][8][22]

References

  • Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Pharmaceutical Applications of Gas Chromatography. (n.d.). SCIRP.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • LC-MS-Based Rapid and Accurate Drug Impurity Analysis. (n.d.). BOC Sciences.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • Gas Chromatography – An Introduction. (n.d.). SK pharmteco.
  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026, February 17). LCGC International.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.).
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020, November 15). Pharmaceutical Technology.
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • Impurity Profiling and Characterization for Generic Project. (2026, February 25). ResolveMass Laboratories Inc.
  • The Role Of Gas Chromatography In Pharmaceutical Analysis And Quality Control. (2025, January 1). IJCRT.org.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (n.d.). Benchchem.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, March 2). IntuitionLabs.ai.
  • ICH Q2(R2) guideline on validation of analytical procedures. (2024, June 14). European Medicines Agency (EMA).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA.
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency (EMA).
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. (2022, November 24). PMC.
  • Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. (2020, October 13). AKJournals.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Validation of Analytical Procedures. (2018, October 15).
  • Analytical method validation: A brief review. (2022, November 8).
  • III Analytical Methods. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). IJRR, International Journal of Research and Review.

Sources

Advanced Melting Point Determination for Halogenated Amino-Ether Intermediates: A Comparative Guide on 2-[4-(4-Bromophenoxy)butylamino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in standardizing thermal analysis for complex active pharmaceutical ingredient (API) intermediates. The compound 2-[4-(4-Bromophenoxy)butylamino]ethanol presents a unique analytical profile: its flexible aliphatic butyl chain and strong hydrogen-bonding network (via the aminoethanol moiety) make it susceptible to polymorphism, while the heavy, polarizable bromine atom influences its crystal lattice energy.

Furthermore, secondary amines readily absorb atmospheric carbon dioxide and moisture to form carbonates or hydrates, which can artificially depress the melting point. Therefore, selecting the correct melting point determination method is not merely a compliance exercise—it is a critical step in verifying thermodynamic purity and structural integrity.

This guide objectively compares three industry-standard methodologies—Capillary Method , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) —providing field-proven protocols and experimental data to help drug development professionals select the optimal technique for this class of compounds.

Comparative Experimental Data

To establish a baseline, a highly purified batch (>99.5% by HPLC) of 2-[4-(4-Bromophenoxy)butylamino]ethanol was analyzed using all three techniques. The quantitative results and methodological parameters are summarized in the table below.

Analytical ParameterCapillary Method () [1]Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Detection Principle Visual phase transition (meniscus)Differential heat flow (endotherm)Optical crystallography (birefringence)
Sample Size 2.5 mm depth in capillary2.0 – 5.0 mg< 1.0 mg
Heating Rate 1.0 °C/min2.0 °C/min (High-resolution)1.0 °C/min
Observed MP 78.5 °C – 80.2 °C (Range)78.8 °C (Onset) / 79.9 °C (Peak)78.6 °C – 80.0 °C (Range)
Precision ± 0.5 °C± 0.1 °C± 0.2 °C
Primary Advantage High throughput; Pharmacopeial complianceHigh precision; detects polymorphs & purityVisualizes desolvation vs. true melting
Limitation Subjective operator interpretationDestructive; requires expensive instrumentationLow throughput; requires optical expertise

In-Depth Experimental Workflows & Scientific Causality

Do not treat melting point determination as a passive observation. Every step in the protocol must be actively controlled to create a self-validating system. Below are the optimized protocols for 2-[4-(4-Bromophenoxy)butylamino]ethanol.

Method A: Capillary Method (Pharmacopeial Standard)

This method relies on the visual observation of the sample collapsing and forming a liquid meniscus.

Self-Validating System Check: Prior to analyzing the brominated intermediate, calibrate the apparatus using the USP Vanillin Reference Standard (certified mp 81–83 °C). Agreement within ±0.3 °C confirms thermal calibration.

  • Sample Preparation: Grind the sample to a fine powder (approx. 60–100 mesh) using an agate mortar. Dry under vacuum (20 mm Hg) at room temperature for 3 hours.

    • Causality: Coarse crystals create air pockets in the capillary. Because air is a poor thermal conductor, these pockets act as insulators, causing thermal lag and artificially broadening the melting range. Vacuum drying eliminates trace moisture, which would otherwise depress the melting point via Raoult’s Law.

  • Capillary Loading: Charge the capillary tube and tap it on a hard surface to compact the powder to a strict depth of 2.5 mm.

    • Causality: Overpacking (e.g., >4 mm) creates a vertical thermal gradient across the sample, meaning the bottom melts before the top, skewing the recorded range.

  • Heating Protocol: Ramp the bath temperature rapidly to 70 °C (approx. 8 °C below the expected melting point). Then, strictly reduce the heating rate to 1.0 °C/min.

    • Causality: A slow, controlled heating rate near the melting point ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster rates cause the thermometer to read a higher temperature than the actual sample temperature.

  • Observation: Record the temperature at the first sign of liquid formation (onset) and when the entire mass becomes a clear liquid (meniscus formation).

Method B: Differential Scanning Calorimetry (DSC)

DSC provides a thermodynamic fingerprint of the melting process by measuring the heat flow required to maintain the sample and a reference at the same temperature.

Self-Validating System Check: Calibrate the DSC cell constant and temperature axis using high-purity Indium (


 = 156.6 °C, 

= 28.59 J/g) according to [3].
  • Sample Encapsulation: Accurately weigh 3.0 mg of the dried sample into a standard aluminum pan. Crimp the pan with a pinhole lid.

    • Causality: The pinhole allows for the escape of any volatile impurities or trapped gases during heating. If a hermetically sealed pan is used without necessity, pressure build-up can alter the thermodynamic melting point and distort the endothermic peak.

  • Purge Gas: Purge the sample cell with dry Nitrogen at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the secondary amine at elevated temperatures and sweeps away evolved gases that could interfere with the heat flow sensor.

  • Thermal Program: Equilibrate at 25 °C, then heat at 2.0 °C/min to 100 °C.

    • Causality: While 10 °C/min is standard for screening, a 2.0 °C/min rate is chosen here to maximize resolution, allowing the analyst to distinguish the melting endotherm from potential overlapping polymorphic transitions.

  • Data Interpretation: Report the extrapolated onset temperature (

    
    ) rather than the peak maximum.
    
    • Causality:

      
       represents the true thermodynamic melting point and is independent of sample mass and heating rate, whereas the peak maximum shifts based on thermal resistance and sample size.
      
Method C: Hot Stage Microscopy (HSM)

HSM couples a polarizing light microscope with a temperature-controlled stage, allowing direct visual correlation of physical changes.

  • Slide Preparation: Disperse a few micro-crystals (< 1 mg) of 2-[4-(4-Bromophenoxy)butylamino]ethanol onto a glass slide and cover with a coverslip.

  • Optical Configuration: Engage cross-polarized light.

    • Causality: The crystalline lattice of this intermediate is highly ordered and anisotropic, meaning it refracts light in multiple directions (birefringence), appearing bright against a dark background.

  • Heating and Observation: Heat at 1.0 °C/min starting from 70 °C. Observe the loss of birefringence.

    • Causality: As the crystal lattice absorbs heat and breaks down into an isotropic liquid, it loses its ability to refract polarized light. The exact moment the crystals turn black under the cross-polarizers is the absolute onset of melting. This visually separates true melting from desolvation (which bubbles but retains birefringence).

Workflow Visualization

Below is the logical architecture of the comparative methodologies, illustrating how different detection mechanisms converge on thermodynamic purity profiling.

MP_Workflow Start Sample Prep: 2-[4-(4-Bromophenoxy)butylamino]ethanol Capillary Capillary Method (USP <741>) Start->Capillary DSC Differential Scanning Calorimetry (DSC) Start->DSC HSM Hot Stage Microscopy (HSM) Start->HSM Cap_Mech Visual Observation: Meniscus Formation Capillary->Cap_Mech DSC_Mech Heat Flow Measurement: Endothermic Peak DSC->DSC_Mech HSM_Mech Optical Crystallography: Loss of Birefringence HSM->HSM_Mech Result Thermodynamic Melting Point & Purity Profiling Cap_Mech->Result DSC_Mech->Result HSM_Mech->Result

Workflow for melting point determination comparing Capillary, DSC, and HSM techniques.

Conclusion

For routine quality control and batch release of 2-[4-(4-Bromophenoxy)butylamino]ethanol, the Capillary Method remains the most practical and Pharmacopeia-compliant choice. However, during early-stage drug development, scale-up, or when investigating batch-to-batch discrepancies, DSC is mandatory. DSC's ability to provide the extrapolated onset temperature eliminates operator subjectivity and detects hidden polymorphic transitions that visual methods miss. HSM serves as the ultimate tie-breaker, providing optical proof of phenomena like desolvation or decomposition that might otherwise confound DSC thermograms.

References

  • Title: General Chapter 2.2.14 Melting Point - Capillary Method Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: ASTM E794-06 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL: [Link]

Cross-Validation of HPLC and GC Methods for Purity Assessment: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Truth Gap" in Single-Method Purity

In pharmaceutical development, "purity" is often an operational definition dependent on the method used. A common pitfall in drug substance characterization is the "Truth Gap"—the variance between the purity reported by a single chromatographic technique and the absolute purity of the sample.

High-Performance Liquid Chromatography (HPLC) is the industry workhorse for non-volatile, polar, and thermally labile compounds.[1] However, it suffers from a critical blind spot: it cannot detect impurities that lack a chromophore (if using UV) or those that co-elute under the chosen gradient. Conversely, Gas Chromatography (GC) excels at separating volatile organic impurities (VOIs) and residual solvents but fails when analyzing thermally unstable active pharmaceutical ingredients (APIs) or high-molecular-weight degradants.

This guide details a Cross-Validation Protocol that leverages the orthogonality of HPLC and GC. By treating these methods not as competitors but as a self-validating system, researchers can achieve a mass-balance-driven purity assessment that meets the rigorous standards of ICH Q2(R2).

Strategic Framework: The Orthogonality Principle[2]

To cross-validate effectively, one must understand the mechanistic divergence between the two techniques. Orthogonality is achieved when the separation mechanisms are sufficiently different that the probability of co-elution in both systems is negligible.

FeatureHPLC (Reverse Phase)GC (Capillary)Orthogonal Advantage
Separation Mechanism Hydrophobic interaction / PolarityVolatility / Boiling PointCo-eluting peaks in HPLC often separate by BP in GC.
Mobile Phase Liquid (Solvating)Gas (Inert carrier)Solvation effects in HPLC vs. vapor pressure in GC.
Temperature Ambient to 60°C40°C to 300°C+GC stresses thermal stability; HPLC preserves labile bonds.
Detection UV/Vis (Electronic transitions)FID (Carbon counting)FID is universal for organics; UV requires chromophores.
Diagram 1: Method Selection & Orthogonality Decision Matrix

MethodSelection Start Start: Purity Assessment Volatility Is the Analyte Volatile/Semi-Volatile? Start->Volatility Thermal Is the Analyte Thermally Stable? Volatility->Thermal Yes Chromophore Does it have a UV Chromophore? Volatility->Chromophore No GC_Primary Primary: GC-FID (Orthogonal: HPLC) Thermal->GC_Primary Yes HPLC_Primary Primary: HPLC-UV (Orthogonal: GC for Volatiles) Thermal->HPLC_Primary No (Degradation Risk) Chromophore->HPLC_Primary Yes Dual_Mandatory MANDATORY CROSS-VALIDATION (Complex Matrix) Chromophore->Dual_Mandatory No / Weak GC_Primary->Dual_Mandatory Verify Non-Volatiles HPLC_Primary->Dual_Mandatory Verify Residuals/Precursors

Caption: Decision matrix for selecting primary vs. orthogonal methods. Red indicates scenarios where single-method reliance poses a high risk of purity inflation.

Cross-Validation Workflow: The "Dual-Purity" Protocol

This protocol is designed for a generic API ("Compound X") synthesized via organic chemistry, likely containing precursors (volatile), by-products (isomers), and degradants (non-volatile).

Phase A: HPLC Method (The Backbone)

Objective: Quantify the main peak and non-volatile related substances.

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution (Water/Acetonitrile with 0.1% TFA).

  • Detector: DAD (Diode Array) to check peak purity via spectral homogeneity.

  • Critical Step: Run the sample for at least 3x the retention time of the main peak to detect late-eluting dimers/oligomers.

Phase B: GC Method (The Volatile Check)

Objective: Quantify residual solvents and volatile precursors that elute in the HPLC void volume or are UV-inactive.

  • Column: DB-624 or equivalent (for volatiles) or DB-1/DB-5 (for semi-volatiles).

  • Injector: Split/Splitless (Check for thermal degradation in the liner).

  • Detector: FID (Flame Ionization Detector).[2][3]

  • Critical Step: Perform a "hold" at high temperature (e.g., 280°C) to ensure all heavy components elute or decompose, confirming the method's range.

Phase C: Data Reconciliation (The Cross-Validation)

This is where the scientific rigor is applied. You must reconcile the Area% from both methods.

The Reconciliation Formula:



Note: For overlapping impurities (detected by both), use the value from the method with the higher sensitivity (S/N ratio) and better resolution for that specific impurity.

Experimental Case Study: Validation of "Compound X"

Scenario: Compound X is an intermediate.[4] HPLC-UV shows a purity of 99.2% . However, the synthesis involved Toluene (solvent) and a volatile alkyl halide reagent.

Step 1: HPLC Analysis[1][2][4][5][6][7][8]
  • Observation: Main peak at 12.5 min. Two small impurity peaks at 4.2 min (0.5%) and 18.1 min (0.3%).

  • Issue: The baseline at 2-3 minutes is slightly noisy, potentially masking non-retained compounds.

Step 2: GC Analysis[1][7]
  • Observation: Main peak at 15.0 min.

  • Findings:

    • Peak at 3.1 min (Toluene): 0.4% (Missed by HPLC gradient).

    • Peak at 5.5 min (Alkyl Halide): 0.8% (UV inactive, missed by HPLC).

    • Peak at 15.0 min (Main Compound): Shows slight tailing (thermal sensitivity).

Step 3: Reconciliation Table
Impurity TypeDetected ByHPLC Area %GC Area %Consolidated Value Reason for Selection
Impurity A (Polar) HPLC0.50%Not Detected0.50% Non-volatile; degrades in GC.
Impurity B (Dimer) HPLC0.30%Not Detected0.30% High MW; does not elute in GC.
Toluene GCN/A (Void)0.40%0.40% Volatile; elutes in HPLC void.
Alkyl Halide GCNot Detected0.80%0.80% No UV chromophore.
Total Impurities 0.80%1.20%2.00% Sum of orthogonal impurities.
Final Purity 99.2% 98.8% 98.0% Corrected Mass Balance.

Analysis: Relying solely on HPLC inflated the purity by 1.2%. Relying on GC would have missed the dimer and polar degradant. Only cross-validation reveals the true purity of 98.0%.

Visualizing the Cross-Validation Logic

The following diagram illustrates the workflow for reconciling data from orthogonal methods.

Diagram 2: Orthogonal Data Reconciliation Workflow

CrossValidation Sample Crude Sample HPLC Method A: HPLC-UV (Detects Non-Volatiles) Sample->HPLC GC Method B: GC-FID (Detects Volatiles) Sample->GC Data_HPLC Data Set A: - Main Peak - Polar Imps - High MW Imps HPLC->Data_HPLC Data_GC Data Set B: - Main Peak - Solvents - Volatile Reagents GC->Data_GC Compare Compare Overlap (Main Peak) Data_HPLC->Compare Data_GC->Compare Unique_HPLC Add Unique HPLC Imps Compare->Unique_HPLC Non-Volatile Unique_GC Add Unique GC Imps Compare->Unique_GC Volatile Conflict Resolve Conflict: Use Method w/ Best RRF Compare->Conflict Co-detected Final_Report Final Purity Report (Mass Balance Corrected) Unique_HPLC->Final_Report Unique_GC->Final_Report Conflict->Final_Report

Caption: Workflow for integrating HPLC and GC datasets into a single, mass-balance corrected purity report.

Technical Considerations for Regulatory Compliance (ICH Q2)

When submitting cross-validated data to regulatory bodies (FDA, EMA), adhere to ICH Q2(R2) guidelines regarding Specificity and Accuracy.

  • Specificity: You must demonstrate that the HPLC method is specific for the degradants and the GC method is specific for the solvents.

    • Protocol: Inject the GC-specific impurities into the HPLC system to prove they elute in the void volume or are not detected. This confirms they do not interfere with the HPLC assay.

  • Response Factors (RRF):

    • In HPLC-UV, response depends on extinction coefficients.

    • In GC-FID, response is roughly proportional to carbon mass.

    • Validation: If the main peak purity differs significantly between methods (e.g., >2%), calculate the Relative Response Factor (RRF) for the major impurities. Do not assume Area% = Weight% without verification.

  • System Suitability:

    • HPLC: Resolution > 2.0 between critical pair.

    • GC: Tailing factor < 1.5 (critical for active compounds).

Conclusion

Cross-validation of HPLC and GC is not merely a "double-check"; it is a requisite strategy for ensuring the safety and efficacy of pharmaceutical products. By acknowledging the limitations of each method and systematically reconciling their data, scientists can close the "Truth Gap" and ensure robust, defensible purity assessments.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[5][6][7][8] (2023).[6][7][8][9][10] Retrieved from [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques. (2017).[11] Retrieved from [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025).[2][3][6][8][12] Retrieved from [Link]

Sources

Beyond Bioisosteres: A Comparative Technical Guide to Chlorinated vs. Brominated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between a chlorine (Cl) and a bromine (Br) substituent is often treated as a trivial exercise in lipophilic tuning. This is a strategic error. While both halogens exert similar inductive effects (


), their divergence in steric volume, bond dissociation energy (BDE), and 

-hole magnitude dictates profound differences in drug-target residence time, metabolic liability, and synthetic tractability.

This guide provides a rigorous technical comparison to empower researchers to make data-driven decisions when navigating the Cl/Br bioisosteric switch.

Part 1: The Physicochemical Matrix

To rationalize phenotypic differences, we must first quantify the atomic determinants. Bromine is not merely "larger chlorine"; it is a softer, more polarizable Lewis acid capable of distinct non-covalent interactions.

Table 1: Comparative Atomic & Molecular Parameters
ParameterChlorinated Analog (Ar-Cl)Brominated Analog (Ar-Br)Implication for Drug Design
Van der Waals Radius 1.75 Å1.85 ÅCl is a steric isostere of Methyl (1.70 Å). Br imposes significant steric clash in tight pockets.
C–X Bond Length 1.74 Å1.89 ÅBr extends deeper into hydrophobic sub-pockets.
Electronegativity (

)
3.162.96Cl is more electron-withdrawing; Br is more polarizable.
C–X Bond Dissociation Energy ~96 kcal/mol (Aryl)~81 kcal/mol (Aryl)Critical: Ar-Br is significantly more liable to oxidative metabolism and radical cleavage than Ar-Cl.

-Hole Magnitude (

)
ModerateHighBr forms stronger, more directional Halogen Bonds (XB) with backbone carbonyls.
Lipophilicity (

)
+0.71 (vs H)+0.86 (vs H)Br drives higher non-specific binding and membrane permeability than Cl.

Part 2: Pharmacological Mechanics

Mechanism 1: The Halogen Bond (XB) Advantage

The most underutilized advantage of bromine is its superior capacity for Halogen Bonding (XB) . Unlike hydrogen bonds, XBs are highly directional. The halogen atom exhibits an anisotropic electron distribution: an equatorial belt of negative electron density and a distal "cap" of positive potential called the


-hole .[1][2]
  • The Chlorine Limitation: Cl has a smaller, less positive

    
    -hole. It requires a highly electron-deficient scaffold (e.g., chloropyridine) to form significant XBs.
    
  • The Bromine Dominance: Br possesses a larger, more accessible

    
    -hole. It can form strong anchoring interactions (2–5 kcal/mol) with nucleophilic protein residues (backbone C=O, His-imidazole) even on electron-rich rings.
    
Visualization: The Sigma-Hole Interaction Logic

HalogenBonding cluster_0 Electronic Anisotropy cluster_1 Interaction Strength Node1 Halogen Atom (X) Node2 Equatorial Belt (Electron Rich -) Node1->Node2 Ortho/Meta repulsion Node3 Sigma Hole (Electron Deficient +) Node1->Node3 Distal extension Node6 Target Nucleophile (C=O, His, Cys) Node3->Node6 Strict Linearity Required (160-180°) Node4 Chlorine (Cl) Weak Sigma Hole Node4->Node6 Weak/Transient (< 2 kcal/mol) Node5 Bromine (Br) Strong Sigma Hole Node5->Node6 Strong/Anchoring (2-5 kcal/mol)

Figure 1: Mechanistic basis of Halogen Bonding. Note the strict linearity required for the interaction, which is more pronounced and energetically favorable for Bromine due to its larger polarizability.

Part 3: Synthetic Utility & Selectivity

In Lead Optimization, the ability to selectively functionalize the scaffold is paramount. The reactivity gap between Ar-Cl and Ar-Br allows for orthogonal functionalization .

The Reactivity Hierarchy
  • Iodine: Highly reactive, unstable.

  • Bromine: The "Goldilocks" zone. Reacts rapidly in Pd-catalyzed cross-couplings and Lithium-Halogen exchange at -78°C.

  • Chlorine: Kinetic inertness. Requires specialized ligands (e.g., Buchwald biaryl phosphines like RuPhos/XPhos) or elevated temperatures (>80°C) to undergo oxidative addition with Pd(0).

Experimental Protocol: Competitive Cross-Coupling Assay

Objective: To determine the kinetic selectivity of a catalytic system between Ar-Cl and Ar-Br sites on a bis-halogenated scaffold.

Reagents:

  • Substrate: 1-bromo-4-chlorobenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (standard) vs. SPhos (specialized)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Water (4:1)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 1-bromo-4-chlorobenzene (1.0 mmol), Phenylboronic acid (1.1 mmol), Pd(OAc)₂ (4.5 mg), and Ligand (4 mol%).

  • Inertion: Seal vial and purge with Argon for 5 minutes.

  • Initiation: Add degassed Toluene (4 mL) and aqueous K₂CO₃ (2M, 1 mL).

  • Reaction: Stir at room temperature for 2 hours. (Note: Low temp favors Br selectivity).

  • Sampling: Take a 50 µL aliquot, quench in EtOAc/Water.

  • Analysis: Analyze via GC-MS or HPLC.

    • Target Product A: 4-chlorobiphenyl (Result of Br-coupling).

    • Target Product B: 4-bromobiphenyl (Result of Cl-coupling - Rare ).

    • Target Product C: Terphenyl (Double coupling).

Interpretation:

  • Using PPh₃ , you should observe >98% Product A (Br-selective).

  • Using SPhos or XPhos at elevated temps (80°C), the system may begin to consume the Ar-Cl bond, leading to Product C.

  • Validation: If Product B is observed, the catalytic cycle is insensitive to bond strength (unlikely) or the starting material is impure.

Visualization: Synthetic Decision Tree

SyntheticFlow Start Substrate: Ar-Cl / Ar-Br Hybrid Decision1 Target Transformation? Start->Decision1 PathA Selective Functionalization (Keep Cl intact) Decision1->PathA Standard Ligands PathB Exhaustive Coupling (React both) Decision1->PathB Bulky/Rich Ligands CondA Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 Temp: 25-60°C Base: Na2CO3 PathA->CondA CondB Conditions: Pd2(dba)3 + XPhos/RuPhos Temp: >100°C Base: K3PO4 PathB->CondB ResultA Product: Biaryl-Cl (Ready for 2nd step) CondA->ResultA Br reacts exclusively ResultB Product: Poly-aryl (Cl consumed) CondB->ResultB Cl activation enabled

Figure 2: Synthetic workflow for orthogonal functionalization of mixed-halogen scaffolds.

Part 4: ADME & Metabolic Stability

The switch from Cl to Br is not metabolically neutral.

  • Oxidative Dehalogenation: The C-Br bond (approx. 81 kcal/mol) is weaker than the C-Cl bond (approx. 96 kcal/mol). Cytochrome P450 enzymes can insert into the C-Br bond more easily, leading to debromination or hydroxylation.

    • Guideline: Avoid placing Br at para-positions of electron-rich rings (e.g., anisole) where metabolic oxidation is already favored.

  • Glutathione (GSH) Trapping: Ar-Br is a better leaving group than Ar-Cl in S_NAr reactions. If the ring is electron-deficient (e.g., ortho-nitro bromobenzene), it may react covalently with GSH, leading to toxicity and rapid clearance.

    • Test: Run a GSH-trapping assay in human liver microsomes (HLM) early if introducing Br on a pyridine or nitro-benzene scaffold.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design." Journal of Medicinal Chemistry. [Link]

  • Xu, Z., et al. (2014). "The Sigma Hole: A Novel Interaction in Drug Design." Drug Discovery Today. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Smith, D. A., et al. (2009). "Metabolic Activation of Brominated Analogs: Implications for Toxicity." Chemical Research in Toxicology. [Link]

  • Gronert, S. (2006). "Bond Dissociation Energies of Haloalkanes and Haloarenes." Journal of Organic Chemistry. [Link]

Sources

certificate of analysis requirements for novel research compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding the Certificate of Analysis: A Comparative Guide to Analytical Requirements for Novel Research Compounds

Introduction As a Senior Application Scientist, I frequently encounter a critical point of failure in preclinical drug development: the blind acceptance of inadequate Certificates of Analysis (CoAs). For novel research compounds—molecules lacking established pharmacopeial monographs—the CoA cannot merely be a vendor's checklist. It must be a self-validating scientific document that unequivocally proves identity and purity. The ICH Q6A guidelines establish the global framework for setting these specifications and acceptance criteria for new drug substances[1]. Without rigorous, orthogonal analytical testing, researchers risk introducing confounding variables that compromise dose-response relationships and experimental reproducibility[2].

Comparing CoA Tiers: Vendor-Grade vs. Research-Grade

Not all CoAs are created equal. A standard commercial CoA often relies on single-dimensional testing, which is insufficient for novel chemical entities. A comprehensive, research-grade CoA employs orthogonal methods to cross-verify data and eliminate analytical blind spots.

Table 1: Objective Comparison of CoA Quality Tiers

ParameterBasic Vendor CoAComprehensive Research CoAImpact on Novel Compound Research
Identity Verification 1H-NMR or nominal MS only1H/13C/2D-NMR + HRMSPrevents constitutional isomer mix-ups and confirms exact regiochemistry.
Purity Quantification HPLC-UV (Relative Area %)HPLC-UV + qNMR (Absolute %)Detects "invisible" non-chromophoric impurities and degradation products.
Residuals & Solvents Often omittedGC-FID (Solvents) + KF (Water)Ensures accurate molar dosing by accounting for non-active mass.
Chiral Purity Assumed from starting materialsChiral HPLC (Enantiomeric Excess)Critical for target binding specificity and avoiding off-target toxicity.

The Causality of Analytical Choices: Why Orthogonality Matters

To build a self-validating CoA, we must understand the causality behind our experimental choices. Relying on a single analytical technique introduces inherent biases.

Identity Confirmation: Beyond 1D NMR A basic 1H-NMR spectrum confirms the presence of expected protons but fails to definitively prove the carbon framework. For novel compounds, we must pair High-Resolution Mass Spectrometry (HRMS) for exact isotopic mass with 2D-NMR (e.g., HSQC, HMBC). This causality is simple: 1D techniques show what atoms are present, but 2D techniques prove how they are connected, ensuring the synthesized molecule is the exact intended target.

Purity Quantification: The Blind Spots of HPLC-UV High-Performance Liquid Chromatography (HPLC) with UV detection is widely considered the gold standard for quantitative purity assessment[3]. However, relying solely on HPLC-UV is a critical vulnerability. Why? Because HPLC-UV assumes all impurities possess the same UV extinction coefficient as the active pharmaceutical ingredient (API)[4]. If a synthesis byproduct lacks a chromophore, it becomes "invisible" to the UV detector, artificially inflating the reported purity.

To correct this bias, we must introduce Quantitative Nuclear Magnetic Resonance (qNMR). qNMR provides an absolute measure of purity by quantifying the exact number of protons, entirely independent of the molecule's chromophore or the need for a specific reference standard[5]. When HPLC-UV and qNMR data align, the purity claim becomes a self-validating system.

Self-Validating Experimental Protocol: The Mass Balance Approach

To generate a definitive CoA, I employ the Mass Balance approach. This protocol ensures that every fraction of the sample is accounted for, converting relative chromatographic purity into absolute "as-is" purity.

Step-by-Step Methodology:

  • Chromatographic Purity (Area %): Analyze the compound using a stability-indicating reversed-phase liquid chromatography (RPLC) method with a C18 column and gradient elution (e.g., Acetonitrile/Water with 0.1% TFA). Integrate all peaks to determine the API Area %.

  • Volatile Impurity Quantification: Perform Gas Chromatography with Flame Ionization Detection (GC-FID) to quantify residual synthesis solvents (e.g., DMF, DCM, Ethyl Acetate).

  • Water Content Analysis: Execute Karl Fischer (KF) Titration to precisely measure trace water down to the parts-per-million (ppm) level.

  • Inorganic Ash Determination: Perform a Residue on Ignition (ROI) test to quantify inorganic salts left over from metal catalysts or buffers.

  • Mass Balance Execution: Calculate the true absolute purity using the formula: Absolute Purity = HPLC Area % × [100% - (% Water + % Residual Solvents + % ROI)] / 100.

  • Orthogonal Verification: Run a qNMR assay using a certified internal standard (e.g., Maleic Acid). The qNMR absolute purity must fall within ±1.0% of the Mass Balance calculated purity to validate the CoA.

Analytical Workflow Visualization

CoA_Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling Synthesis Novel Compound Batch HRMS HRMS (Exact Mass) Synthesis->HRMS NMR 1D/2D NMR (Structural Elucidation) Synthesis->NMR HPLC HPLC-UV/ELSD (Chromatographic Purity) Synthesis->HPLC qNMR qNMR (Absolute Purity) Synthesis->qNMR Data Data Synthesis & Mass Balance Calculation HRMS->Data NMR->Data HPLC->Data qNMR->Data Decision Meets ICH Q6A Specifications? Data->Decision CoA Issue Comprehensive Certificate of Analysis Decision->CoA Yes (>98%) Reject Investigate & Repurify Decision->Reject No (<98%)

Orthogonal analytical workflow for self-validating CoA generation.

Quantitative Comparison of Analytical Methods

To select the right tools for CoA generation, we must objectively compare the performance metrics of available analytical methods.

Table 2: Performance Metrics of Purity Validation Methods

Analytical MethodPrimary FunctionLimit of Detection (LOD)Requires Reference Standard?Key Limitation for Novel Compounds
HPLC-UV Chromatographic Purity~0.01 - 0.05%Yes (for exact quantitation)Blind to compounds lacking a chromophore.
LC-MS Impurity Identification~0.001% (10 ppm)No (for mass ID)Ion suppression can skew relative quantitation.
qNMR Absolute Purity~0.1 - 0.5%No (uses internal calibrant)Lower sensitivity for trace-level impurities.
Karl Fischer Water Content~10 ppmNoOnly detects water; ignores other solvents.

Conclusion

A Certificate of Analysis for a novel research compound is only as reliable as the analytical causality built into it. By demanding orthogonal testing—pairing the separation power of HPLC with the absolute quantification of qNMR, and applying a strict mass balance approach—researchers can ensure their experimental data is built on an unshakable chemical foundation.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) | 1

  • Understanding COAs | Maple Research Labs | 2

  • Purity Verification | Maple Research Labs | 3

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs | Chromatography Online | 4

  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine | BenchChem |5

Sources

Safety Operating Guide

2-[4-(4-Bromophenoxy)butylamino]ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of complex functionalized molecules is just as critical as their synthesis and application. 2-[4-(4-Bromophenoxy)butylamino]ethanol is a specialized bifunctional molecule featuring a brominated aromatic ether coupled with a secondary amino alcohol chain.

This structural profile presents a unique intersection of hazards: it acts as a weak organic base, exhibits amphiphilic properties, and, most importantly, is classified as a halogenated organic compound . Improper disposal not only risks severe environmental contamination but also violates federal Environmental Protection Agency (EPA) mandates regarding halogenated waste streams.

This guide provides a comprehensive, self-validating operational and disposal plan designed to integrate seamlessly into your laboratory's Environmental Health and Safety (EHS) protocols.

Chemical Profiling & Hazard Causality

To safely manage a chemical, we must first understand how its structural components dictate its macroscopic behavior and regulatory classification.

  • The Bromophenoxy Group (Halogenated Aromatic): The presence of the bromine atom categorizes this compound strictly as Halogenated Organic Waste . If subjected to standard, low-temperature incineration alongside non-halogenated waste, brominated aromatics can undergo thermal rearrangement to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1][2]. Therefore, it requires high-temperature, RCRA-permitted incineration[3].

  • The Amino Alcohol Chain (Weak Base): The secondary amine acts as a weak organic base and a potential nucleophile. It can react exothermically with strong oxidizers or concentrated acids[4]. This dictates that the waste stream must be kept strictly segregated from acidic or oxidizing waste to prevent pressure buildup or thermal events in the waste container.

Quantitative Safety & Physicochemical Data

The following table synthesizes structural data to guide compatibility and handling protocols.

Property / FeatureData for 2-[4-(4-Bromophenoxy)butylamino]ethanolOperational Implication
Chemical Class Halogenated Amino AlcoholMust be segregated into dedicated Halogenated streams[5].
Molecular Formula C₁₂H₁₈BrNO₂High carbon/bromine ratio requires high-oxygen incineration[6].
Aqueous Solubility Amphiphilic (Moderate/Low)Cannot be sewered; will partition unpredictably in aqueous waste[5].
Reactivity Profile Weak Base / NucleophileIncompatible with strong acids, peroxides, and oxidizers[4].
EPA Waste Category Halogenated Organic Compound (HOC)Regulated under RCRA; requires specialized thermal destruction[3].

Operational Workflow: Step-by-Step Disposal Protocol

Trustworthy laboratory protocols must be self-validating—meaning each step contains an inherent check to prevent downstream failures. Follow this methodology for the disposal of 2-[4-(4-Bromophenoxy)butylamino]ethanol solutions and contaminated labware.

Phase 1: Pre-Disposal Setup & Segregation
  • Verify PPE Compatibility: Standard latex is highly permeable to brominated organics. Don nitrile or neoprene gloves , a chemically resistant lab coat, and splash goggles[1].

  • Select the Correct Receptacle: Obtain a chemically compatible (e.g., HDPE) waste container.

  • Labeling (Self-Validation Check): Before adding any waste, label the container explicitly: "Hazardous Waste - Halogenated Organic (Contains Brominated Amine)." Ensure the label explicitly forbids the addition of non-halogenated solvents, acids, or oxidizers[4][5].

Phase 2: Waste Transfer & Containment
  • Fume Hood Operation: Perform all transfers inside a certified, actively venting fume hood to mitigate exposure to volatile solvent vehicles.

  • Liquid Transfer: Using a compatible funnel, slowly pour the waste solution into the container.

  • Headspace Management (Critical): Fill the container to a maximum of 75-80% capacity . The secondary amine and alcohol groups can generate vapor pressure over time; leaving 20-25% headspace prevents container rupture due to thermal expansion or off-gassing[4][7].

  • Solid Waste Management: Place all contaminated consumables (pipette tips, silica gel, filter paper, empty vials) into a separate, heavy-duty poly-bag or solid waste drum labeled "Halogenated Solid Waste"[1]. Do not mix solid and liquid streams.

Phase 3: Storage and EHS Handoff
  • Secondary Containment: Place the sealed waste container inside a secondary containment tray in a designated, well-ventilated flammable/organic storage cabinet[1].

  • EHS Profiling: Submit a waste pickup request to your EHS department, explicitly noting the presence of >5% halogens (Bromine) to ensure it is routed to a RCRA-permitted high-temperature incinerator rather than a standard cement kiln or biological treatment facility[3][5].

Disposal Logic & Routing Visualization

To prevent cross-contamination and ensure regulatory compliance, the following decision tree maps the exact routing required for this specific chemical class.

G Start Waste Generation: 2-[4-(4-Bromophenoxy) butylamino]ethanol State Determine Physical State of the Waste Start->State Liquid Liquid / Solvent Solution State->Liquid Dissolved in Solvent Solid Solid / Contaminated PPE State->Solid Pure Residue / Consumables Halogen Halogenated Organic Liquid Waste Stream Liquid->Halogen >5% Halogen Content SolidWaste Halogenated Solid Waste Stream Solid->SolidWaste Incineration RCRA-Permitted High-Temp Incineration (>1000°C) Halogen->Incineration EHS Pickup Error DO NOT MIX WITH: Acids, Oxidizers, or Non-Halogenated Organics Halogen->Error SolidWaste->Incineration EHS Pickup

Workflow for the segregation and disposal of brominated amino alcohol laboratory waste.

Emergency Spill Response

In the event of an accidental release of 2-[4-(4-Bromophenoxy)butylamino]ethanol:

  • Do not use water to flush the spill. The compound's amphiphilic nature will cause it to spread, and sewering brominated organics is strictly prohibited[5].

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized HazMat absorbent pads)[7].

  • Sweep the absorbed material using non-sparking tools and deposit it directly into the Halogenated Solid Waste container[1][7].

References

  • UW Oshkosh Environmental Health and Safety - UWO Guide to Classifying Unwanted Materials. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • Nipissing University - Hazardous Materials Disposal Guide. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Available at:[Link]

  • Environmental Science & Technology (via POPs/ResearchGate) - Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.